DL-Thyroxine
Description
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023662 | |
| Record name | DL-Thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-30-1, 55-03-8, 51-48-9 | |
| Record name | (±)-Thyroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Thyroxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | eltroxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thyroxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYROXINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DL-Thyroxine synthesis and characterization for research purposes
An In-Depth Technical Guide to the Synthesis and Characterization of DL-Thyroxine for Research Applications
Introduction
This compound (T4) is a racemic mixture of the primary hormone secreted by the thyroid gland, essential for regulating metabolism, growth, and development.[1] In research, synthetic thyroxine is a critical tool for studying thyroid hormone function, developing treatments for thyroid disorders like hypothyroidism, and investigating its mechanism of action in various biological systems.[2] The L-enantiomer, Levothyroxine, is the biologically active form used in hormone replacement therapy.[3]
This technical guide provides a comprehensive overview of a common laboratory-scale synthesis of this compound, detailed protocols for its characterization using modern analytical techniques, and an illustrative summary of its primary signaling pathway. The content is intended for researchers, chemists, and drug development professionals who require a practical understanding of producing and verifying this compound for experimental use.
Synthesis of this compound
The chemical synthesis of this compound typically starts from the readily available amino acid DL-Tyrosine. The process involves a multi-step pathway that includes protection of the amino group, iodination of the aromatic ring, and an oxidative coupling reaction to form the characteristic diphenyl ether structure. A representative synthetic route is outlined below.[4][5]
Experimental Protocol: Multi-Step Synthesis from DL-Tyrosine
Step 1: Esterification and N-Protection of DL-Tyrosine
-
Esterification : Suspend DL-Tyrosine in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the DL-Tyrosine methyl ester hydrochloride salt.
-
N-Protection : Dissolve the methyl ester salt in a suitable solvent (e.g., a mixture of dioxane and water). Add a base like sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc)₂O. Stir the mixture at room temperature for several hours. After reaction completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to yield N-Boc-DL-Tyrosine methyl ester.[4]
Step 2: Di-iodination of N-Boc-DL-Tyrosine Methyl Ester
-
Dissolve the N-protected tyrosine ester in a solvent mixture, such as methanol and water.
-
Add molecular iodine (I₂) and a mild oxidizing agent like hydrogen peroxide (30%) to the solution.[4]
-
Stir the reaction at room temperature for approximately 24 hours. The reaction introduces two iodine atoms onto the phenolic ring of the tyrosine derivative.[4]
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product, 3,5-diiodo-N-Boc-DL-Tyrosine methyl ester, using an appropriate organic solvent. Purify the product using column chromatography.
Step 3: Oxidative Coupling and Deprotection
-
The formation of the diphenyl ether linkage is the crucial step. While several methods exist, a common approach involves an oxidative coupling reaction of the di-iodinated intermediate. This can be achieved using various reagents that facilitate the coupling of two molecules of the di-iodotyrosine derivative.[6]
-
Following the coupling, the Boc protecting group and the methyl ester are removed via hydrolysis, typically using a strong acid (e.g., HCl in dioxane) or base (e.g., NaOH), to yield the final product, this compound.
-
The crude product is then purified, often by recrystallization, to obtain this compound of high purity.
Below is a diagram illustrating the logical workflow for the synthesis of this compound.
Characterization of this compound
After synthesis and purification, the identity, purity, and structure of the this compound product must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Experimental Protocols: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Objective : To assess the purity of the synthesized compound and quantify any impurities.
-
Protocol : A reversed-phase HPLC method is typically used. The sample is dissolved in a suitable diluent (e.g., 0.01 M methanolic NaOH).[7] Chromatographic separation is achieved on a C18 column with a gradient elution mobile phase, such as a mixture of phosphate buffer (pH 3.0) and methanol or trifluoroacetic acid (0.1%) and acetonitrile.[7][8] Detection is commonly performed using a UV detector at 225 nm.[8][9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the chemical structure of the thyroxine molecule.
-
Protocol : The purified sample is dissolved in a deuterated solvent, such as DMSO-d₆. Both ¹H-NMR and ¹³C-NMR spectra are recorded. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the presence of all expected protons and carbons in the thyroxine structure.[10]
3. Mass Spectrometry (MS)
-
Objective : To determine the molecular weight of the compound and confirm its elemental composition.
-
Protocol : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[11] The analysis can be performed using an electrospray ionization (ESI) source in either positive or negative ion mode. For T4, the negative ion multiple reaction-monitoring (MRM) mode is effective, monitoring the transition of the parent ion to a characteristic fragment ion (e.g., m/z 775.9 → 126.9).[12]
4. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective : To identify functional groups and confirm the chromophoric system.
-
IR Spectroscopy : The sample is analyzed (e.g., as a KBr pellet) to obtain its IR spectrum. Characteristic absorption bands for O-H, N-H, C=O, and ether linkages are identified.[13]
-
UV-Vis Spectroscopy : A solution of the sample is prepared in a suitable solvent (e.g., methanol), and its UV-Vis spectrum is recorded. Thyroxine typically exhibits significant absorption maxima around 195 nm and 225 nm.[13][14]
The following diagram illustrates a standard workflow for the analytical characterization of the synthesized product.
Data Presentation
The quantitative data obtained from characterization techniques should be summarized for clarity and comparison.
Table 1: HPLC Characterization Parameters
| Parameter | Typical Value / Condition | Reference |
|---|---|---|
| Column | C18, Reversed-Phase | [7][8] |
| Mobile Phase | Gradient; Acetonitrile / 0.1% TFA or Methanol / Phosphate Buffer (pH 3.0) | [7][8] |
| Flow Rate | 1.0 - 1.5 mL/min | [8][9] |
| Detection | UV at 225 nm | [8][9] |
| Retention Time | Analyte-specific; e.g., ~17.6 min | [7] |
| Purity (Typical) | >98% |[10] |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Characteristic Value | Reference |
|---|---|---|---|
| ¹H-NMR (DMSO-d₆) | Aromatic Protons | δ ≈ 7.8 ppm (s, 2H), 6.9 ppm (s, 2H) | [10] |
| Aliphatic Protons | δ ≈ 2.7-3.9 ppm (m) | [10] | |
| ¹³C-NMR (DMSO-d₆) | Carbonyl Carbon | δ ≈ 172 ppm | [14] |
| Aromatic Carbons | δ ≈ 88-158 ppm | [14] | |
| Aliphatic Carbons | δ ≈ 35-55 ppm | [14] | |
| IR (KBr) | O-H stretch | ~3509 cm⁻¹ | [13] |
| C=O stretch | ~1608 cm⁻¹ | [13] | |
| Ether C-O stretch | ~1238 cm⁻¹ | [13] | |
| UV-Vis (Methanol) | λ_max 1 | ~195 nm | [13] |
| λ_max 2 | ~225 nm | [13] | |
| LC-MS/MS (ESI-) | Parent Ion [M-H]⁻ | m/z 775.9 | [12] |
| | Fragment Ion | m/z 126.9 (I⁻) |[12] |
Biological Context: Thyroid Hormone Signaling Pathway
Thyroxine exerts its biological effects primarily after being converted to its more active form, triiodothyronine (T3). The canonical signaling pathway is a genomic mechanism involving nuclear receptors.[15]
-
Cellular Uptake : T4 and T3 are transported from the bloodstream into target cells via specific transporter proteins like MCT8.[15]
-
Activation : Inside the cell, the enzyme deiodinase (DIO2) converts T4 to the more potent T3 by removing an iodine atom.[15]
-
Nuclear Translocation and Binding : T3 enters the nucleus and binds to thyroid hormone receptors (TRs), which are typically found as heterodimers with the retinoid X receptor (RXR). This complex is bound to specific DNA sequences known as thyroid hormone response elements (TREs) on target genes.[15]
-
Transcriptional Regulation : In the absence of T3, the TR-RXR complex is bound to co-repressor proteins, inhibiting gene transcription. When T3 binds, it causes a conformational change that releases the co-repressors and recruits co-activator proteins. This activated complex then initiates the transcription of target genes, leading to a physiological response.[15]
The diagram below illustrates this genomic signaling pathway.
References
- 1. Thyroxine - Wikipedia [en.wikipedia.org]
- 2. humantechnopole.it [humantechnopole.it]
- 3. acs.org [acs.org]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations [jonuns.com]
- 10. Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The In Vitro Role of DL-Thyroxine in the intricate Regulation of Metabolic Pathways
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of DL-Thyroxine and its biologically active metabolites on key metabolic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms and experimental methodologies used to elucidate the role of thyroid hormones in cellular metabolism. The content is structured to offer a deep understanding of the subject, supported by quantitative data, detailed experimental protocols, and visual representations of signaling cascades and workflows.
Introduction: Beyond the Thyroid Gland - Cellular Actions of Thyroxine
Thyroid hormones, primarily thyroxine (T4) and its more potent form, triiodothyronine (T3), are critical regulators of metabolism, growth, and development. While their systemic effects are well-documented, the direct actions of these hormones at the cellular level are a subject of intense research. In vitro studies, utilizing isolated cells, organelles, and purified enzymes, have been instrumental in dissecting the specific molecular pathways modulated by thyroxine. This guide will focus on the in vitro evidence demonstrating the multifaceted role of this compound and its derivatives in regulating mitochondrial respiration, glycolysis, and lipid metabolism.
This compound, a synthetic form of thyroxine, serves as a prohormone. In peripheral tissues, it is converted to the more biologically active T3 by deiodinase enzymes.[1] Both T4 and T3 can exert their effects through genomic and non-genomic mechanisms. Genomic actions involve the binding of T3 to nuclear thyroid hormone receptors (TRs), which then modulate the transcription of target genes.[1] Non-genomic actions are initiated at the plasma membrane or in the cytoplasm, are more rapid, and do not require gene transcription.[2][3]
Regulation of Mitochondrial Respiration
Thyroid hormones are well-established as potent stimulators of mitochondrial biogenesis and activity. In vitro studies using isolated mitochondria have been pivotal in understanding the direct effects of thyroxine on cellular respiration.
Direct Effects on Oxygen Consumption
In vitro addition of L-thyroxine to isolated mitochondria has been shown to stimulate oxygen consumption.[4] This effect is often observed within minutes, suggesting a non-genomic mechanism of action. Studies on isolated liver mitochondria from hypothyroid rats have demonstrated that in vitro treatment with L-thyroxine can partially restore depressed respiratory rates.
Experimental Approaches
The primary method for assessing mitochondrial respiration in vitro is by measuring the rate of oxygen consumption (OCR). This can be achieved using a Clark-type oxygen electrode or, more recently, with high-throughput platforms like the Seahorse XF Analyzer.[2][5] These techniques allow for the real-time monitoring of OCR in response to the addition of substrates, uncouplers, and inhibitors, providing a detailed profile of mitochondrial function.
Modulation of Glycolytic Pathways
The influence of thyroid hormones on glucose metabolism is complex, with both stimulatory and inhibitory effects reported depending on the experimental context. In vitro studies have helped to clarify some of these direct cellular actions.
Effects on Glycolytic Flux
In vitro studies on hepatocytes and other cell types have shown that thyroid hormones can influence the rate of glycolysis, often measured by the production of lactate or the extracellular acidification rate (ECAR).[6][7] The effects can be dose-dependent and may vary between different cell types. Some studies suggest that thyroid hormones can increase the expression and activity of key glycolytic enzymes.[8]
Signaling Pathways Involved
The non-genomic effects of thyroxine on glycolysis are often mediated by the activation of intracellular signaling cascades. Both T4 and T3 have been shown to activate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][9] Activation of these pathways can, in turn, modulate the activity of glycolytic enzymes and glucose transporters.
Impact on Lipid Metabolism
Thyroid hormones play a central role in the regulation of lipid metabolism, influencing both lipogenesis (fatty acid synthesis) and lipolysis (fatty acid breakdown).
Regulation of Lipogenesis
In vitro studies, particularly in hepatocytes, have demonstrated that thyroid hormones can stimulate de novo lipogenesis.[10] This is often assessed by measuring the incorporation of radiolabeled precursors, such as [14C]-acetate or [3H]-water, into triglycerides. The stimulatory effect on lipogenesis is, in part, mediated by the upregulation of key lipogenic enzymes.[1]
Stimulation of Fatty Acid Oxidation
Conversely, thyroid hormones also enhance fatty acid oxidation. In vitro experiments using isolated mitochondria or cultured cells have shown that treatment with thyroid hormones can increase the rate of β-oxidation. This dual role in both promoting synthesis and breakdown of lipids highlights the complex regulatory function of thyroid hormones in maintaining lipid homeostasis.
Summary of Quantitative Data
The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound and its metabolites on metabolic pathways.
| Parameter | Cell/System Type | Treatment | Concentration | Effect | Fold Change/Percentage | Reference |
| Mitochondrial Respiration | ||||||
| Oxygen Consumption | Isolated Rat Liver Mitochondria | L-Thyroxine | 50 µM | Stimulation | ~100% increase | [4] |
| Basal OCR | COVID-19 Patient PBMCs | L-T3 (in vitro) | 100 nM | Increase | 2.7-fold | [11] |
| Maximal OCR | COVID-19 Patient PBMCs | L-T3 (in vitro) | 100 nM | Increase | 3.5-fold | [11] |
| Glycolysis | ||||||
| Hexokinase Activity | Rat Brain Homogenates | T3 | High doses | Increase | Not specified | [8] |
| Pyruvate Kinase Activity | Rat Brain Homogenates | T3 | High doses | Variable | Not specified | [8] |
| Lipid Metabolism | ||||||
| T4 Glucuronidation | Rat Hepatocytes (in vitro) | PCB 153 | 30 µM | Induction | 4.0-fold | [12] |
| Hepatic Triglycerides | ChREBPKO Mice Hepatocytes | T3 | Not specified | Decrease | Significant | [10] |
Note: This table is a representative summary. For detailed quantitative data, please refer to the original publications.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation of Mitochondria and Measurement of Oxygen Consumption
Objective: To measure the effect of this compound on the respiratory rate of isolated mitochondria.
Materials:
-
Fresh tissue (e.g., rat liver)
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
This compound stock solution
-
Clark-type oxygen electrode or Seahorse XF Analyzer
-
Homogenizer
-
Centrifuge
Protocol:
-
Mince fresh tissue and homogenize in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in respiration buffer.
-
Determine mitochondrial protein concentration using a standard protein assay.
-
For oxygen consumption measurement, add a known amount of mitochondrial protein to the respiration chamber containing respiration buffer and substrates.
-
Record the basal respiration rate (State 2).
-
Add ADP to initiate State 3 respiration (ADP-stimulated).
-
Add this compound at the desired concentration and monitor the change in oxygen consumption.
-
As a control, add the vehicle used to dissolve this compound.
-
The respiratory control ratio (RCR), the ratio of State 3 to State 4 (ADP-limited) respiration, can be calculated to assess mitochondrial coupling.[13]
In Vitro Glycolysis Assay (Lactate Production)
Objective: To determine the effect of this compound on the rate of glycolysis in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
This compound stock solution
-
Lactate assay kit (e.g., colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
At the end of the incubation, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate production to the total protein content or cell number in each well.
Western Blotting for Signaling Pathway Activation
Objective: To assess the phosphorylation status of key signaling proteins (e.g., ERK, Akt) in response to this compound.
Materials:
-
Cultured cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cultured cells with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.
-
Quantify the band intensities using densitometry software.[11][14]
Visualizing Metabolic Regulation: Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Conclusion
The in vitro study of this compound and its metabolites has been crucial in delineating their direct and rapid effects on cellular metabolism. This guide has provided an overview of the key metabolic pathways regulated by thyroid hormones, supported by quantitative data and detailed experimental protocols. The non-genomic actions, particularly the activation of the PI3K/Akt and MAPK signaling pathways, are significant in mediating the immediate metabolic responses to thyroxine. The provided workflows and signaling diagrams offer a visual framework for understanding the experimental approaches and the complex interplay of molecular events. For researchers and professionals in drug development, a thorough understanding of these in vitro mechanisms is essential for identifying new therapeutic targets and for the preclinical evaluation of novel compounds aimed at modulating metabolic diseases.
References
- 1. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. Effect of thyroid hormones on the glycolytic enzyme activity in brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sketchviz.com [sketchviz.com]
- 13. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Developmental Effects of DL-Thyroxine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the developmental effects of DL-Thyroxine administration in animal models. This compound, a synthetic form of the thyroid hormone thyroxine (T4), plays a critical role in regulating growth, development, and metabolism.[1] Understanding its impact during crucial developmental periods is essential for both basic research and preclinical drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation in this field.
Quantitative Effects of this compound on Developmental Parameters
The administration of this compound during prenatal and postnatal development in animal models has been shown to produce a range of physiological and neurodevelopmental effects. The following tables summarize quantitative data from studies investigating these outcomes.
Table 1: Effects of Perinatal Thyroxine Administration on Growth and Maturation in Rats
| Parameter | Animal Model | Dosage and Administration | Developmental Stage of Administration | Observed Effect | Reference |
| Body Weight | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated rate of body growth | [2] |
| Eye Opening | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated age at eye opening | [2] |
| Tooth Eruption | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated tooth eruption | [2] |
| Growth Stunting | Fetal Rats | High doses of T4 in utero | Prenatal | Subsequent growth stunting | [3] |
| Neonatal Mortality | Fetal Rats | High doses of T4 or DIMIT in utero | Prenatal | Higher neonatal mortality | [3] |
| Lower Leg Growth Rate | Prepubertal Cynomolgus Monkeys | 4 and 8 µg/kg/day T4, im | Prepubertal | 56% and 73% increase, respectively | [4] |
Table 2: Neurodevelopmental and Behavioral Effects of Altered Thyroxine Levels
| Parameter | Animal Model | Experimental Condition | Developmental Stage of Exposure | Observed Effect | Reference |
| Motor Activity | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated development of several emitted behaviors | [2] |
| Cliff-Avoidance Reflex | Newborn Mice | Maternal and/or fetal/pup T4 deprivation | Perinatal | Development independent of T4 status | [5] |
| Surface-Righting Reflex | Newborn Mice | Maternal and/or fetal/pup T4 deprivation | Perinatal | Timely development required both maternal and fetal/pup T4 | [5] |
| Cortical Neuron Migration | Fetal Rats | Maternal hypothyroxinemia | Prenatal | Disrupted migration leading to aberrant neuron locations | [6] |
| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Rat Pups | Maternal subclinical hypothyroidism | Postnatal Day 3 | Decreased expression in hippocampus | [7] |
| Rap1 Protein Expression | Rat Pups | Maternal subclinical hypothyroidism | Postnatal Day 7 and 21 | Increased expression in hippocampus | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to investigating the developmental effects of this compound. The following sections provide methodologies for inducing altered thyroid states and administering this compound in rodent models.
Induction of Hypothyroidism in Animal Models
A common approach to studying the effects of thyroxine is to first induce a hypothyroid state in the animal model. This allows for a clearer assessment of the restorative or developmental effects of subsequent this compound administration.
Protocol 1: Propylthiouracil (PTU)-Induced Hypothyroidism in Pregnant Rats
This protocol is adapted from studies investigating the effects of maternal hypothyroxinemia on fetal development.[8][9]
-
Animal Model: Use adult female Wistar or Long-Evans rats.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
PTU Administration: Administer propylthiouracil (PTU) in the drinking water at a concentration of 1-10 ppm. A concentration of 1 ppm has been shown to induce hypothyroxinemia without causing overt toxicity.[9]
-
Duration of Administration: Continue PTU administration for a specified period before and during gestation. For example, a 9-week administration period has been used to establish a stable hypothyroxinemic state before mating.[8]
-
Mating: After the initial PTU administration period, mate the female rats with untreated males.
-
Hormone Level Verification: Collect blood samples from the dams at specified time points (e.g., gestational day 20) to confirm decreased serum T4 levels and normal T3 and TSH levels using ELISA or other validated immunoassays.[8][10]
-
Offspring Analysis: Pups born to these dams can then be used to assess the developmental effects of maternal hypothyroxinemia and the potential therapeutic effects of this compound administration.
Administration of this compound
The route and dosage of this compound administration are critical variables that can influence experimental outcomes.
Protocol 2: Intraperitoneal (i.p.) Injection of L-Thyroxine in Mice
This protocol is suitable for studies requiring precise and rapid delivery of the hormone.[11]
-
Animal Model: Use adult or neonatal mice of the desired strain.
-
Solution Preparation: Dissolve L-Thyroxine sodium salt in a suitable vehicle, such as sterile saline. The concentration should be calculated based on the desired dosage per gram of body weight.
-
Dosage: Dosages can vary widely depending on the research question. For example, to induce chronic hyperthyroidism, T4 can be administered intraperitoneally over several weeks.[11] Injection intervals should not exceed 48 hours to maintain a hyperthyroid state.[11]
-
Injection Procedure: Administer the prepared L-Thyroxine solution via intraperitoneal injection using an appropriate gauge needle.
-
Monitoring: Monitor the animals for changes in body weight, food and water intake, and general health. Serum thyroid hormone levels should be measured to confirm the desired thyroid state.
Protocol 3: Oral Administration of L-Thyroxine in Drinking Water
This method is less invasive and suitable for long-term studies.[12][13]
-
Animal Model: Use mice or rats.
-
Solution Preparation: Dissolve L-Thyroxine in the drinking water at the desired concentration (e.g., 20 µg/mL).[13] The solution should be prepared fresh regularly to ensure stability.
-
Administration: Provide the L-Thyroxine-containing water as the sole source of drinking water for the animals.
-
Monitoring: Measure water consumption to estimate the daily dose of L-Thyroxine received by each animal. Monitor body weight and serum thyroid hormone levels to assess the effectiveness of the treatment. It may take several weeks to observe consistent changes in circulating thyroid hormone levels with this method.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in thyroid hormone action and the experimental designs used to study them can aid in understanding and planning research. The following diagrams were created using the Graphviz DOT language.
Thyroid Hormone Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[14][15]
Caption: Simplified overview of genomic and non-genomic thyroid hormone signaling pathways.
Experimental Workflow for Assessing Developmental Effects
A typical experimental workflow for investigating the developmental effects of this compound involves several key stages, from animal model selection and treatment to data collection and analysis.
Caption: A generalized experimental workflow for studying the developmental effects of this compound.
References
- 1. Thyroxine's Role in Growth and Development: A Review of Clinical Effects | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 2. Effects of thyroxine on infant development of undernourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenatal exposure of the fetal rat to excessive L-thyroxine or 3,5-dimethyl-3'-isopropyl-thyronine produces persistent changes in the thyroid control system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationship between thyroid hormone and growth velocity in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of perinatal thyroid hormone deprivation on the growth and behaviour of newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transplacental thyroxine and fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of maternal subclinical hypothyroidism during pregnancy on brain development in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thyroid Hormone Disruption in the Fetal and Neonatal Rat: Predictive Hormone Measures and Bioindicators of Hormone Action in the Developing Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THYROID HORMONE SIGNALLING AND CONSEQUENCES FOR CARDIAC DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
The Impact of DL-Thyroxine on Gene Expression Profiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine, a critical hormone produced by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development.[1] While the endogenous and pharmaceutically utilized form is L-Thyroxine (levothyroxine), the racemic mixture, DL-Thyroxine, presents a subject of scientific inquiry regarding its comprehensive impact on cellular and genomic functions. This technical guide delves into the molecular mechanisms through which thyroxine influences gene expression, with a focus on the available data and experimental methodologies used to elucidate these effects. It is important to note that the majority of research has been conducted using L-Thyroxine; therefore, the findings presented herein primarily reflect the activity of this isomer. The differential effects of D-Thyroxine on gene expression remain an area with limited specific data.
Thyroxine exerts its influence on gene expression through two primary pathways: a genomic pathway mediated by nuclear receptors and a non-genomic pathway initiated at the cell membrane.[2][3] Understanding these pathways is crucial for comprehending the pleiotropic effects of thyroxine and for the development of therapeutic agents targeting thyroid hormone signaling.
Genomic Signaling Pathway of Thyroxine
The classical or genomic pathway involves the direct regulation of gene transcription by thyroid hormones.[2] This process is initiated by the entry of thyroxine (T4) into the cell, where it can be converted to the more biologically active form, triiodothyronine (T3), by deiodinase enzymes.[4]
T3 then translocates to the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] TRs typically form heterodimers with retinoid X receptors (RXRs).[2] In the absence of T3, the TR/RXR heterodimer is bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, and it recruits co-repressor complexes, leading to the repression of gene transcription.[2] The binding of T3 to the TR induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator complexes.[2] This complex then modulates the transcription of target genes, leading to either increased or decreased synthesis of messenger RNA (mRNA) and, consequently, altered protein expression.
Non-Genomic Signaling Pathway of Thyroxine
In addition to the genomic pathway, thyroxine can initiate rapid, non-genomic signaling cascades that are independent of nuclear receptor-mediated transcription.[3] These actions are often initiated at the cell surface.
A key player in this pathway is the cell surface receptor on integrin αvβ3.[3] Binding of T4 to this receptor can trigger the activation of intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.[3] These signaling cascades can, in turn, phosphorylate a variety of downstream effector proteins, leading to rapid cellular responses and modulation of gene expression independent of direct TR-TRE interaction.
Impact on Gene Expression Profiles: Quantitative Data
Studies utilizing high-throughput techniques such as RNA sequencing (RNA-seq) and microarrays have begun to unravel the complex changes in gene expression induced by thyroxine. The following tables summarize quantitative data from a study investigating the effects of T4, T3, and their combination on gene expression in the liver of triple knockout mice (lacking deiodinases D1 and D2, and Pax8), which are unable to produce their own thyroid hormones or convert T4 to T3.[5]
Table 1: Number of Differentially Expressed Genes in Neonatal Mouse Liver [5]
| Treatment Group | Upregulated Genes | Downregulated Genes |
| T4 | 296 | 179 |
| T3 | 3690 | 158 |
| T4 + T3 | 6083 | 208 |
| (Data from a study on triple knockout mice at a non-adjusted p < 0.01)[5] |
Table 2: Examples of Genes Regulated by T4 in Neonatal Mouse Liver [5]
| Gene | Regulation by T4 | Also Regulated by T3 |
| Adam11 | Upregulated | Yes |
| Sgk1 | Upregulated | Yes |
| Dnaic1 | Upregulated | Yes |
| Gbp6 | Upregulated | Yes |
| (This table provides a subset of genes confirmed by qPCR to be regulated by T4.)[5] |
Another study using cDNA microarrays on the livers of T3-treated hypothyroid mice identified 55 regulated genes, with 14 being positively regulated and 41 negatively regulated.[6] This highlights that the context of thyroid status (hypothyroid vs. euthyroid) and the specific hormone administered (T3 vs. T4) significantly influence the gene expression profile.
Experimental Protocols
To provide a practical framework for researchers, this section outlines detailed methodologies for key experiments used to study the effects of thyroxine on gene expression.
Experimental Workflow: From Cell Culture to Data Analysis
RNA Sequencing (RNA-seq) Protocol
Objective: To obtain a comprehensive profile of gene expression changes in response to thyroxine treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., primary hepatocytes, HepG2 cells) in appropriate media.
-
Treat cells with the desired concentration of this compound or L-Thyroxine for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
RNA Isolation:
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the RNA (RIN > 7 recommended) using an Agilent Bioanalyzer or similar instrument.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as counts or transcripts per million).
-
Identify differentially expressed genes between the thyroxine-treated and control groups using statistical packages like DESeq2 or edgeR.[5]
-
Quantitative Real-Time PCR (qPCR) for Validation
Objective: To validate the gene expression changes identified by RNA-seq for specific target genes.
Methodology:
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Primer Design:
-
Design and validate primers specific to the target genes of interest and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Transient Transfection and Luciferase Reporter Assay
Objective: To investigate the direct transcriptional activation of a specific thyroid hormone response element (TRE) by thyroxine.
Methodology:
-
Plasmid Constructs:
-
Utilize a reporter plasmid containing a luciferase gene under the control of a minimal promoter and one or more copies of a TRE.
-
Use an expression plasmid for the thyroid hormone receptor (e.g., TRα or TRβ) if the cell line does not endogenously express it at sufficient levels.
-
Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Hormone Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or L-Thyroxine. Include a vehicle control.
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity in the hormone-treated samples relative to the vehicle control.
-
Conclusion
This compound, and more specifically its well-studied L-isomer, profoundly impacts gene expression through both genomic and non-genomic pathways. The genomic pathway, involving the nuclear thyroid hormone receptors, directly modulates the transcription of a wide array of genes critical for metabolism and development. The non-genomic pathway provides a mechanism for rapid cellular responses to thyroxine. While high-throughput methods have provided a global view of these gene expression changes, further research is needed to fully elucidate the specific contributions of D-Thyroxine to the overall effects of the racemic mixture. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of thyroxine-mediated gene regulation, ultimately contributing to a deeper understanding of thyroid hormone action and the development of novel therapeutic strategies.
References
- 1. Effect of thyroid hormone on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Alteration of Serum Proteome in Levo-Thyroxine-Euthyroid Thyroidectomized Patients [usiena-air.unisi.it]
- 7. Alteration of Serum Proteome in Levo-Thyroxine-Euthyroid Thyroidectomized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
DL-Thyroxine as a Prohormone: A Technical Guide for Researchers
An In-depth Examination of the Metabolic Activation, Enantiomer-Specific Effects, and Cellular Signaling of DL-Thyroxine in Diverse Biological Systems.
Introduction
This compound, a racemic mixture of the dextrorotatory (D) and levorotatory (L) enantiomers of the primary hormone secreted by the thyroid gland, serves as a critical prohormone in vertebrate physiology. While L-thyroxine is the well-established precursor to the more biologically potent 3,5,3'-triiodothyronine (T3), the metabolic fate and biological significance of D-thyroxine present a more nuanced picture. This technical guide provides a comprehensive overview of this compound's role as a prohormone, intended for researchers, scientists, and professionals in drug development. It delves into the quantitative aspects of its conversion, the distinct effects of its enantiomers, detailed experimental protocols for its analysis, and the intricate signaling pathways it influences.
Metabolic Conversion and Activation of this compound
The biological activity of thyroxine is predominantly realized through its conversion to T3. This process, catalyzed by a family of selenoenzymes known as deiodinases, is a critical control point in thyroid hormone action.
Deiodinases: The Gatekeepers of Thyroid Hormone Activity
There are three main types of deiodinases, each with distinct tissue distribution and function:
-
Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid. D1 is responsible for the bulk of circulating T3 production.
-
Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle. D2 plays a crucial role in the local production of T3, allowing for tissue-specific regulation of thyroid hormone signaling.
-
Type 3 Deiodinase (D3): The primary inactivating deiodinase, D3 is found in the brain, skin, and placenta. It converts T4 to the inactive reverse T3 (rT3) and T3 to T2.
The conversion of L-thyroxine to T3 is a highly regulated process, influenced by physiological and pathological states. In contrast, D-thyroxine is a poor substrate for deiodinases, leading to significantly lower conversion to its triiodothyronine counterpart.
Quantitative Analysis of L-Thyroxine to T3 Conversion
The rate of T4 to T3 conversion varies significantly across different tissues, reflecting their specific metabolic demands and the localized expression of deiodinases. The following tables summarize key quantitative data regarding the metabolism and activity of thyroxine enantiomers.
| Parameter | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) | Reference(s) |
| Oral Bioavailability | 40% - 80% | Not well characterized, but generally lower than L-T4 | [1] |
| Plasma Protein Binding | >99% (primarily to TBG, TTR, and albumin) | High, but with lower affinity to TBG than L-T4 | [2] |
| Half-life | ~7 days | Shorter than L-T4 | [3] |
| Relative Potency (T4:T3) | ~1:4 | Significantly less potent than L-T4 | [3] |
Table 1: Pharmacokinetic and Potency Comparison of Thyroxine Enantiomers.
| Tissue | T4 Concentration (pmol/g) | T3 Concentration (pmol/g) | T3/T4 Ratio (%) | Predominant Source of T3 | Reference(s) |
| Liver | ~125 | ~20 | ~16 | Local conversion & Plasma | [4] |
| Kidney | ~100 | ~15 | ~15 | Local conversion & Plasma | [4] |
| Brain | ~5 | ~4 | ~80 | Primarily local conversion | [4][5] |
| Heart | ~10 | ~2 | ~20 | Plasma | [4] |
| Visceral Adipose Tissue | ~3 | ~0.2 | ~7 | Plasma | [4] |
| Subcutaneous Adipose Tissue | ~3 | ~0.2 | ~7 | Plasma | [4] |
Table 2: Baseline Tissue Concentrations and T3/T4 Ratios in Euthyroid Rats. [4][5]
| Parameter | Thyroid Hormone Receptor (TR) | Thyroxine-Binding Globulin (TBG) | Transthyretin (TTR) | Reference(s) |
| L-Thyroxine (Kd) | ~2 nM | High Affinity | Moderate Affinity | [6] |
| D-Thyroxine (Kd) | Lower affinity than L-T4 | Binds with approximately half the affinity of L-T4 | Binds with lower affinity than L-T4 | [2] |
| L-Triiodothyronine (T3) (Kd) | ~0.06 nM | Lower affinity than L-T4 | Lower affinity than L-T4 | [6] |
Table 3: Comparative Binding Affinities of Thyroxine Enantiomers and T3.
Biological Effects of D- and L-Thyroxine
The stereochemistry of the thyroxine molecule profoundly influences its biological activity.
L-Thyroxine: As the endogenous form of the hormone, L-thyroxine is the primary substrate for conversion to T3 and is responsible for the vast majority of thyroid hormone effects, including regulation of metabolism, growth, and development.
D-Thyroxine: Dextrothyroxine exhibits significantly lower thyromimetic activity compared to its levorotatory counterpart.[7] Its primary historical and investigational use has been as a lipid-lowering agent.[7][8] D-thyroxine acts in the liver to increase the catabolism of low-density lipoprotein (LDL) cholesterol, leading to its increased excretion.[9][10] However, its clinical use has been largely abandoned due to adverse cardiac side effects.[7]
Experimental Protocols
Accurate quantification and chiral separation of thyroxine are essential for research and clinical applications. The following are detailed protocols for common analytical methods.
Radioimmunoassay (RIA) for Total Thyroxine (T4)
This protocol is a competitive immunoassay for the quantitative measurement of total T4 in serum.
Materials:
-
T4 RIA kit (containing 125I-labeled T4, T4 antibody-coated tubes, calibrators, and controls)
-
Precision micropipettes
-
Vortex mixer
-
Gamma counter
Procedure:
-
Preparation: Bring all reagents to room temperature. Reconstitute calibrators, controls, and antibodies as per the kit instructions.
-
Assay Setup: Label antibody-coated tubes in duplicate for each calibrator, control, and patient sample.
-
Pipetting:
-
Pipette 25 µL of each standard, control, and serum sample into the bottom of the corresponding tubes.
-
Add 1.0 mL of 125I-T4 reagent to every tube.
-
-
Incubation: Gently mix the tubes and incubate for 45 minutes at 37°C.[11]
-
Separation:
-
Counting: Measure the radioactivity in each tube for 1 minute using a gamma counter.
-
Calculation: The concentration of T4 in the samples is inversely proportional to the counts measured. Construct a standard curve by plotting the counts of the calibrators against their known concentrations. Determine the T4 concentration in the unknown samples from this curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enantiomeric Separation of Thyroxine
This method allows for the sensitive and selective quantification of D- and L-thyroxine.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral stationary phase column (e.g., CROWNPAK® CR-I (+)).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
D- and L-Thyroxine analytical standards
-
Internal standard (e.g., 13C9-L-thyroxine)
Procedure:
-
Sample Preparation:
-
Protein precipitation: To 100 µL of serum, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase.
-
-
Chromatographic Conditions: [12]
-
Column: CROWNPAK® CR-I (+)
-
Mobile Phase: Isocratic elution with 70% acetonitrile containing 0.1% formic acid.[12]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thyroxine: m/z 777.7 -> m/z 731.7
-
13C9-L-thyroxine: m/z 786.7 -> m/z 740.7
-
-
-
Quantification: Construct calibration curves for D- and L-thyroxine by plotting the peak area ratios of the analyte to the internal standard against the concentration.
Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.
Caption: Genomic signaling pathway of thyroid hormone.
Non-Genomic Signaling Pathway
Thyroid hormones can also initiate rapid, non-genomic effects by binding to plasma membrane receptors, such as integrin αvβ3.
Caption: Non-genomic signaling pathway of thyroxine via integrin αvβ3.
Experimental Workflow for Chiral Separation of Thyroxine
The following diagram illustrates a typical workflow for the analysis of this compound enantiomers.
References
- 1. Buy L-thyroxine | 51-48-9 | >98% [smolecule.com]
- 2. Thyroid Hormone Serum Transport Proteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentrations of thyroxine and 3,5,3'-triiodothyronine at 34 different sites in euthyroid rats as determined by an isotopic equilibrium technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Dextrothyroxine - Wikipedia [en.wikipedia.org]
- 8. 1mg.com [1mg.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. D-Thyroxine | C15H11I4NO4 | CID 8730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Simultaneous enantioselective separation method for thyroid hormones using liquid chromatography-tandem mass spectrometry and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Thyroid Hormone Therapy: A Technical History of DL-Thyroxine
Introduction: The discovery and synthesis of thyroxine represent a cornerstone in the history of endocrinology and pharmaceutical development. This technical guide delves into the scientific journey of DL-Thyroxine, from its initial isolation from animal glands to its complete chemical synthesis. It provides a detailed account of the pivotal experiments, the brilliant minds behind them, and the evolution of our understanding of thyroid hormone's mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational science that paved the way for modern hypothyroidism treatments.
From Glandular Extracts to Crystalline Hormone: The Isolation of Thyroxine
The story of thyroxine begins not with its synthesis, but with the treatment of hypothyroidism using crude animal thyroid extracts. In 1891, George Murray reported the successful use of sheep thyroid extract injections to treat myxedema, a severe form of hypothyroidism.[1][2][3] This organotherapy was a significant medical breakthrough but lacked precision due to the variable potency of the extracts. The scientific imperative was clear: to isolate the active principle from the thyroid gland.
This challenge was met by American chemist Edward Calvin Kendall at the Mayo Clinic. On December 25, 1914, Kendall successfully isolated the iodine-containing hormone in crystalline form, which he named thyroxine.[2][4][5][6] The feat was monumental, requiring the processing of immense quantities of raw material; approximately 3 tons (about 2722 kg) of hog thyroid glands were needed to yield just 33 grams of pure, crystalline thyroxine.[2]
Experimental Protocol: Kendall's Isolation of Thyroxine (1915)
Kendall's method, as described in his 1915 publication, involved a multi-step chemical extraction and purification process. While the original paper provides extensive detail, the core methodology can be summarized as follows:
-
Alkaline Hydrolysis: Desiccated thyroid gland tissue (from hogs) was subjected to hydrolysis with sodium hydroxide in ethanol. This step served to break down the thyroglobulin protein and liberate the smaller thyroxine molecule.[4][7]
-
Acidification and Separation: The resulting solution was acidified, causing various constituents to precipitate. The active compound was found in the acid-insoluble fraction, which Kendall designated "Group A".[7]
-
Decolorization and Dissolution: The crude, insoluble material was decolorized using animal charcoal and then dissolved in alcohol with the addition of sodium hydroxide.
-
Crystallization: The solution was carefully acidified with acetic acid. Upon standing, thyroxine crystallized from the solution as fine, needle-like crystals.
-
Purification: The crystals were further purified by re-dissolving them in alkaline alcohol and re-precipitating with acid, followed by washing with water, alcohol, and ether to remove impurities.
This pioneering work provided the pure substance necessary for physiological studies and set the stage for determining its chemical structure.
Deducing the Molecular Blueprint: Structure and Synthesis
With pure thyroxine available, the next scientific hurdle was to determine its exact chemical structure. This was accomplished in 1926 by the British chemist Charles Robert Harington.[2][3][5][6] He correctly deduced that thyroxine was an iodine-containing derivative of the amino acid tyrosine, specifically a tetraiodo-derivative of the p-hydroxyphenyl ether of tyrosine.[1]
The ultimate proof of this structure came a year later, in 1927, when Harington and his colleague George Barger achieved the first chemical synthesis of thyroxine.[1][2][8][9][10] This landmark achievement not only confirmed the structure but also opened the door to producing the hormone in the laboratory, independent of animal sources. The substance they synthesized was a racemic mixture of the dextrorotatory (D) and levorotatory (L) enantiomers, known as this compound.
Experimental Protocol: Harington and Barger's Synthesis of this compound (1927)
The synthesis developed by Harington and Barger was a complex, multi-step process. The following is a high-level overview of the key transformations described in their 1927 paper:
-
Preparation of the Diphenyl Ether Intermediate: The synthesis began by creating the core thyronine structure (thyroxine without the iodine atoms). This involved the condensation of p-methoxyphenol with 3,4,5-triiodonitrobenzene to form a diphenyl ether.
-
Introduction of the Alanine Side Chain: The nitro group on the diphenyl ether was reduced to an amine. This was followed by a series of reactions (the Sandmeyer reaction) to replace the amino group with a nitrile, which was then used to build the alanine side chain, ultimately forming desiodo-thyroxine (thyronine).
-
Iodination: The final and critical step was the introduction of four iodine atoms onto the thyronine backbone. This was achieved by treating thyronine with iodine in an alkaline solution (potassium iodide and ammonia), resulting in the formation of this compound.
-
Purification: The synthetic this compound was then purified by crystallization and compared with the natural product isolated by Kendall, proving their identity through melting point and other physical properties.[6]
This synthesis was a triumph of organic chemistry and provided definitive proof of thyroxine's structure.
Quantitative Data and Properties
The isolation and synthesis of thyroxine allowed for the precise measurement of its physical, chemical, and biological properties. It was during this period that the physiological importance of the specific stereoisomer of thyroxine became apparent. Harington noted that the naturally occurring levo (L) form possessed significantly greater biological activity than the dextro (D) form.[1] The synthesis of pure L-thyroxine (levothyroxine) was later achieved by Chalmers et al. in 1949.[11]
| Property | This compound | L-Thyroxine | D-Thyroxine |
| CAS Number | 300-30-1[12][13] | 51-48-9 | 51-49-0[4] |
| Molecular Formula | C₁₅H₁₁I₄NO₄[13] | C₁₅H₁₁I₄NO₄[14] | C₁₅H₁₁I₄NO₄[4] |
| Molar Mass | 776.87 g/mol [13] | 776.87 g/mol [14] | 776.87 g/mol [4] |
| Melting Point | 237 °C (decomposes)[14] | 235–236 °C[12] | 235–236 °C[4] |
| Iodine Content (by mass) | ~65.3% | ~65.3% | ~65.3% |
| Relative Biological Activity | Intermediate | High (physiologically active form) | Low |
Table 1: Physicochemical and Biological Properties of Thyroxine Isomers.
Early clinical studies transitioned from using desiccated thyroid extracts to synthetic L-thyroxine. Dosing evolved from symptom-based assessments to more objective biochemical measures, particularly the level of Thyroid-Stimulating Hormone (TSH).[15][16] Today, the standard replacement dosage of L-thyroxine is generally recommended to be around 1.6-1.7 mcg/kg/day.[15]
Visualizing the Discovery and Mechanism
To better understand the historical progression and the biological function of thyroxine, the following diagrams illustrate the key workflows and pathways.
The Path to Synthetic Thyroxine
The diagram below outlines the major milestones in the discovery and synthesis of this compound, from early clinical observations to the first successful laboratory production.
High-Level Workflow of Harington & Barger's Synthesis
This diagram provides a simplified overview of the synthetic strategy employed by Harington and Barger to produce this compound for the first time.
Thyroid Hormone Signaling Pathway
The primary mechanism of action for thyroxine is genomic, involving the regulation of gene expression. Thyroxine (T4) acts as a prohormone, which is converted to the more biologically active triiodothyronine (T3) in peripheral tissues. T3 then exerts its effects within the cell nucleus.
Conclusion
The journey from observing the effects of goiter to the chemical synthesis of this compound is a paradigm of modern medical and chemical research. The meticulous work of pioneers like Kendall, Harington, and Barger transformed a debilitating condition into a manageable one. Their research provided not only a life-saving therapeutic agent but also a deeper understanding of hormonal action at the molecular level. This foundational knowledge of this compound's discovery, properties, and synthesis continues to inform the development of endocrine therapies and serves as a testament to the power of systematic scientific inquiry.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. D-Thyroxine | C15H11I4NO4 | CID 8730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Landmark article, June 19, 1915. The isolation in crystalline form of the compound containing iodin, which occurs in the thyroid. Its chemical nature and physiologic activity. By E.C. Kendall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry of Thyroxine: Constitution and Synthesis of Desiodo-Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. Thyroxine - Wikipedia [en.wikipedia.org]
- 13. (+-)-Thyroxine | C15H11I4NO4 | CID 853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic Use of Levothyroxine: A Historical Perspective - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Core Pharmacology of Racemic Thyroxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic thyroxine, a mixture of the stereoisomers levothyroxine (L-thyroxine) and dextrothyroxine (D-thyroxine), represents a foundational chapter in the history of thyroid hormone replacement therapy. While the therapeutic landscape has largely shifted towards the exclusive use of the physiologically active L-thyroxine, a comprehensive understanding of the pharmacology of the racemic mixture remains crucial for researchers in endocrinology and drug development. This technical guide provides an in-depth exploration of the basic pharmacology of racemic thyroxine, with a focus on its pharmacodynamic and pharmacokinetic properties, the distinct roles of its constituent enantiomers, and the experimental methodologies used for their characterization.
Pharmacodynamics: A Tale of Two Isomers
The physiological effects of thyroxine are mediated by the binding of the hormone to nuclear thyroid hormone receptors (TRs), primarily the alpha (TRα) and beta (TRβ) isoforms. This interaction modulates gene transcription in target tissues, leading to a wide array of metabolic and developmental effects. The two enantiomers of thyroxine exhibit markedly different affinities for these receptors, which dictates their distinct pharmacological profiles.
L-thyroxine is the biologically active component of the racemic mixture, demonstrating a significantly higher binding affinity for both TRα and TRβ. In contrast, D-thyroxine exhibits a much lower affinity for these receptors. This disparity in binding affinity is the primary reason for the pronounced physiological effects of L-thyroxine in regulating metabolism, growth, and development, while D-thyroxine possesses minimal thyromimetic activity.
Table 1: Comparative Binding Affinities of Thyroxine Isomers for Thyroid Hormone Receptors
| Ligand | Receptor Isoform | Binding Affinity (Ki) |
| L-Thyroxine (T4) | Human TRβ | 6.8 nM[1] |
| D-Thyroxine (T4) | Human TRβ | Data not readily available in searched literature |
| L-Triiodothyronine (T3) | Human TRβ | 0.49 nM[1] |
Note: While specific Ki values for D-thyroxine were not found in the provided search results, it is widely established that its affinity is significantly lower than that of L-thyroxine.
Pharmacokinetics: The Journey of the Isomers in the Body
The absorption, distribution, metabolism, and excretion (ADME) of the two thyroxine isomers also differ, contributing to their distinct pharmacological profiles.
Table 2: Comparative Pharmacokinetic Parameters of Levothyroxine and Dextrothyroxine in Humans
| Parameter | Levothyroxine (L-Thyroxine) | Dextrothyroxine (D-Thyroxine) |
| Bioavailability | 70-80% (oral)[2] | Data not readily available in searched literature |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (in hypothyroidism)[2] | Data not readily available in searched literature |
| Volume of Distribution (Vd) | 11-15 L[2] | Data not readily available in searched literature |
| Protein Binding | >99.9%[2] | Binds to thyroid receptors[3] |
| Elimination Half-life (t1/2) | ~7.5 days (in hypothyroidism)[2] | Data not readily available in searched literature |
| Clearance (CL) | ~0.054 L/h (euthyroid)[4] | Data not readily available in searched literature |
Note: Comprehensive pharmacokinetic data for D-thyroxine in humans is not as readily available in the literature as for L-thyroxine, reflecting its limited clinical use.
Signaling Pathways of Thyroid Hormones
Thyroid hormones exert their effects through two primary signaling pathways: the genomic and non-genomic pathways.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene expression. L-thyroxine enters the cell and is converted to the more active form, L-triiodothyronine (T3). T3 then translocates to the nucleus and binds to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs). This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription.
Non-Genomic Signaling Pathway
In addition to the well-established genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects. These actions are initiated at the plasma membrane and do not require gene transcription. L-thyroxine can bind to a plasma membrane receptor, such as integrin αvβ3, which activates intracellular signaling cascades involving protein kinases like phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). These pathways can then influence various cellular processes, including ion transport and cell proliferation.
Experimental Protocols
In Vitro Thyroid Hormone Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of L-thyroxine and D-thyroxine to thyroid hormone receptors.
1. Materials:
- Recombinant human TRα and TRβ proteins.
- Radiolabeled L-thyroxine (e.g., [¹²⁵I]-T4).
- Unlabeled L-thyroxine and D-thyroxine of varying concentrations.
- Binding buffer (e.g., Tris-HCl buffer with additives like dithiothreitol and bovine serum albumin).
- 96-well filter plates.
- Scintillation counter.
2. Procedure:
- Prepare a series of dilutions of unlabeled L-thyroxine and D-thyroxine.
- In a 96-well plate, add a constant amount of recombinant TR protein and radiolabeled L-thyroxine to each well.
- Add the different concentrations of unlabeled L-thyroxine or D-thyroxine to the wells. Include control wells with no unlabeled ligand.
- Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
- Transfer the contents of the wells to a filter plate and wash to remove unbound ligand.
- Measure the radioactivity in each well using a scintillation counter.
- Plot the percentage of bound radiolabeled L-thyroxine against the concentration of the unlabeled ligand.
- Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the binding of the radiolabeled ligand) and subsequently the Ki (dissociation constant) for each isomer.
In Vivo Pharmacokinetic Analysis of Thyroxine Isomers using LC-MS/MS
This method is employed to determine the pharmacokinetic parameters of L-thyroxine and D-thyroxine in an animal model or human subjects.
1. Materials:
- L-thyroxine and D-thyroxine for administration.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Internal standard (e.g., ¹³C-labeled L-thyroxine).
- Blood collection tubes.
- Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges).
2. Procedure:
- Administer a known dose of L-thyroxine or D-thyroxine to the subjects.
- Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose).
- Process the blood samples to obtain plasma or serum.
- Prepare the plasma/serum samples for analysis by protein precipitation or solid-phase extraction, adding the internal standard.
- Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of L-thyroxine and D-thyroxine.
- Plot the plasma concentration of each isomer versus time.
- Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance.
Experimental Workflow: Comparative Clinical Trial
A double-blind, randomized, crossover clinical trial would be an appropriate design to compare the effects of racemic thyroxine and levothyroxine.
Conclusion
While levothyroxine has rightfully become the standard of care for hypothyroidism due to its consistent and predictable physiological effects, a thorough understanding of the pharmacology of racemic thyroxine provides valuable context for both historical perspective and ongoing research. The distinct pharmacodynamic and pharmacokinetic profiles of the L- and D-isomers underscore the importance of stereochemistry in drug action. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of thyroid hormone analogs and their therapeutic potential. Further research to fully elucidate the quantitative binding affinities and pharmacokinetic parameters of D-thyroxine would be beneficial to complete our understanding of racemic thyroxine's pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Separation of DL-Thyroxine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral separation of DL-Thyroxine (T4) enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are suitable for the analysis of thyroxine enantiomers in both pharmaceutical formulations and biological matrices.
Introduction
Thyroxine, a critical hormone produced by the thyroid gland, exists as two enantiomers: L-Thyroxine and D-Thyroxine. The L-enantiomer is the biologically active form, while the D-enantiomer exhibits significantly lower physiological activity. Consequently, the accurate determination of the enantiomeric purity of L-Thyroxine in pharmaceutical preparations is crucial for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this chiral separation. This document details three distinct and validated HPLC methods for the effective separation and quantification of this compound enantiomers.
Method 1: Teicoplanin-Based Chiral Stationary Phase
This method employs a macrocyclic glycopeptide antibiotic, teicoplanin, as the chiral stationary phase (CSP). It is a robust and widely used method for the analysis of thyroxine enantiomers in pharmaceutical products.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirobiotic T (teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 0.1% Triethylammonium Acetate (TEAA), pH 4.0 (70:30, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm[1] |
| Injection Volume | 20 µL |
Preparation of Mobile Phase:
To prepare the 0.1% TEAA buffer, add 1 mL of triethylamine to 1 L of deionized water. Adjust the pH to 4.0 with acetic acid. The mobile phase is then prepared by mixing 700 mL of methanol with 300 mL of the 0.1% TEAA buffer.
Sample Preparation (Pharmaceutical Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 1 mg of levothyroxine sodium and transfer it to a 10 mL volumetric flask.
-
Add a mixture of methanol and 0.01 M NaOH (3:1, v/v) to the flask.
-
Sonicate for 20 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Performance Data
| Parameter | L-Thyroxine | D-Thyroxine |
| Linearity Range | 50 - 300 µg/mL[1] | 50 - 300 µg/mL[1] |
| Limit of Detection (LOD) | 0.15 µg/mL[1] | 0.20 µg/mL[1] |
| Resolution (Rs) | > 3.0[1] | > 3.0[1] |
Method 2: Crown Ether-Type Chiral Stationary Phase
This method utilizes a crown ether-based chiral stationary phase, which offers a different selectivity for the enantiomers of thyroxine.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Crown ether-type CSP |
| Mobile Phase | 100% Methanol with 10 mM Sulfuric Acid |
| Flow Rate | Not specified in the provided results |
| Column Temperature | Not specified in the provided results |
| Detection | UV (wavelength not specified) |
| Injection Volume | Not specified in the provided results |
Sample Preparation (Pharmaceutical Products):
Specific details on sample preparation for this method were not available in the search results. However, a general procedure similar to Method 1 can be adapted. The final sample should be dissolved in the mobile phase (100% methanol with 10 mM H₂SO₄) before injection.
Performance Data
This method has been successfully applied to determine the optical purity of various L-thyroxine pharmaceutical products, demonstrating that most products have an optical purity of over 97%, with many exceeding 99%.
Method 3: Chiral Mobile Phase with a Standard Silica Column
This approach avoids the use of a chiral column by introducing a chiral selector into the mobile phase. This method is advantageous when a dedicated chiral column is not available.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica Gel Column |
| Mobile Phase | Acetonitrile : Water (35:65, v/v) containing 0.1 mM Copper(II) Acetate, 0.2 mM L-proline, and 0.5 mM Triethylamine (TEA), pH 5.42 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV (wavelength not specified) |
| Injection Volume | Not specified in the provided results |
Preparation of Chiral Mobile Phase:
-
Prepare the aqueous component by dissolving the specified amounts of copper(II) acetate, L-proline, and triethylamine in water.
-
Adjust the pH of the aqueous solution to 5.42.
-
Mix 350 mL of acetonitrile with 650 mL of the prepared aqueous solution.
Sample Preparation (Biological Samples - Plasma):
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
Performance Data
| Parameter | L-Thyroxine | D-Thyroxine |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.8 µg/mL | 0.8 µg/mL |
Summary of HPLC Methods
The following table provides a comparative overview of the three methods for the chiral separation of this compound enantiomers.
| Feature | Method 1: Teicoplanin CSP | Method 2: Crown Ether CSP | Method 3: Chiral Mobile Phase |
| Chiral Selector | Teicoplanin bonded to silica | Crown ether bonded to silica | L-proline and Copper(II) acetate |
| Stationary Phase | Chiral | Chiral | Achiral (Silica) |
| Mobile Phase | Methanol/TEAA buffer | Methanol/Sulfuric acid | Acetonitrile/Water with chiral additives |
| Key Advantage | High resolution and robustness | Alternative selectivity | No need for a dedicated chiral column |
| Application | Pharmaceutical formulations | Pharmaceutical formulations | Pharmaceutical and biological samples |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: General workflow for HPLC analysis of this compound enantiomers.
The logical relationship for selecting a suitable chiral separation method is depicted below.
Caption: Decision tree for selecting a chiral separation method.
References
Application Notes and Protocols for In Vivo Administration of DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of DL-Thyroxine for in vivo animal studies. The information is intended to guide researchers in preparing stable and effective dosing solutions for various administration routes.
Data Presentation
The following tables summarize the solubility of L-Thyroxine, the biologically active enantiomer of this compound, in various solvents and provide validated formulations for in vivo administration.
Table 1: Solubility of L-Thyroxine
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL (128.72 mM) | [1] |
| ~2.5 mg/mL | [2] | |
| Dimethylformamide | ~0.14 mg/mL | [2] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Note: The solubility in DMSO can be affected by moisture absorption; it is recommended to use fresh DMSO.[1]
Table 2: Formulations for In Vivo Administration
| Administration Route | Formulation | Concentration | Source |
| Oral (Suspension) | L-Thyroxine in Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | [1] |
| Intraperitoneal (Clear Solution) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified | [1] |
| Intraperitoneal (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | [3] |
| Oral (in drinking water)¹ | L-T3 in 0.1 N NaOH, diluted with tap water, pH adjusted to 7.0-7.5 | 3.0 µg/mL or 5.0 µg/mL | [4] |
¹This protocol is for L-Triiodothyronine (L-T3), a related thyroid hormone, and may be adapted for L-Thyroxine.
Experimental Protocols
Protocol 1: Preparation of L-Thyroxine for Oral Administration (Suspension)
This protocol is suitable for administering L-Thyroxine as a suspension, which is a common method for oral gavage in animal studies.
Materials:
-
L-Thyroxine powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water (ddH₂O)
-
Homogenizer or sonicator
-
Sterile tubes
Procedure:
-
Prepare the desired concentration of CMC-Na solution in ddH₂O (e.g., 0.5% w/v).
-
Weigh the required amount of L-Thyroxine powder.
-
To prepare a 1 mL working solution as an example, add 5 mg of L-Thyroxine to 1 ml of the CMC-Na solution.[1]
-
Mix the solution thoroughly using a vortex mixer.
-
For a homogeneous suspension, use a homogenizer or sonicator until no visible clumps of powder remain.[1]
-
The resulting suspension will have a final concentration of 5 mg/mL.[1]
-
This homogeneous suspension should be used immediately for optimal results.[1]
Protocol 2: Preparation of L-Thyroxine for Intraperitoneal Injection (Clear Solution)
This protocol describes the preparation of a clear solution of L-Thyroxine suitable for intraperitoneal injection.
Materials:
-
L-Thyroxine powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile, deionized water (ddH₂O) or saline
-
Sterile tubes
Procedure:
-
Weigh the required amount of L-Thyroxine powder.
-
Prepare the vehicle solution by sequentially adding the components. For a 1 mL working solution, follow these steps:[1] a. Add 50 µL of DMSO to the L-Thyroxine powder and mix until fully dissolved to create a stock solution. b. Add 400 µL of PEG300 to the DMSO stock solution and mix until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Alternatively, a formulation using saline can be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.[3]
-
It is recommended to use the prepared solution immediately.[1] Aqueous solutions of L-Thyroxine are not recommended for storage for more than one day.[2]
Mandatory Visualization
Signaling Pathway
The primary physiological action of thyroxine is mediated through the Hypothalamic-Pituitary-Thyroid (HPT) axis. Thyroxine exerts negative feedback on the hypothalamus and the anterior pituitary.
Caption: Hypothalamic-Pituitary-Thyroid (HPT) Axis Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of exogenous thyroxine administration in an animal model.
Caption: General Experimental Workflow for In Vivo Thyroxine Studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. L-Thyroxine sodium | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 4. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Screen for DL-Thyroxine Bioactivity
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development. The primary biologically active form, 3,5,3'-triiodothyronine (T3), is primarily produced from the prohormone L-thyroxine (T4). Both hormones exert their effects predominantly through the genomic pathway by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[1][2] Upon hormone binding, TRs modulate the transcription of target genes by binding to specific DNA sequences known as thyroid hormone response elements (TREs).[2][3]
This application note provides a detailed protocol for a robust and sensitive cell-based reporter gene assay to screen for and characterize the bioactivity of DL-Thyroxine and other potential thyroid hormone receptor modulators. The assay utilizes a dual-luciferase reporter system in human embryonic kidney (HEK293T) cells, which offers a wide dynamic range and low endogenous activity, making it suitable for high-throughput screening.[4][5][6] A constitutively expressed Renilla luciferase serves as an internal control to normalize for variations in cell number and transfection efficiency, thereby improving data quality.[5][6]
Principle of the Assay
The assay is based on the principle of ligand-induced transcriptional activation. HEK293T cells are co-transfected with two plasmids:
-
Thyroid Hormone Receptor Expression Plasmid: This plasmid constitutively expresses the human thyroid hormone receptor alpha (TRα) or beta (TRβ).
-
Reporter Plasmid: This plasmid contains a firefly luciferase reporter gene under the transcriptional control of a minimal promoter fused to multiple copies of a thyroid hormone response element (TRE).
In the presence of a bioactive thyroid hormone like T3 (derived from the conversion of this compound) or other TR agonists, the ligand binds to the expressed TR. The ligand-activated TR then binds to the TRE on the reporter plasmid, inducing the transcription of the firefly luciferase gene. The resulting increase in luciferase activity is directly proportional to the bioactivity of the test compound. A second plasmid constitutively expressing Renilla luciferase is co-transfected to serve as an internal control for normalization.
Signaling Pathway
Thyroid hormones enter the cell via transporters and can then exert genomic or non-genomic effects.[1] The genomic pathway, which is the focus of this assay, involves the binding of the active hormone to thyroid hormone receptors (TRs). TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (HREs) on the DNA to regulate gene expression.[1]
Caption: Genomic signaling pathway of thyroid hormone.
Experimental Workflow
The overall experimental workflow consists of cell culture, transfection of plasmids, treatment with the test compound (this compound), cell lysis, and measurement of luciferase activity.
Caption: Overview of the experimental workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293T Cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Charcoal-Stripped | Gibco | 12676029 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000015 |
| pCMV-hTRα or pCMV-hTRβ Expression Plasmid | Custom or Commercial | - |
| pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector with TRE | Promega | E1370 (modified) |
| pRL-TK (Renilla Luciferase Control) | Promega | E2241 |
| This compound | Sigma-Aldrich | T2376 |
| T3 (3,3',5-Triiodo-L-thyronine) | Sigma-Aldrich | T6397 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | - |
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Note: The use of charcoal-stripped FBS is crucial to remove endogenous thyroid hormones that could interfere with the assay.
-
-
On the day before transfection, trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium.
-
Incubate overnight to allow cells to attach.
Transient Transfection
-
For each well of a 96-well plate, prepare the following DNA-lipid complexes in Opti-MEM:
-
DNA Mixture:
-
50 ng of TR expression plasmid (e.g., pCMV-hTRα)
-
100 ng of TRE-luciferase reporter plasmid
-
10 ng of pRL-TK (Renilla control plasmid)
-
Dilute in 5 µL of Opti-MEM.
-
-
Lipofectamine 3000 Mixture:
-
0.3 µL of Lipofectamine 3000
-
Dilute in 5 µL of Opti-MEM.
-
Add 0.2 µL of P3000 reagent to the diluted DNA before adding the diluted Lipofectamine 3000.
-
-
-
Combine the DNA and Lipofectamine 3000 mixtures and incubate for 15 minutes at room temperature.
-
Add 10 µL of the DNA-lipid complex to each well containing cells and medium.
-
Gently mix the plate and incubate for 24 hours at 37°C and 5% CO2.
Compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH, then diluted in DMEM). Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Prepare a positive control (T3) and a vehicle control (solvent only).
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for an additional 18-24 hours at 37°C and 5% CO2.
Luciferase Assay
-
Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Carefully aspirate the medium from each well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
Data Analysis and Presentation
The bioactivity of this compound is determined by the fold induction of firefly luciferase activity, normalized to the Renilla luciferase activity.
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to get the Relative Luciferase Units (RLU).
-
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Fold Induction: Normalize the RLU of the treated wells to the RLU of the vehicle control.
-
Fold Induction = RLU (Treated) / RLU (Vehicle Control)
-
-
Dose-Response Curve: Plot the Fold Induction against the logarithm of the this compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Sample Data Table
| This compound (M) | Log [Concentration] | Mean RLU | Std Dev | Fold Induction |
| 0 (Vehicle) | - | 1.2 | 0.15 | 1.0 |
| 1.00E-12 | -12 | 1.5 | 0.20 | 1.3 |
| 1.00E-11 | -11 | 3.8 | 0.45 | 3.2 |
| 1.00E-10 | -10 | 12.5 | 1.10 | 10.4 |
| 1.00E-09 | -9 | 25.1 | 2.30 | 20.9 |
| 1.00E-08 | -8 | 38.9 | 3.50 | 32.4 |
| 1.00E-07 | -7 | 45.2 | 4.10 | 37.7 |
| 1.00E-06 | -6 | 46.1 | 4.25 | 38.4 |
| 1.00E-05 | -5 | 45.8 | 4.30 | 38.2 |
Summary of Results
| Compound | EC50 (M) | Max Fold Induction |
| T3 (Control) | ~ 1 x 10^-10 | ~ 40 |
| This compound | To be determined | To be determined |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luciferase Signal | - Low transfection efficiency- Inactive compound- Cell death | - Optimize transfection conditions (DNA:lipid ratio, cell density).- Verify compound activity with a positive control (T3).- Check for cytotoxicity of the compound using a cell viability assay (e.g., MTT assay). |
| High Background Signal | - Endogenous TR activity- Leaky promoter in the reporter plasmid | - Ensure the use of charcoal-stripped FBS.- Use a reporter plasmid with a very low basal promoter activity. |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Increase the number of replicates. |
| No Dose-Response | - Incorrect compound concentrations- Compound instability | - Verify the concentration of the stock solution.- Prepare fresh dilutions for each experiment.- Check the stability of the compound in the assay medium. |
Conclusion
The described dual-luciferase reporter gene assay provides a sensitive and reliable method for quantifying the bioactivity of this compound and screening for other potential thyroid hormone receptor modulators. The protocol is amenable to a high-throughput format, making it a valuable tool in drug discovery and endocrinology research. The inclusion of a normalized internal control and a positive control ensures the accuracy and reproducibility of the results.
References
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 6. researchgate.net [researchgate.net]
Application Notes: The Role and Utility of DL-Thyroxine in Primary Neuronal Cell Culture
Introduction
Thyroid hormones (THs), primarily thyroxine (T4) and its more biologically active form, triiodothyronine (T3), are indispensable for the proper development and function of the central nervous system (CNS).[1][2][3] They orchestrate a multitude of critical processes including neurogenesis, neuronal migration, differentiation, synaptogenesis, and myelination.[1][4] In the context of in vitro studies, primary neuronal cell cultures serve as an essential model to dissect the molecular mechanisms underpinning these processes. DL-Thyroxine (a racemic mixture of D- and L-Thyroxine) is utilized in these cultures to investigate the impact of thyroid hormones on neuronal health, development, and response to injury. L-Thyroxine is generally considered a prohormone, which is transported into the brain and locally converted by glial cells into the active T3, which then exerts its effects on neurons.[1][5][6] These notes provide a comprehensive overview of the application of Thyroxine in primary neuronal cultures, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action in Neuron-Glia Cultures
In a mixed primary culture containing both neurons and glial cells (like astrocytes), the action of exogenously applied T4 is a multi-step process that reflects the in vivo environment:
-
Glial Cell Uptake and Conversion : T4 is transported from the culture medium into astrocytes, primarily through transporters like the organic anion transporter polypeptide 1C1 (OATP1C1).[1] Inside the astrocytes, the enzyme type 2 deiodinase (D2) converts T4 into the more potent T3.[3][5][6] This local conversion is the principal source of T3 for neurons in the brain.[1][5]
-
Neuronal Uptake of T3 : The newly synthesized T3 is released by astrocytes and then actively transported into neurons via specific transporters, most notably the monocarboxylate transporter 8 (MCT8).[1][7]
-
Genomic and Non-Genomic Signaling :
-
Genomic Pathway : Once inside the neuron, T3 enters the nucleus and binds to thyroid hormone receptors (TRs), predominantly TRα1 and TRβ1.[2][3] This T3-TR complex then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as thyroid response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[7][8] This pathway regulates the expression of genes crucial for neuronal maturation, cytoskeleton formation, and survival.[2][9]
-
Non-Genomic Pathway : Thyroid hormones can also elicit rapid, non-genomic effects. These actions are initiated in the cytoplasm or at the plasma membrane and can involve the activation of signaling cascades such as the PI3K pathway, influencing ion channel activity and glutamate uptake.[8][10]
-
-
Inactivation : Neurons express type 3 deiodinase (D3), which inactivates both T4 (to reverse T3) and T3 (to T2), thereby tightly regulating the local concentration and action of active thyroid hormone.[1][2]
Key Applications and Quantitative Data
The application of thyroxine to primary neuronal cultures allows for the investigation of several key areas of neurobiology.
| Application Area | Cell Type | Hormone/Concentration | Incubation Time | Key Quantitative Outcome | Reference |
| Neurite Outgrowth | NS-1 (neuronal-like) | T3 / 1 nM - 10 nM | 72 hours | Dose-dependent increase in neurite outgrowth (max of 10.83% of cells with neurites at 10 nM T3). | [11] |
| Neuroprotection | Primary Cortical Neurons | T3 | N/A | T3 treatment during hypoxia increased Tet1, Tet2, and Tet3 mRNA by 0.84-fold, 0.37-fold, and 0.67-fold respectively, promoting DNA demethylation and survival. | [9] |
| T4 Metabolism | Fetal Rat Brain Cells | T4 | N/A | T4 was converted to T3 at a rate of 1.2-4.4 fmol/h per 10^6 cells. | [12] |
| T4 Inactivation | Fetal Rat Brain Cells | T4 | N/A | T4 was inactivated to rT3 at a rate of 34-97 fmol/h per 10^6 cells. | [12] |
Experimental Protocols
Successful experimentation requires careful preparation of materials and adherence to established protocols.
Protocol 1: Preparation of Thyroid Hormone-Deficient (THD) Medium
To study the specific effects of thyroxine, it is crucial to remove endogenous thyroid hormones from the serum component of the culture medium.
Materials:
-
Fetal Bovine Serum (FBS)
-
Anion-exchange resin (e.g., AG 1-X8)
-
Charcoal (activated)
-
Magnetic stirrer and stir bar
-
Beakers and sterile filters (0.22 µm)
Procedure:
-
Combine 10 g of anion-exchange resin and 1 g of activated charcoal per 100 mL of FBS in a sterile beaker.
-
Gently mix the suspension on a magnetic stirrer at 4°C for at least 4 hours (or overnight).
-
Allow the resin and charcoal to settle. Carefully decant the supernatant.
-
Centrifuge the supernatant at 2,000 x g for 10 minutes to pellet any remaining charcoal/resin particles.
-
Sterile-filter the stripped serum through a 0.22 µm filter.
-
This Thyroid Hormone-Deficient (THD) serum can now be used to supplement your basal neuronal culture medium (e.g., Neurobasal medium) at the desired concentration (e.g., 1-10%). This method effectively removes T3 and T4 from the serum.[11]
Protocol 2: Primary Cortical Neuron Culture
This protocol provides a general method for establishing primary neuronal cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E-18) rat or mouse embryos
-
Culture vessels (e.g., 24-well plates)
-
Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO)
-
Hibernate-E medium
-
Papain enzymatic digestion solution
-
Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin. Use THD serum if required.
Procedure:
-
Coat Culture Vessels : Aseptically coat the surface of culture vessels with a 50 µg/mL working solution of PDL for at least 1 hour at room temperature. Rinse thoroughly with sterile distilled water three times to remove excess PDL, which can be toxic.[13]
-
Tissue Dissection : Dissect cortices from E-18 rodent brains in ice-cold Hibernate-E medium. Carefully remove the meninges.[13]
-
Enzymatic Digestion : Transfer the tissue to a papain solution and incubate at 30-37°C for 15-30 minutes to dissociate the tissue.[13]
-
Mechanical Dissociation : Gently triturate the digested tissue with a fire-polished Pasteur pipette in supplemented Neurobasal medium until a single-cell suspension is achieved.
-
Cell Plating : Determine cell density using a hemocytometer and plate the neurons onto the pre-coated vessels at a desired density (e.g., 1x10^5 to 2x10^5 cells/cm²).
-
Culture Maintenance : Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change half of the medium every 2-3 days. Cultures are typically ready for experimentation after 5-7 days in vitro (DIV).
Protocol 3: Treatment of Cultures with this compound
Materials:
-
This compound (T4) powder
-
NaOH (0.1 M) for dissolving
-
Sterile PBS or culture medium for dilution
-
Primary neuronal cultures (prepared as in Protocol 2)
Procedure:
-
Prepare a Stock Solution : Dissolve this compound powder in a small amount of 0.1 M NaOH and then dilute with sterile PBS or culture medium to create a concentrated stock solution (e.g., 1 mM). Store aliquots at -20°C. Note: T4 is poorly soluble in aqueous solutions at neutral pH.
-
Prepare Working Solutions : On the day of the experiment, thaw a stock aliquot and perform serial dilutions in pre-warmed culture medium to achieve the desired final concentrations.
-
Treat Cultures : Remove a portion of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of DL-T4. Ensure gentle mixing. For control wells, add an equivalent volume of vehicle (the final dilution of NaOH in medium).
-
Incubate : Return the plates to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
Protocol 4: Assessment of Neurite Outgrowth via Immunocytochemistry
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Fixation : After treatment, fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization : Wash the cells three times with PBS, then permeabilize with Triton X-100 buffer for 10 minutes.
-
Blocking : Wash with PBS and then block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Antibody Incubation : Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody : Wash three times with PBS, then incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting : Wash three times with PBS. Counterstain nuclei with DAPI for 10 minutes. Mount coverslips onto slides using an anti-fade mounting medium.[13]
-
Image Analysis : Acquire images using a fluorescence microscope. Quantify neurite outgrowth using software like ImageJ/Fiji by measuring total neurite length, the number of neurites per cell, or the percentage of cells bearing neurites.
References
- 1. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Thyroid Hormones in the Brain and Their Impact in Recovery Mechanisms After Stroke [frontiersin.org]
- 3. Frontiers | Thyroid Hormones, T3 and T4, in the Brain [frontiersin.org]
- 4. The Potential Role of Thyroid Hormone Therapy in Neural Progenitor Cell Differentiation and Its Impact on Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Basis for Certain Neuroprotective Effects of Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid Hormone Enhances Neurite Outgrowth in Neuroscreen 1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thyroid hormone metabolism in primary cultures of fetal rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - JP [thermofisher.com]
Quantifying DL-Thyroxine and its Metabolites in Tissue: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide detailing advanced techniques for the quantification of DL-Thyroxine (T4) and its key metabolites, including Triiodothyronine (T3) and reverse Triiodothyronine (rT3), in various tissue samples. This collection of application notes and protocols provides in-depth methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, ensuring high sensitivity and specificity for accurate analysis.
The provided protocols are designed to address the challenges of measuring thyroid hormones in complex biological matrices. Traditional immunoassay methods, while widely used, can be susceptible to interferences and may lack the specificity required for differentiating between structurally similar metabolites.[1] LC-MS/MS has emerged as a superior alternative, offering enhanced specificity and accuracy in thyroid hormone measurements.[2]
These detailed guidelines will facilitate a deeper understanding of thyroid hormone metabolism and its role in physiological and pathological processes.
Application Notes
Overview of Quantification Techniques
The accurate measurement of this compound and its metabolites in tissue is crucial for understanding thyroid hormone function and dysfunction. The primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This has become the reference method for the quantification of thyroid hormones due to its high selectivity and sensitivity.[2] It allows for the simultaneous measurement of multiple analytes in a single run, providing a comprehensive profile of thyroid hormone metabolism.[3] Isotope-dilution LC-MS/MS, in particular, offers the highest level of accuracy and precision.
-
Immunoassays (RIA and ELISA): These methods are based on the principle of antigen-antibody recognition and have been traditionally used for their high throughput and cost-effectiveness.[1] However, they can be prone to cross-reactivity between different thyroid hormone metabolites and interference from matrix components, which can lead to inaccurate results.[3]
Sample Preparation: A Critical Step
The complexity of tissue matrices necessitates robust sample preparation protocols to remove interfering substances like proteins and lipids. Common techniques include:
-
Protein Precipitation: This simple and rapid method uses organic solvents like acetonitrile or methanol to precipitate proteins from the tissue homogenate.[4]
-
Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents to partition the analytes of interest from the aqueous tissue extract, offering a cleaner sample for analysis.
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain the analytes while interfering compounds are washed away. This technique is highly effective for reducing matrix effects in LC-MS/MS analysis.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the quantification of Thyroxine (T4) and its primary metabolite, Triiodothyronine (T3), in tissue samples.
Table 1: Performance of LC-MS/MS Methods for T4 and T3 Quantification in Brain Tissue
| Analyte | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| T4 | LC-MS/MS | 0.15 ng/mL | 90-110% | [5] |
| T3 | LC-MS/MS | 0.15 ng/mL | 90-110% | [5] |
| T4 | Isotope-Dilution LC/MS/MS | 97.6 - 109% | [2] | |
| T3 | Isotope-Dilution LC/MS/MS | 97.6 - 109% | [2] |
Table 2: Concentrations of T4 and T3 in Various Rat Tissues
| Tissue | T4 Concentration (ng/g) | T3 Concentration (ng/g) | Reference |
| Brain | 2.20 - 3.65 | 1.56 - 2.20 | [2] |
| Skeletal Muscle | Levels in the same range as T3 | Levels in the same range as T4 | [6] |
Experimental Protocols
Protocol 1: Quantification of T4 and Metabolites in Brain Tissue by LC-MS/MS
This protocol is adapted from a validated method for the analysis of thyroid hormones in mouse brain tissue.[7][8]
1. Tissue Homogenization: a. Accurately weigh the frozen brain tissue sample. b. Homogenize the tissue in pure methanol. For smaller tissue amounts (10-30 mg), use 150 µL of methanol.[7]
2. Solid-Phase Extraction (SPE): a. Condition an SPE cartridge with methanol and then with water. b. Load the tissue homogenate onto the SPE cartridge. c. Wash the cartridge with 2% formic acid in water, followed by a mixture of methanol and acetonitrile.[8] d. Elute the analytes with 1 mL of 5% ammonium hydroxide in a methanol:acetonitrile (1:1, v/v) mixture.[7]
3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7] b. Reconstitute the dried extract in a solution of 80% water in acetonitrile for LC-MS/MS analysis.[7]
4. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: Zorbax Eclipse Plus C18 (2.1 × 50mm, 1.8 μM)[2]
- Mobile Phase A: Water with 0.1% formic acid[2]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
- Gradient: A linear gradient from 5% to 100% Mobile Phase B.[2]
- Flow Rate: 0.3 mL/min[2] b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: General Protocol for Thyroxine (T4) ELISA in Tissue Homogenates
This protocol provides a general workflow for a competitive ELISA. Specific details may vary based on the commercial kit used.
1. Tissue Homogenate Preparation: a. Rinse tissues in ice-cold PBS (pH 7.0-7.2) to remove excess blood.[4] b. Weigh the tissue and homogenize it in the appropriate lysis buffer provided with the ELISA kit. c. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
2. ELISA Procedure: a. Add standards, controls, and tissue homogenate samples to the wells of the microplate pre-coated with anti-T4 antibodies. b. Add the HRP-conjugated T4 solution to each well. This will compete with the T4 in the sample for binding to the antibody. c. Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature).[9] d. Wash the wells multiple times with the provided wash buffer to remove unbound components.[9] e. Add the TMB substrate solution to each well, which will react with the bound HRP to produce a color change.[9] f. Stop the reaction by adding the stop solution. The intensity of the color is inversely proportional to the concentration of T4 in the sample.[9] g. Read the absorbance at 450 nm using a microplate reader.[9]
3. Data Analysis: a. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of T4 in the tissue samples by interpolating their absorbance values on the standard curve.
Visualizations
References
- 1. Thyroid Function Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Colorful Diversity of Thyroid Hormone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Concentration of thyroid hormone in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Studying the Effects of DL-Thyroxine Exposure in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the effects of endocrine-disrupting chemicals, including exogenous thyroid hormones. DL-Thyroxine is a synthetic form of thyroxine (T4), a critical hormone produced by the thyroid gland that plays a pivotal role in regulating development, metabolism, and growth. This document provides detailed application notes and experimental protocols for investigating the effects of this compound exposure on zebrafish larvae, focusing on developmental, behavioral, and molecular endpoints. While the studies cited primarily utilize L-Thyroxine, the biologically active enantiomer, this information is directly applicable to understanding the effects of this compound, which is a racemic mixture of D- and L-Thyroxine.
Data Presentation
Table 1: Developmental and Teratogenic Effects of L-Thyroxine (T4) Exposure on Zebrafish Larvae
| Concentration (nM) | Exposure Duration | Observed Effects | Percentage Affected / Measurement | Citation |
| 3 | 6 hpf - 5 dpf | Increased swimming activity | - | [1] |
| >10 | 6 hpf - 5 dpf | Increased swimming activity | - | [1] |
| ≥ 30 | 6 hpf - 5 dpf | Teratogenic effects (pectoral fin, body axis, and craniofacial abnormalities) and lethality | Concentration-dependent increase | [1] |
| 30 | 6 hpf - 5 dpf | Severe developmental defects | - | [2] |
| 100 | 6 hpf - 5 dpf | Teratogenic effects and lethality | Concentration-dependent increase | [1] |
| 300 | 6 hpf - 5 dpf | Teratogenic effects and lethality | Concentration-dependent increase | [1] |
| 0.1 mg/L | 24 hours (at 4 dpf), reared for 42 days | Increased absolute growth weight, total length, and specific growth rate | - | [3] |
| 0.05 mg/L | 24 hours (at 4 dpf), reared for 42 days | - | - | [3] |
| 0.15 mg/L | 24 hours (at 4 dpf), reared for 42 days | - | - | [3] |
hpf: hours post-fertilization; dpf: days post-fertilization
Table 2: Gene Expression Changes in Zebrafish Larvae Following L-Thyroxine (T4) Exposure
| Gene | Concentration (nM) | Exposure Duration | Time Point of Analysis | Fold Change / Effect | Citation |
| mct8 | 10, 30, 100 | 6 hpf - 120 hpf | 24, 72, 120 hpf | Upregulated | [4] |
| oatp1c1 | 10, 30, 100 | 6 hpf - 120 hpf | 24, 72, 120 hpf | Downregulated | [4] |
| dio3b | 10, 30, 100 | 6 hpf - 120 hpf | 24, 72, 120 hpf | Upregulated | [4] |
| trαa | 10, 30, 100 | 6 hpf - 120 hpf | 24, 72, 120 hpf | Upregulated | [4] |
| trβ | 10, 30, 100 | 6 hpf - 120 hpf | 24, 72, 120 hpf | Upregulated | [4] |
| mbp-a | 10, 30, 100 | 6 hpf - 120 hpf | 24, 72, 120 hpf | Upregulated | [4] |
hpf: hours post-fertilization
Experimental Protocols
Protocol 1: Zebrafish Embryo/Larva Exposure to this compound
1. Zebrafish Husbandry and Embryo Collection:
-
Maintain adult zebrafish in a recirculating system with a 14:10 hour light:dark cycle at 28.5°C.
-
Collect embryos following natural spawning and stage them according to standard protocols.
-
Use healthy, fertilized embryos for experiments.
2. Preparation of this compound Stock and Exposure Solutions:
-
Stock Solution: Prepare a stock solution of this compound (or L-Thyroxine) by dissolving it in 1N NaOH and then diluting with deionized water. For example, dissolve 1 mg of L-Thyroxine in 1 mL of 1N NaOH and then add this to 49 mL of deionized water to create a stock solution[1][4]. Store aliquots at -80°C[4].
-
Exposure Solutions: Prepare fresh exposure solutions daily by diluting the stock solution in embryo medium (EM) to the desired final concentrations (e.g., 3, 10, 30, 100, 300 nM)[1]. A common embryo medium consists of 15 mM NaCl, 0.5 mM KCl, 1.0 mM MgSO₄, 150 µM KH₂PO₄, 50 µM Na₂HPO₄, 1.0 mM CaCl₂, and 0.7 mM NaHCO₃[1].
3. Exposure Paradigm:
-
At approximately 6 hours post-fertilization (hpf), place dechorionated embryos into 96-well plates, with one embryo per well in 100 µL of EM[1].
-
Add 100 µL of a 2x concentrated exposure solution to each well to achieve the final desired concentration[1].
-
Include a vehicle control group (EM with the same concentration of NaOH as the highest exposure group).
-
Maintain the plates in an incubator at 28.5°C with a 14:10 hour light:dark cycle for the duration of the experiment (e.g., up to 5 days post-fertilization)[1].
Protocol 2: Assessment of Developmental Toxicity and Teratogenicity
1. Daily Observations:
-
From 1 to 5 days post-fertilization (dpf), examine the embryos/larvae daily under a stereomicroscope.
-
Record mortality and any morphological abnormalities.
2. Teratogenic Endpoints:
-
At specific time points (e.g., 24, 48, 72, 96, and 120 hpf), assess for a range of teratogenic effects including:
-
Quantify the percentage of affected individuals in each treatment group.
Protocol 3: Photomotor Response Assay for Behavioral Analysis
1. Acclimation:
-
At the desired developmental stage (e.g., 3, 4, or 5 dpf), transfer individual larvae to a 96-well plate.
-
Acclimate the larvae in the dark for a defined period (e.g., 30 minutes) in a behavioral analysis unit.
2. Light/Dark Transitions:
-
Subject the larvae to alternating periods of light and dark. A typical paradigm might include a baseline light period, followed by one or more dark periods, and a final light period.
-
Record the swimming activity (distance moved) of each larva using an automated tracking system.
3. Data Analysis:
-
Analyze the swimming activity during the dark periods, as this is often when changes are most pronounced[1].
-
Calculate the total distance moved or the area under the curve for each larva.
-
Compare the activity levels of the this compound exposed groups to the control group using appropriate statistical methods. Exposure to T4 has been shown to significantly increase swimming activity in response to sudden changes from light to dark[1].
Protocol 4: Gene Expression Analysis by qRT-PCR
1. Sample Collection and RNA Extraction:
-
At the desired time points (e.g., 24, 72, 120 hpf), pool a sufficient number of larvae (e.g., 20-30) from each treatment group.
-
Euthanize the larvae and immediately extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using spectrophotometry.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using gene-specific primers for target genes involved in the thyroid hormone signaling pathway (e.g., mct8, oatp1c1, dio3b, trαa, trβ) and a housekeeping gene for normalization (e.g., β-actin, ef1α)[4].
-
Analyze the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Thyroid hormone signaling pathway in a target cell.
References
- 1. Changes in Thyroid Hormone Activity Disrupt Photomotor Behavior of Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormones are important for embryonic to larval transitory phase in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Thyroid Hormone Disruption on the Ontogenetic Expression of Thyroid Hormone Signaling Genes in Developing Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inducing Experimental Hyperthyroidism with DL-Thyroxine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for inducing experimental hyperthyroidism in rodent models using DL-Thyroxine. The included methodologies, quantitative data summaries, and pathway diagrams are intended to guide researchers in establishing a consistent and reliable model for studying the pathophysiology of hyperthyroidism and for the preclinical evaluation of novel therapeutic agents.
Introduction
Experimental hyperthyroidism, or thyrotoxicosis, is a crucial model for understanding the multisystemic effects of excess thyroid hormone and for testing the efficacy and safety of new treatments. Administration of exogenous thyroxine is a common and effective method to induce this state in laboratory animals. This compound, a racemic mixture of the D- and L-isomers of thyroxine, can be utilized for this purpose, with the L-isomer being the biologically active component responsible for inducing the hyperthyroid state. This protocol will focus on the use of L-Thyroxine, as it is the standard agent for inducing experimental hyperthyroidism, but the principles can be adapted for this compound by adjusting the dosage to account for the inactive D-isomer.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key physiological and biochemical parameters following the induction of hyperthyroidism in rodents with thyroxine.
Table 1: Changes in Serum Thyroid Hormone Levels
| Parameter | Animal Model | Treatment Details | Control Group (Mean ± SD) | Hyperthyroid Group (Mean ± SD) | Percent Change |
| Free T3 | Rat | L-thyroxine (100 µ g/100 g body weight, i.p., 7 days) | ~4.54 pmol/L | ~8.17 pmol/L | ~80% increase[1][2] |
| Free T4 | Rat | L-thyroxine (100 µ g/100 g body weight, i.p., 7 days) | ~13.7 pmol/L | ~46.58 pmol/L | ~240% increase[1][2] |
| TSH | Rat | L-thyroxine (240 μg/kg B.W, gavage, 20 days) | Not specified | Significantly decreased | >90% decrease[3][4] |
| Total T4 | Mouse | Levothyroxine (20 µg/mL in drinking water, 2 weeks) | Not specified | Robust increase (p < 0.00004) | Significant increase[5] |
Table 2: Physiological Changes in Hyperthyroid Rodents
| Parameter | Animal Model | Treatment Details | Control Group (Mean ± SD) | Hyperthyroid Group (Mean ± SD) | Percent Change |
| Body Weight Gain | Rat | This compound (6 weeks) | Not specified | Unchanged | No significant change[6][7][8] |
| Heart Weight (Absolute) | Rat | This compound (6 weeks) | Not specified | Significantly increased | ~29.5% increase[6][7] |
| Heart Weight (Relative) | Rat | This compound (6 weeks) | Not specified | Significantly increased | ~23-31% increase[6][7] |
| Thyroid Gland Weight (Absolute) | Rat | This compound (6 weeks) | Not specified | Significantly decreased | Significant reduction[6][7] |
| Thyroid Gland Weight (Relative) | Rat | This compound (6 weeks) | Not specified | Significantly decreased | Significant reduction[6][7] |
| Food Consumption | Mouse | Levothyroxine (20 µg/mL in drinking water, 3 months) | Not specified | Significantly increased | Significant increase[5] |
| Water Consumption | Mouse | Levothyroxine (20 µg/mL in drinking water, 3 months) | Not specified | Significantly increased | Significant increase[5] |
Table 3: Biochemical Parameters in Hyperthyroid Rats
| Parameter | Treatment Details | Expected Change |
| Alanine Aminotransferase (ALT) | L-thyroxine administration | Significant increase[9] |
| Aspartate Aminotransferase (AST) | L-thyroxine administration | Significant increase[9] |
| Lactate Dehydrogenase (LDH) | L-thyroxine administration | Significant increase[10] |
| Total Cholesterol (TC) | L-thyroxine administration | Significant decrease |
| Triglycerides (TG) | L-thyroxine administration | Variable (may increase or decrease)[10] |
| Low-Density Lipoprotein (LDL) | L-thyroxine administration | Significant decrease |
| High-Density Lipoprotein (HDL) | L-thyroxine administration | Significant decrease |
| Total Antioxidant Capacity (TAC) | L-thyroxine administration | Significant decrease[4] |
| Malondialdehyde (MDA) | L-thyroxine administration | Significant increase[4][10] |
| Superoxide Dismutase (SOD) | L-thyroxine administration | Significant increase[9] |
| Catalase (CAT) | L-thyroxine administration | Significant increase[9] |
| Glutathione Peroxidase (GPx) | L-thyroxine administration | Significant increase[9] |
Experimental Protocols
I. Induction of Hyperthyroidism with L-Thyroxine
This protocol describes the induction of hyperthyroidism in rats via intraperitoneal injection of L-Thyroxine.
Materials:
-
L-Thyroxine sodium salt pentahydrate
-
Sterile saline (0.9% NaCl)
-
Animal model: Adult male Wistar rats (200-250g)
-
Syringes and needles (25-27 gauge)
-
Animal balance
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Preparation of L-Thyroxine Solution:
-
Prepare a stock solution of L-Thyroxine in a vehicle that ensures solubility (e.g., sterile saline with a very small amount of 0.1 N NaOH to aid dissolution, followed by pH adjustment to ~7.4 with HCl). A common final concentration is 1 mg/mL.
-
On each day of injection, dilute the stock solution with sterile saline to the desired final concentration. For a dose of 100 µ g/100 g body weight, a 1 mg/mL stock can be diluted to 0.1 mg/mL for easier administration of smaller volumes.
-
-
Administration:
-
Weigh each rat daily to accurately calculate the required dose.
-
Administer L-Thyroxine via intraperitoneal (i.p.) injection at a dose of 100 µg per 100 g of body weight daily for 7 to 14 days.[1][2]
-
A control group should receive daily i.p. injections of the vehicle (sterile saline) of the same volume.
-
-
Monitoring:
-
Monitor the body weight of the animals daily.
-
Observe the animals for clinical signs of hyperthyroidism, such as increased activity, nervousness, and increased food and water intake.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the animals according to approved institutional guidelines.
-
Collect blood via cardiac puncture for serum separation and subsequent hormone and biochemical analysis.
-
Harvest organs of interest (heart, thyroid gland, liver, etc.) for weighing and histological analysis.
-
II. Serum Hormone Analysis (ELISA)
This protocol provides a general outline for measuring serum T3, T4, and TSH levels using commercially available ELISA kits.
Materials:
-
Rat/Mouse T3, T4, and TSH ELISA kits
-
Serum samples from control and hyperthyroid animals
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Wash buffer (provided in the kit)
Procedure:
-
Sample Preparation:
-
Allow the collected blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Bring all reagents and samples to room temperature.
-
Prepare the standard dilutions as per the kit's instructions.
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugate to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (usually 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentrations of T3, T4, and TSH in the samples by interpolating their absorbance values from the standard curve.
-
III. Histological Analysis of the Thyroid Gland
This protocol outlines the steps for the histological examination of the thyroid gland.
Materials:
-
Thyroid tissue samples
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Immediately fix the harvested thyroid glands in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the fixed tissues by passing them through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
In hyperthyroid animals, expect to see histological changes such as reduced thyrocyte height, distended follicular lumens, and potentially follicular remodeling.[11] In some models, cell hypertrophy and colloid droplet formation may be observed.[12]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing hyperthyroidism.
Thyroid Hormone Signaling Pathway
Caption: Thyroid hormone signaling pathway.
References
- 1. Functional State of Rat Heart Mitochondria in Experimental Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Behavioral Alterations Induced by Experimental Hyperthyroidism in Male Rats [journals.ekb.eg]
- 4. amj.journals.ekb.eg [amj.journals.ekb.eg]
- 5. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Body, heart, thyroid gland and skeletal muscle weight changes in rats with altered thyroid status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. Histological and ultrastructural alterations of rat thyroid gland after short-term treatment with high doses of thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Transcription Assays to Measure DL-Thyroxine-Mediated Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, development, and cellular growth, exerting their effects primarily through the modulation of gene expression. The prohormone DL-Thyroxine (T4) is converted to the more active form, triiodothyronine (T3), which then binds to thyroid hormone receptors (TRs). These receptors, in turn, act as ligand-inducible transcription factors that bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing transcription.[1][2][3] Understanding the direct effects of thyroxine on gene transcription is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting the thyroid hormone signaling pathway.
Cell-free in vitro transcription (IVT) assays provide a powerful and direct method to study the molecular mechanisms of gene regulation by this compound.[4] By using a defined system containing a DNA template with a TRE, nuclear extracts or purified transcription factors, and RNA polymerase, researchers can directly measure the synthesis of RNA in response to specific stimuli. This approach eliminates the complexities of cellular uptake, metabolism, and signaling cascades, allowing for a focused analysis of the transcriptional machinery.
These application notes provide a detailed protocol for setting up and performing an in vitro transcription assay to quantify the effects of this compound on gene expression.
Signaling Pathway of this compound-Mediated Gene Regulation
This compound (T4) enters the cell and can be converted to the more potent T3 by deiodinases. Both T4 and T3 can then enter the nucleus. Inside the nucleus, the thyroid hormone binds to the Thyroid Hormone Receptor (TR), which is typically heterodimerized with the Retinoid X Receptor (RXR). This complex binds to a Thyroid Hormone Response Element (TRE) on the DNA. In the absence of a ligand, the TR/RXR heterodimer is often bound to a corepressor complex, which inhibits gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of the corepressor complex and the recruitment of a coactivator complex. This coactivator complex then promotes the assembly of the basal transcription machinery, including RNA Polymerase II, leading to the initiation of transcription of the target gene.
Caption: this compound signaling pathway leading to gene transcription.
Experimental Protocols
I. Preparation of DNA Template Containing a Thyroid Hormone Response Element (TRE)
A high-quality, linearized DNA template is essential for a successful in vitro transcription assay.[5][6] The template should contain a strong promoter (e.g., from the adenovirus major late promoter) followed by a well-characterized TRE upstream of a reporter gene sequence of a defined length. A commonly used TRE is the direct repeat 4 (DR4) element with the consensus sequence 5'-AGGTCANNNNAGGTCA-3'.[7]
Materials:
-
Plasmid containing a TRE upstream of a reporter gene (e.g., a G-less cassette for easy quantification) and a strong promoter.
-
Restriction enzyme that generates blunt or 5'-overhangs downstream of the reporter gene.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Protocol:
-
Linearize 10-20 µg of the plasmid DNA by digesting with a suitable restriction enzyme for 2-4 hours at the recommended temperature.
-
Confirm complete linearization by running a small aliquot on a 1% agarose gel. A single band corresponding to the size of the linearized plasmid should be visible.
-
Purify the linearized DNA template by phenol/chloroform extraction to remove the restriction enzyme and other proteins.[5] a. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at >12,000 x g for 5 minutes. b. Transfer the upper aqueous phase to a new tube. c. Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for another 5-10 minutes, remove the supernatant, and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified DNA template in nuclease-free water to a final concentration of 0.5 µg/µL.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
II. In Vitro Transcription Assay Using Nuclear Extract
This protocol utilizes a nuclear extract from a cell line that expresses endogenous thyroid hormone receptors (e.g., HeLa or GH3 cells) as a source of TRs, RXRs, and other necessary transcription factors.[8]
Materials:
-
HeLa or GH3 nuclear extract
-
Purified linearized DNA template with TRE (from Protocol I)
-
This compound (T4) stock solution (e.g., 1 mM in DMSO)
-
Triiodothyronine (T3) stock solution (optional, as a positive control)
-
10x Transcription Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 50 mM MgCl2, 10 mM DTT, 20% glycerol)
-
Ribonucleotide Triphosphate (NTP) mix (10 mM each of ATP, CTP, UTP, and GTP)
-
[α-³²P]UTP (for radioactive detection) or a non-radioactive RNA labeling kit
-
RNase inhibitor
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Protocol:
-
Reaction Setup: On ice, assemble the transcription reactions in nuclease-free microcentrifuge tubes. Prepare a master mix for common components. The final reaction volume is typically 25-50 µL.
-
Nuclease-free water (to final volume)
-
10x Transcription Buffer (to 1x)
-
Linearized DNA template (100-200 ng)[9]
-
Nuclear Extract (5-10 µL, protein concentration should be optimized)
-
RNase inhibitor (e.g., 40 units)
-
This compound (T4) or vehicle (DMSO) to the desired final concentration (e.g., 10 nM, 100 nM, 1 µM).
-
-
Pre-incubation: Gently mix the components and incubate at 30°C for 30 minutes to allow for the formation of the pre-initiation complex.[9]
-
Transcription Initiation: Start the transcription reaction by adding the NTP mix to a final concentration of 0.5 mM each, including the labeled UTP.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution.
-
RNA Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a denaturing polyacrylamide gel (e.g., 6% polyacrylamide, 8 M urea).
-
Visualize the radiolabeled RNA transcripts by autoradiography.
-
Quantify the band intensity using densitometry software.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro transcription assay workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Approaches to Identify Thyroid Hormone Receptor-Dependent Transcriptional Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Assessing the Impact of DL-Thyroxine on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the effects of DL-Thyroxine on mitochondrial respiration. The methodologies outlined are essential for understanding the cellular bioenergetics modulated by thyroid hormones and for the development of therapeutic agents targeting mitochondrial function.
Introduction to this compound and Mitochondrial Respiration
This compound, a synthetic form of the thyroid hormone thyroxine (T4), is a critical regulator of metabolism. Its biologically active form, triiodothyronine (T3), exerts profound effects on cellular energy expenditure, primarily through actions on mitochondria.[1][2] Thyroid hormones can influence mitochondrial respiration through both genomic and non-genomic pathways.[3] The genomic pathway involves the binding of T3 to nuclear receptors, leading to the altered expression of genes encoding mitochondrial proteins.[3] Non-genomic pathways can involve direct interactions of thyroid hormones with mitochondrial components, resulting in rapid changes in mitochondrial activity.[3]
Assessing the impact of this compound on mitochondrial respiration is crucial for understanding its physiological and pathological roles, as well as for the development of drugs targeting metabolic disorders. Key parameters to evaluate include oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), and the production of reactive oxygen species (ROS).
Key Methods for Assessing Mitochondrial Respiration
Several robust methods are available to quantify the effects of this compound on mitochondrial function. These include high-resolution respirometry, fluorescence-based assays for mitochondrial membrane potential, and assays to measure the production of reactive oxygen species.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a widely used platform for real-time measurement of OCR in live cells, providing insights into mitochondrial respiration.[1][4] This technology allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. Thyroid hormones have been shown to increase ΔΨm.[1] Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) are commonly used to assess ΔΨm.[1][6][7] These cationic dyes accumulate in the negatively charged mitochondrial matrix of healthy mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Detection of Reactive Oxygen Species (ROS) Production
Mitochondrial respiration is a major source of cellular ROS. Thyroid hormone treatment can lead to an increase in ROS production.[1] MitoSOX Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.[8][9] Amplex Red can be used to measure extracellular hydrogen peroxide, another reactive oxygen species.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of thyroid hormone treatment on mitochondrial respiration parameters as reported in various studies.
| Parameter | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |
| Basal Respiration | THRB-HepG2 cells | 100 nM T3 for 48h | ~1.5-fold increase | [1] |
| PBMCs from COVID-19 patients | In vivo T3 treatment | 2.7-fold increase | [4] | |
| Maximal Respiration | THRB-HepG2 cells | 100 nM T3 for 48h | ~2-fold increase | [1] |
| PBMCs from COVID-19 patients | In vivo T3 treatment | 3.5-fold increase | [4] | |
| Spare Respiratory Capacity | THRB-HepG2 cells | 100 nM T3 for 48h | ~2.5-fold increase | [1] |
| PBMCs from COVID-19 patients | In vivo T3 treatment | 1.3-fold increase | [4] | |
| Mitochondrial Membrane Potential (TMRE) | THRB-HepG2 cells | 100 nM T3 for 48h | Significant increase | [1] |
| Mitochondrial Superoxide (MitoSOX) | THRB-HepG2 cells | 100 nM T3 for 48h | Significant increase | [1] |
Note: this compound (T4) is converted to the more active T3 in cells. The data presented for T3 is therefore relevant to the effects of this compound.
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Seahorse Cartridge Hydration:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF DMEM assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Prepare Inhibitor Plate:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium.
-
Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Start the assay. The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key respiratory parameters.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Analyze the data using the Seahorse Wave software to calculate basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of TMRE to measure changes in mitochondrial membrane potential following this compound treatment.
Materials:
-
Cells of interest cultured on glass-bottom dishes or in a black-walled microplate
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP (as a positive control for depolarization)
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and treat with this compound as described in Protocol 1.
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed live-cell imaging buffer (final concentration typically 25-100 nM).
-
Remove the culture medium, wash the cells once with imaging buffer.
-
Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging or Fluorescence Measurement:
-
Microscopy: After incubation, wash the cells to remove excess TMRE. Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~549/575 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the same wavelengths.
-
-
Positive Control (Optional):
-
To confirm that the TMRE signal is dependent on membrane potential, treat a set of stained cells with FCCP (e.g., 10 µM) for 5-10 minutes and observe the decrease in fluorescence.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well.
-
Compare the fluorescence intensity of this compound-treated cells to that of control cells. An increase in intensity suggests hyperpolarization, while a decrease indicates depolarization.
-
Protocol 3: Detection of Mitochondrial Superoxide Production
This protocol details the use of MitoSOX Red to measure mitochondrial superoxide levels.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX Red reagent
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in previous protocols.
-
-
MitoSOX Staining:
-
Prepare a working solution of MitoSOX Red in pre-warmed imaging buffer (typically 2.5-5 µM).
-
Remove the culture medium, wash the cells, and add the MitoSOX working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Detection:
-
Microscopy: Wash the cells and image using a fluorescence microscope with appropriate filters for MitoSOX (Excitation/Emission ~510/580 nm).
-
Flow Cytometry: After staining, detach the cells, wash, and resuspend in fresh imaging buffer. Analyze the cells on a flow cytometer using the appropriate laser and emission filter.
-
-
Data Analysis:
-
Quantify the fluorescence intensity. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the action of this compound on mitochondria and a general experimental workflow for assessing its impact.
Caption: Signaling pathways of this compound action on mitochondria.
Caption: Experimental workflow for assessing this compound's impact.
References
- 1. Thyroid hormone induction of mitochondrial activity is coupled to mitophagy via ROS-AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of short-term thyroxine administration on energy metabolism and mitochondrial efficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposite Effect of Thyroid Hormones on Oxidative Stress and on Mitochondrial Respiration in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial ROS Analysis [protocols.io]
Navigating DL-Thyroxine Administration in Rodent Research: Application Notes and Protocols
For Immediate Release
This document provides detailed application notes and protocols for the administration of DL-Thyroxine (a racemic mixture of L-thyroxine and D-thyroxine) in rodent-based research. Targeted at researchers, scientists, and drug development professionals, these guidelines synthesize findings from various studies to ensure effective and reproducible experimental outcomes. The protocols cover common administration routes, including oral, intraperitoneal, and subcutaneous injections, and provide data on bioavailability and typical dosages for inducing states of euthyroidism, hyperthyroidism, and hypothyroidism in rats and mice.
Data Summary: Quantitative Overview of this compound Administration
The following tables summarize key quantitative data for different administration routes of thyroxine in rodents, facilitating at-a-glance comparisons for experimental design.
Table 1: Bioavailability and Dosage of Thyroxine in Rats
| Administration Route | Bioavailability | Species | Dosage for Hypothyroidism Treatment | Dosage for Hyperthyroidism Induction | Citation |
| Oral | ~60% | Rat | 20 µg/kg/day | - | [1] |
| Intraperitoneal (IP) | Assumed 100% (Reference) | Rat | 5 µ g/day | 200 µg/kg for 3 weeks; 60-80 µg/kg/day for 35 days; 0.2 mg/kg daily | [1][2][3][4] |
| Subcutaneous (SC) | - | Rat | - | - |
Table 2: Bioavailability and Dosage of Thyroxine in Mice
| Administration Route | Bioavailability | Species | Dosage for Hypothyroidism Treatment | Dosage for Hyperthyroidism Induction | Citation | | :--- | :--- | :--- | :--- | :--- | | Oral (in drinking water) | Variable | Mouse | - | 2-20 µg/mL |[5] | | Intraperitoneal (IP) | - | Mouse | - | 1 µg/g BW every 48h |[6][7] | | Subcutaneous (SC) | - | Mouse | 0.4 µg/g BW daily (neonatal) | - |[8] |
Experimental Protocols
Detailed methodologies for key experiments involving thyroxine administration in rodents are outlined below.
Protocol 1: Induction of Hypothyroidism in Rats and Subsequent Treatment with L-Thyroxine
Objective: To establish a model of hypothyroidism in rats using 6-n-propylthiouracil (PTU) and to treat the condition with levothyroxine.
Materials:
-
Male Wistar albino rats (39 days old)
-
6-n-propylthiouracil (PTU)
-
Levothyroxine (L-T4)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Induction of Hypothyroidism:
-
Confirmation of Hypothyroidism:
-
At the end of the 28-day induction period, collect blood samples to measure serum levels of free triiodothyronine (fT3), free thyroxine (fT4), and thyroid-stimulating hormone (TSH).
-
Expected outcomes in the hypothyroid group are significantly decreased fT3 and fT4 levels and significantly increased TSH levels compared to the control group.[2][4]
-
-
Levothyroxine Treatment:
-
Final Assessment:
-
At the end of the treatment period, collect serum and liver samples.
-
Analyze serum for fT3, fT4, TSH, total antioxidant capacity (TAC), total oxidant capacity (TOC), oxidative stress index (OSI), and superoxide dismutase (SOD) activity.[2][4]
-
Analyze liver tissue for malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels.[2][4]
-
Protocol 2: Induction of Chronic Hyperthyroidism in Mice
Objective: To induce a stable state of hyperthyroidism in mice using either intraperitoneal or oral administration of levothyroxine.
Materials:
-
Male and female mice
-
Levothyroxine (T4)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Drinking water bottles
Procedure for Intraperitoneal Administration:
-
Administer T4 at a dose of 1 µg/g of body weight via i.p. injection every 48 hours for a period of 6 to 7 weeks.[6][7] To ensure stable hyperthyroidism, the injection interval should not exceed 48 hours.[6]
-
The control group should receive i.p. injections of PBS on the same schedule.[7]
Procedure for Oral Administration:
-
Prepare a stock solution of T4. A 50X stock solution can be made containing 0.1% BSA and 4 mM NaOH and refrigerated in the dark.[5]
-
Administer levothyroxine in the drinking water at a concentration of 20 µg/mL to robustly increase circulating T4 levels.[5][9] Lower concentrations (2-4 µg/mL) may not consistently raise TH levels.[5]
-
The control group should receive drinking water with no additives.[5]
-
The T4-containing water should be administered continuously throughout the experiment and up to the point of sacrifice to maintain a hyperthyroid state.[6]
Monitoring and Assessment:
-
Monitor body weight regularly throughout the experiment.[6][7]
-
Collect blood samples to measure serum thyroid hormone concentrations.[6]
-
Analyze target gene expression in tissues such as the liver and heart to confirm a thyrotoxic state at the organ level.[6]
Visualizing Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by thyroxine and a typical experimental workflow.
Caption: Thyroid hormone signaling pathway.
Caption: Workflow for inducing and treating hypothyroidism.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 3. Effect of L-thyroxine administration on long-term potentiation and accompanying mitogen-activated protein kinases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyroxine increases submandibular gland nerve growth factor and epidermal growth factor concentrations precociously in neonatal mice: evidence for thyroid hormone-mediated growth factor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues of DL-Thyroxine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with DL-Thyroxine in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of this compound solutions for experimental use.
FAQs
1. Why is my this compound not dissolving in my aqueous buffer?
This compound is sparingly soluble in aqueous buffers at neutral pH.[1][2] Its solubility is highly dependent on the pH of the solution. It exhibits its lowest solubility between pH 4 and 5 and is more soluble at a pH below 2.2 and above 10.1.[3] Direct dissolution in standard physiological buffers (pH ~7.4) is often challenging.
2. I've noticed a precipitate forming after diluting my this compound stock solution into my aqueous buffer. What is happening and how can I prevent this?
Precipitation upon dilution is a common issue and typically occurs when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is lower. This is especially prevalent if the final pH of the solution is in the low solubility range of this compound (pH 4-5).[3]
To prevent precipitation:
-
Use a co-solvent system: The recommended method is to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute this stock solution with the desired aqueous buffer.[1][2]
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Adjust the final pH: Ensure the final pH of your working solution is outside the pKa range of 4-5 where this compound has its lowest solubility.[3]
3. What is the best solvent to prepare a stock solution of this compound?
For preparing a stock solution that will be further diluted in aqueous buffers, DMSO is a highly recommended solvent.[1][2] this compound is readily soluble in DMSO.[1] For applications where DMSO is not suitable, other organic solvents like dimethyl formamide can be used, although the solubility is lower compared to DMSO.[2]
4. How should I store my this compound solutions?
-
Powder: Store the solid this compound at -20°C for long-term stability.[2]
-
Stock Solutions in Organic Solvents (e.g., DMSO): Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO are generally stable for extended periods when stored properly.
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] These solutions are less stable and prone to degradation. Always prepare fresh aqueous working solutions for your experiments.
5. My cells are sensitive to DMSO. What is the maximum concentration of DMSO I can use?
The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum DMSO concentration that does not affect the viability and function of your specific cells. A common practice is to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v). Always include a vehicle control (medium with the same concentration of DMSO as the treatment group) in your experiments to account for any solvent effects.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Buffer | Temperature | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~2.5 mg/mL | [2] |
| Dimethyl Formamide (DMF) | Not Specified | ~0.14 mg/mL | [2] |
| 1:5 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [2] |
| Water | 25°C | ~0.15 mg/mL | [5] |
| pH 1.2 (HCl buffer) | 37°C | High | [5][6] |
| pH 4.5 (Acetate buffer) | 37°C | Low | [5] |
| pH 5.5 (Acetate buffer) | 37°C | Low | [5] |
| pH 6.8 (Phosphate buffer) | 37°C | Moderate | [5] |
| pH 7.4 (Phosphate buffer) | 37°C | Moderate | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 776.87 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.77 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS) to prepare a working solution.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Warm the required aliquot of the this compound DMSO stock solution to room temperature.
-
In a sterile tube, add the desired volume of the aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise to the buffer. This ensures rapid and even dispersion, minimizing the risk of precipitation.
-
Continue to vortex for a few seconds after adding the stock solution to ensure it is fully mixed.
-
Use the freshly prepared aqueous working solution immediately for your experiment. Do not store for more than a day.[1]
Visualizations
Thyroid Hormone Signaling Pathway
The canonical signaling pathway of thyroxine involves its conversion to the more active form, triiodothyronine (T3), which then binds to nuclear receptors to regulate gene expression.
Caption: Canonical Thyroid Hormone Signaling Pathway.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve common solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Thyroxine-binding prealbumin. Conformation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levothyroxine: Conventional and Novel Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Thyroxine (T4) for Long-Term Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for using DL-Thyroxine (T4) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of this compound (T4) for cell culture experiments?
The optimal concentration of T4 is highly cell-type dependent. However, a common starting point for in vitro studies is in the low nanomolar (nM) to micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For instance, studies with chondrocytes have used concentrations ranging from 0.5 nM to 50 nM.[1]
2. How should I prepare and store this compound (T4) stock solutions?
Proper preparation and storage of T4 are critical for experimental consistency.
-
Preparation: this compound has low solubility in aqueous solutions. It is recommended to first dissolve it in a solvent like DMSO.[2] A stock solution can then be further diluted in your cell culture medium to the desired final concentration.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended, while -20°C is suitable for short-term storage.[3] Aqueous working solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[2]
3. Why is it important to use charcoal-stripped serum in my experiments?
Standard fetal bovine serum (FBS) contains endogenous thyroid hormones, which can interfere with your experiment and lead to inconsistent results.[4] Charcoal-stripping removes these and other steroid hormones from the serum, providing a cleaner baseline for studying the effects of exogenously added T4.[5][6][7][8]
4. How stable is this compound in cell culture medium at 37°C?
The stability of T4 in cell culture medium at 37°C over several days can be a concern. While specific degradation kinetics in various media are not extensively published, it is known that T4 can be unstable in aqueous solutions. For long-term experiments (extending beyond 24-48 hours), it is best practice to refresh the culture medium with freshly prepared T4 at regular intervals to maintain a consistent concentration.
5. What are the primary mechanisms of this compound action in cells?
This compound exerts its effects through two main pathways:
-
Genomic Pathway: T4 is converted to the more active form, T3 (triiodothyronine), which then binds to nuclear thyroid hormone receptors (TRs). These receptors act as transcription factors to regulate gene expression.[9]
-
Non-genomic Pathway: T4 can also initiate rapid signaling events from the plasma membrane, often through integrin αvβ3. This can activate signaling cascades like the MAPK/ERK and PI3K pathways.[9][10][11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, variations in T4 concentration, or edge effects in the culture plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Prepare a master mix of T4-containing medium for all replicate wells. Avoid using the outermost wells of the plate if edge effects are suspected. |
| Loss of T4 effect over time in a long-term experiment. | Degradation of T4 in the culture medium at 37°C. | Refresh the culture medium with freshly prepared T4 every 24-48 hours. |
| Inconsistent results between experiments. | Use of different lots of FBS, improper storage of T4 stock solution, or variations in cell passage number. | Use charcoal-stripped FBS and qualify each new lot.[5] Aliquot and store T4 stock solutions at -80°C to minimize degradation.[3] Use cells within a consistent and low passage number range. |
| Unexpected or off-target effects. | Presence of endogenous hormones in the serum. | Switch to charcoal-stripped FBS to eliminate confounding factors from endogenous hormones.[7][8] |
| Cells are not responding to T4 treatment. | The cell line may not express functional thyroid hormone receptors (TRs) or the necessary co-factors. | Verify the expression of TRs (TRα and TRβ) in your cell line using techniques like qPCR or western blotting. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[2]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[3]
Protocol 2: Determining Optimal T4 Concentration (Dose-Response Assay)
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of T4 Dilutions: On the day of the experiment, thaw a single aliquot of your T4 stock solution. Perform a serial dilution in your cell culture medium (containing charcoal-stripped FBS) to generate a range of concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest T4 concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of T4 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours). For long-term experiments, remember to refresh the medium with freshly prepared T4 every 24-48 hours.
-
Endpoint Analysis: Assess the cellular response using an appropriate assay, such as a cell proliferation assay (e.g., MTT or CyQUANT), a reporter gene assay, or qPCR to measure the expression of known thyroid hormone target genes.
-
Data Analysis: Plot the response as a function of the T4 concentration to determine the optimal concentration for your desired effect.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Genomic and non-genomic signaling pathways of this compound.
Caption: A logical approach to troubleshooting inconsistent T4 experimental results.
References
- 1. In serum-free culture thyroid hormones can induce full expression of chondrocyte hypertrophy leading to matrix calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the thyroid hormone on differentiation, growth, and proteolysis in cultured muscle cells during serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Fetal Bovine Serum (FBS), Charcoal Stripped, South America [capricorn-scientific.com]
- 8. Effects of resin or charcoal treatment on fetal bovine serum and bovine calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
Preventing aggregation of DL-Thyroxine in concentrated stock solutions
Technical Support Center: DL-Thyroxine (3,5-Diiodo-L-thyronine)
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with concentrated stock solutions of this compound, focusing on the prevention of aggregation and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: this compound exhibits the highest solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1] It is crucial to use anhydrous or fresh DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2] For a 3,5-Diiodo-L-tyrosine, a related compound, solubility in DMSO can reach up to 50 mg/mL with the aid of ultrasonication.[3]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe incomplete dissolution, you can employ the following techniques:
-
Sonication: Place the solution in an ultrasonic bath. This is a common method to aid the dissolution of thyroxine derivatives.[3]
-
Gentle Heating: Warm the solution to 37°C to increase solubility.[4] Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Ensure the solution is mixed thoroughly using a vortex mixer.
Q3: I observed precipitation when I diluted my DMSO stock solution in an aqueous buffer. How can I prevent this?
A3: this compound is sparingly soluble in aqueous buffers.[1][5] To prevent precipitation upon dilution, it is recommended to first dissolve the compound in 100% DMSO and then dilute this stock solution with the aqueous buffer of choice.[1][5] For further dilutions into aqueous buffers or isotonic saline, ensure the residual amount of the organic solvent is minimal, as it may have physiological effects at low concentrations.[1]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: To ensure the stability of your this compound stock solution, adhere to the following storage guidelines:
-
Short-term storage: Store at -20°C for up to one month.[3]
-
Long-term storage: For longer periods, store at -80°C for up to six months.[3]
-
Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3][4]
-
Protection from light: Store solutions in amber vials or wrap them in foil to protect them from light, as light exposure can cause degradation.
Aqueous solutions of this compound are not recommended for storage for more than one day.[1][5]
Q5: Can I prepare a stock solution of this compound without using DMSO?
A5: Yes, alternative solvents and formulations can be used, although they may result in lower stock concentrations.
-
Ethanol/HCl: A solution of ethanol and 1M HCl (in a 4:1 or 2:1 ratio) can be used to dissolve thyroxine derivatives.
-
NaOH: Dilute sodium hydroxide (NaOH) can also be used to dissolve this compound, which can then be diluted in your desired buffer.[6] For instance, a stock solution of 3,3′,5-Triiodo-L-thyronine can be prepared by dissolving 1 mg in 1 mL of 1N NaOH and then diluting with 49 mL of sterile medium.
-
Co-solvent mixtures: For in vivo studies, complex solvent systems are often employed. Examples include mixtures of DMSO, PEG300, Tween-80, and saline.[7]
Troubleshooting Guide: Aggregation and Precipitation
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution is too high for the storage temperature, leading to crystallization. | 1. Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[4] 2. If the precipitate persists, consider preparing a new, slightly less concentrated stock solution. 3. Ensure you are using anhydrous DMSO.[2] |
| The solution becomes cloudy or forms a precipitate immediately after dilution into an aqueous buffer. | The low aqueous solubility of this compound is causing it to crash out of solution. | 1. Increase the proportion of DMSO in the final working solution, if experimentally permissible. 2. Perform a serial dilution, gradually introducing the aqueous buffer to the DMSO stock. 3. Ensure the pH of the final aqueous solution is compatible with this compound solubility. Using a slightly alkaline solution (e.g., by preparing the initial stock in dilute NaOH) can improve solubility.[6] |
| The powdered this compound is difficult to dissolve initially. | The compound may have absorbed moisture, or the solvent quality may be poor. | 1. Use a fresh, unopened vial of anhydrous DMSO.[2] 2. Apply gentle heating (37°C) and sonication to aid dissolution.[4] 3. Ensure the powder is finely dispersed before adding the solvent. |
Data Presentation: Solubility of Thyroxine Derivatives
The following table summarizes the solubility of thyroxine and its derivatives in various solvents. This data can be used as a reference when preparing your stock solutions.
| Compound | Solvent | Solubility | Reference |
| 3,5-Diiodo-L-tyrosine | DMSO | ~10 mg/mL | [1] |
| 3,5-Diiodo-L-tyrosine | DMSO (with ultrasonication) | 50 mg/mL (115.48 mM) | [3] |
| 3,5-Diiodo-L-tyrosine | PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| 3,5-Diiodo-L-thyronine | DMSO | Sparingly soluble | [8] |
| 3,3'-Diiodo-L-thyronine | DMSO | ~30 mg/mL | [5] |
| 3,3'-Diiodo-L-thyronine | Dimethyl formamide (DMF) | ~30 mg/mL | [5] |
| 3,3',5-Triiodo-L-thyronine (T3) | DMSO | ~30 mg/mL | [9] |
| 3,3',5-Triiodo-L-thyronine (T3) | Ethanol/1 M HCl (4:1) | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 525.08 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out 5.25 mg of this compound powder and place it in a sterile glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the solution is clear, aliquot it into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution. Mix gently by pipetting.
-
Perform a final 1:10 dilution by adding 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium. This yields a final working concentration of 10 µM.
-
Mix the final solution thoroughly but gently before adding it to your cell cultures. The final DMSO concentration will be 0.1%.
Visualizations
Signaling Pathways of Thyroxine
Thyroxine and its active form, triiodothyronine (T3), exert their effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of T3 to nuclear receptors, leading to the regulation of gene expression. The non-genomic pathway is initiated at the plasma membrane through the binding of thyroxine to the integrin αvβ3 receptor, activating downstream signaling cascades like PI3K/Akt and MAPK/ERK.[10][11][12]
Caption: Genomic and non-genomic signaling pathways of thyroid hormones.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the logical flow for preparing a concentrated stock solution of this compound, including troubleshooting steps to prevent aggregation.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usbio.net [usbio.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the stability of DL-Thyroxine in different laboratory storage conditions
Welcome to the technical support center for DL-Thyroxine stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound and to troubleshoot common stability issues encountered during experiments.
A Note on L-Thyroxine vs. This compound: The majority of available stability data pertains to the pharmacologically active L-isomer, Levothyroxine. This compound is a racemic mixture of L- and D-Thyroxine. While specific comparative stability studies are scarce, the information provided for L-Thyroxine is generally considered applicable to the DL-racemic mixture due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound is sensitive to several environmental factors. The primary factors that can lead to its degradation are exposure to light, heat, and humidity.[1] In solution, the pH and the type of solvent also play a crucial role in its stability.
Q2: How should I store my solid this compound powder?
A2: Solid this compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep it in a tightly sealed container to protect it from light and moisture. For long-term storage, temperatures of -20°C are often suggested.[2]
Q3: My experiment requires dissolving this compound. What is the best solvent to use for a stable solution?
A3: this compound has limited solubility in aqueous buffers.[2] For improved stability and solubility, it is often recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with the desired aqueous buffer.[2] However, aqueous solutions are generally not recommended for storage for more than one day.[2] The stability of Levothyroxine in solution is also pH-dependent, with better stability observed in acidic to neutral conditions.
Q4: I am observing unexpected peaks in my HPLC analysis of a stored Thyroxine solution. What could they be?
A4: Unexpected peaks likely represent degradation products. Common degradation pathways for Thyroxine include deiodination (loss of iodine atoms) and deamination.[3] This can result in the formation of triiodothyronine (T3), diiodothyronine (T2), and other related compounds.[4]
Q5: Can I store prepared this compound solutions for future use?
A5: It is generally not recommended to store this compound in aqueous solutions for extended periods, as significant degradation can occur.[2] If short-term storage is necessary, it should be done at low temperatures (e.g., 2-8°C), protected from light, and for a very limited time. For instance, an extemporaneously compounded oral liquid was found to be stable for only eight days at 4°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency in solid compound | - Improper storage (exposure to light, heat, or humidity). | - Store solid this compound in a tightly sealed, amber container in a desiccator at controlled room temperature or refrigerated. For long-term storage, consider -20°C. |
| Precipitation in prepared solutions | - Poor solubility in the chosen solvent system. - pH of the solution is not optimal. | - First, dissolve this compound in a small amount of DMSO before diluting with your aqueous buffer. - Adjust the pH of the final solution; acidic to neutral pH is generally preferred for stability. |
| Rapid degradation of the compound in solution | - Exposure of the solution to light. - High storage temperature. - Inappropriate solvent or pH. | - Prepare solutions fresh whenever possible. - If short-term storage is unavoidable, store in an amber vial at 2-8°C. - Use a co-solvent like DMSO and ensure the final pH is appropriate for your experimental needs and stability. |
| Inconsistent results in bioassays | - Degradation of the Thyroxine stock solution. - Adsorption of the compound to plasticware. | - Always use a freshly prepared or properly stored stock solution for your experiments. - Consider using low-adsorption labware, especially for dilute solutions. |
Quantitative Stability Data
The following tables summarize the stability of Levothyroxine under various conditions.
Table 1: Stability of Levothyroxine in Solution
| Concentration & Solvent | Storage Conditions | Duration | Remaining Potency | Reference |
| 0.4 μg/mL in 0.9% NaCl | Room Temperature (25°C), exposed to light | 16.9 hours | > 90% | [6] |
| 0.4 μg/mL in 0.9% NaCl | Room Temperature (25°C), protected from light | 18.3 hours | > 90% | [6] |
| 2.0 μg/mL in 0.9% NaCl | Room Temperature (25°C), exposed to light | 6.5 hours | > 90% | [6] |
| 2.0 μg/mL in 0.9% NaCl | Room Temperature (25°C), protected from light | 12.3 hours | > 90% | [6] |
| Solution in transparent glass | Direct sunlight | 80 minutes | < 40% | [7] |
| 1.0 µg/mL in 5% Dextrose | Stored in PVC bags | 1 hour | ~90% | [8] |
| 1.0 µg/mL in 5% Dextrose | Stored in glass bottles or polyolefin bags | 24 hours | Stable | [8] |
| 25 µg/mL oral liquid from tablets | 4°C in amber bottles | 8 days | > 90% | [5] |
Table 2: Stability of Solid Levothyroxine Sodium Pentahydrate
| Storage Conditions | Duration | Potency | Reference |
| 25°C / 60% RH | 28 days | 90% - 110% | [9] |
| 40°C / 75% RH | 28 days | 90% - 110% | [9] |
| 25°C / 0% RH | 28 days | 90% - 110% | [9] |
| 40°C / 0% RH | 28 days | 90% - 110% | [9] |
| In the presence of moisture and high temperature | Not specified | Degraded up to 40% | [3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given formulation or solution.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphate buffer
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Preparation of Mobile Phase:
-
A common mobile phase is a gradient mixture of an aqueous component (e.g., 0.1% TFA in water or a phosphate buffer at a specific pH) and an organic component (e.g., acetonitrile or methanol).
-
An example of a gradient elution could be starting with a higher percentage of the aqueous phase and gradually increasing the organic phase over the run time to elute the analyte and any degradation products.[10]
-
Degas the mobile phase before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 0.01 M methanolic NaOH) to a known concentration.[10]
-
Sample Solutions: Prepare your experimental samples of this compound under the desired storage conditions (e.g., different temperatures, light exposures). At specified time points, withdraw an aliquot and dilute it with the same solvent as the standard to a concentration within the calibration curve range.
4. HPLC Analysis:
-
Set the column temperature (e.g., 25°C).[10]
-
Set the flow rate (e.g., 0.8 mL/min).[10]
-
Set the UV detection wavelength (e.g., 225 nm).[11]
-
Inject a defined volume of the standard and sample solutions (e.g., 20 µL).
-
Record the chromatograms and integrate the peak areas.
5. Data Analysis:
-
Calculate the concentration of this compound in the samples at each time point by comparing their peak areas to that of the standard solution.
-
Determine the percentage of degradation over time under each storage condition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental photochemical fate and UVC degradation of sodium levothyroxine in aqueous medium [pubmed.ncbi.nlm.nih.gov]
- 5. Storage conditions and stability of thyrotropin and thyroid hormones on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of formulation and processing factors on stability of levothyroxine sodium pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations [jonuns.com]
Technical Support Center: Minimizing Interference in Immunoassays for DL-Thyroxine Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of DL-Thyroxine using immunoassays.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments, leading to inaccurate or inconsistent results.
Question: Why am I observing unexpectedly high or low this compound concentrations?
Answer: Unexpectedly high or low concentrations of this compound can be a result of several types of interference. The first step is to determine the nature of the interference. Common culprits include heterophile antibodies, human anti-animal antibodies (HAAA), biotin supplementation, and issues with the sample matrix itself.[1][2][3]
To begin troubleshooting, a systematic approach is recommended. This involves a series of validation experiments to pinpoint the source of the interference.
Question: How can I confirm if my assay is experiencing interference?
Answer: Two key experiments to test for assay interference are the Spike and Recovery experiment and the Serial Dilution (Linearity) test.[4]
-
Spike and Recovery: In this experiment, a known quantity of this compound is added ("spiked") into a sample matrix and a standard diluent. The results are then compared. If the recovery of the spiked analyte in the sample matrix is significantly different from the recovery in the standard diluent, it suggests that components within the sample are interfering with the assay. An acceptable recovery range is typically between 80-120%.[4]
-
Serial Dilution (Linearity): This test involves creating a series of dilutions of a sample and measuring the this compound concentration in each dilution. When the results are corrected for the dilution factor, they should yield a consistent concentration. A non-linear response upon dilution is a strong indicator of interference.[5]
Question: My results are showing non-linear dilution. What are the next steps?
Answer: Non-linear dilution suggests the presence of an interfering substance in your sample. The next steps involve identifying and mitigating the source of this interference. Consider the following potential causes and solutions:
-
Heterophile Antibodies or HAAA: These are human antibodies that can bind to the assay antibodies, causing either falsely elevated or decreased signals.[1]
-
Solution: Use blocking agents in your assay buffer. These can include commercially available heterophile antibody blockers or non-specific immunoglobulins from the same species as the assay antibodies. Pre-treating the sample with these blocking agents can neutralize the interfering antibodies.[2]
-
-
Biotin Interference: If your immunoassay uses a streptavidin-biotin detection system, high levels of biotin in the sample from patient supplementation can interfere with the assay, leading to erroneous results.[2]
-
Solution: In a clinical setting, it is recommended that patients discontinue biotin supplements for at least two days prior to sample collection. For laboratory analysis, using an alternative assay platform that does not rely on streptavidin-biotin interaction is a reliable solution.
-
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can non-specifically interfere with the assay.
-
Solution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay. It is crucial to determine the minimum required dilution (MRD) at which interference is minimized while the analyte concentration remains within the detectable range of the assay.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound immunoassays?
A1: The most frequently encountered interferences include:
-
Endogenous Antibodies: Such as heterophile antibodies and human anti-animal antibodies (HAAA), which can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal, or block the binding of the intended analyte, causing a false-negative result.[1]
-
Biotin: High concentrations of biotin from supplements can interfere with streptavidin-biotin based detection systems, a common component in many commercial ELISA kits.[2]
-
Cross-reactivity: Molecules with a similar structure to thyroxine may also bind to the assay antibodies, leading to inaccurate measurements.
-
Matrix Effects: Components of the biological sample, such as lipids, proteins, and anticoagulants, can non-specifically interfere with the assay chemistry.[4]
Q2: How do heterophile antibodies interfere with the assay?
A2: Heterophile antibodies are human antibodies that can bind to the immunoglobulins of other species, such as the mouse or rabbit antibodies used in many immunoassays. In a competitive ELISA for this compound, if a heterophile antibody binds to the primary antibody, it can sterically hinder the binding of the thyroxine-enzyme conjugate, leading to a weaker signal and a falsely elevated concentration of thyroxine.
Q3: What is the effect of biotin interference on competitive immunoassays for thyroxine?
A3: In competitive immunoassays that use a streptavidin-biotin system, high levels of free biotin in a sample will compete with the biotinylated assay components for binding sites on the streptavidin-coated solid phase. This can lead to a reduced signal, which is then misinterpreted as a high concentration of the analyte (this compound).
Q4: Can I use any blocking agent to reduce interference?
A4: While various blocking agents are available, their effectiveness can vary depending on the nature of the interference and the specific assay. For heterophile antibody interference, commercially available blockers or non-specific IgG from the same species as the primary antibody are often effective. For general non-specific binding, common blocking agents include Bovine Serum Albumin (BSA) and casein. It is recommended to test different blocking agents and concentrations to find the most effective one for your specific assay.
Q5: Is there a universal solution to eliminate all types of interference?
A5: Unfortunately, there is no single solution that can eliminate all potential interferences. The best approach is a systematic one, starting with validation experiments like spike and recovery and serial dilution to confirm the presence of interference. Once identified, a targeted mitigation strategy, such as using specific blocking agents, sample dilution, or switching to an alternative assay platform, should be employed.
Data on Interference in Thyroxine Immunoassays
The following tables summarize quantitative data on the effects of common interferences on this compound immunoassay results.
Table 1: Effect of Biotin on Free Thyroxine (fT4) and TSH Immunoassays from Different Manufacturers
| Manufacturer | Assay Principle | Analyte | Biotin Effect | Reference |
| Roche Cobas 6000 | Streptavidin-Biotin | fT4 | Falsely increased levels | [6] |
| Roche Cobas 6000 | Streptavidin-Biotin | TSH | Falsely decreased levels | [6] |
| Abbott Architect | No Streptavidin-Biotin | fT4 | No significant interference | [6] |
| Abbott Architect | No Streptavidin-Biotin | TSH | No significant interference | [6] |
| Siemens | Streptavidin-Biotin | fT4 | Falsely increased levels | [2] |
Table 2: Qualitative Summary of Heterophile Antibody Interference on Thyroxine Assays
| Assay Platform | Reported Effect on Thyroxine Measurement | Mitigation Strategy | Reference |
| Roche Instrumentation | Falsely elevated fT4 | Use of alternative platform (e.g., Siemens Centaur) | [2] |
| Abbott Alinity | Falsely elevated TSH with normal Free T4 | Use of alternative platform (e.g., Siemens Atellica) and heterophile antibody blocking tubes | [3] |
| Immulite | Falsely elevated fT4 | Pre-treatment of sample with protein A/G to remove interfering antibodies | [4] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol provides a general framework for a competitive ELISA. Specific details may vary based on the commercial kit used.
-
Preparation of Reagents: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Preparation: If necessary, dilute samples in the provided assay buffer to ensure the concentration falls within the standard curve range.
-
Assay Procedure: a. Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the microplate pre-coated with anti-thyroxine antibody. b. Add 100 µL of Thyroxine-HRP conjugate to each well. c. Mix gently and incubate for 60 minutes at room temperature. d. Wash the plate 3-5 times with wash buffer, ensuring complete removal of liquid after each wash. e. Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark. f. Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.
Protocol 2: Spike and Recovery Experiment
-
Sample Selection: Choose a representative sample matrix for your experiment.
-
Spike Preparation: Prepare a high-concentration stock solution of a this compound standard.
-
Spiking: a. Spiked Sample: Add a small volume of the thyroxine stock solution to your sample matrix to achieve a final concentration within the mid-range of your standard curve. b. Spiked Diluent: Add the same volume of the thyroxine stock solution to the assay diluent. c. Unspiked Sample: Prepare a sample with no added thyroxine.
-
Assay: Analyze the spiked sample, spiked diluent, and unspiked sample according to your standard ELISA protocol.
-
Calculation:
-
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Diluent] x 100
-
An acceptable recovery is typically within 80-120%.
-
Protocol 3: Serial Dilution (Linearity) Test
-
Sample Selection: Choose a sample with a high endogenous concentration of this compound or a sample spiked with a known high concentration of the analyte.
-
Serial Dilution: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.
-
Assay: Measure the this compound concentration in each dilution using your ELISA protocol.
-
Calculation: a. For each dilution, multiply the measured concentration by the dilution factor to obtain the corrected concentration. b. The corrected concentrations should be consistent across the dilution series. Significant deviation indicates non-linearity and potential interference.
Visual Guides
Diagram 1: Competitive ELISA Principle for this compound
Caption: Competitive ELISA workflow for this compound quantification.
Diagram 2: Troubleshooting Workflow for Immunoassay Interference
References
- 1. Heterophile Antibodies and Hypothyroidism Testing | Paloma Health [palomahealth.com]
- 2. Heterophile antibody interference affecting multiple Roche immunoassays: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Challenges in maintaining consistent DL-Thyroxine dosage in animal feed
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Thyroxine in animal feed. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining consistent dosage during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in maintaining a consistent this compound dosage in animal feed?
A1: The primary challenges include:
-
Chemical Instability: this compound is sensitive to heat, moisture, light, and pH, which can lead to degradation during feed processing and storage.[1][2][3]
-
Lack of Homogeneity: Achieving a uniform distribution of a small amount of this compound throughout a large batch of feed is difficult and requires specific mixing procedures.
-
Interactions with Feed Components: Ingredients such as soy, fiber, calcium, and iron can interfere with the absorption and bioavailability of levothyroxine.[4][5]
-
Feed Processing Effects: The heat, pressure, and moisture involved in processes like pelleting and extrusion can significantly degrade this compound.[6][7][8][9]
-
Analytical Difficulties: Accurately extracting and quantifying this compound from a complex feed matrix can be challenging and requires validated analytical methods.
Q2: How does the pelleting process affect the stability of this compound?
A2: The pelleting process, which involves heat, steam, and pressure, can lead to significant degradation of heat-labile compounds. While specific quantitative data on this compound degradation during pelleting is limited in publicly available literature, studies on vitamins with similar sensitivities show that losses can occur.[7][8][9] The combination of moisture and heat is particularly detrimental to the stability of levothyroxine.[1] It is crucial to consider these potential losses when formulating the diet and to verify the final concentration.
Q3: What are the best practices for storing animal feed containing this compound?
A3: To minimize degradation, store medicated feed in a cool, dry, and dark environment. Natural-ingredient diets should ideally be used within 180 days of manufacture, and diets containing more labile compounds like vitamin C (and by extension, this compound) should be used within 90 days.[10] Avoid exposure to high temperatures and humidity, as these conditions accelerate the degradation of levothyroxine.[1][2]
Q4: Can I use commercially available ELISA kits to quantify this compound in animal feed?
A4: While ELISA kits are available for measuring thyroxine in serum, their use for animal feed matrices requires thorough validation.[11][12][13][14] The complex nature of feed can lead to matrix effects, causing interference and inaccurate results. It is generally recommended to use chromatographic methods like HPLC or LC-MS/MS for accurate quantification in feed, as they offer higher specificity and can separate the analyte from interfering substances.[10][15][16][17][18][19][20]
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Concentration in Final Feed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing | - Ensure a homogenous premix is prepared before adding to the final diet. - Verify that the mixing time is adequate for the specific mixer and batch size. - Check for "dead spots" in the mixer where ingredients may not be incorporated properly. |
| Degradation during Processing | - If possible, opt for a powdered diet instead of pelleted to avoid heat and pressure. - If pelleting is necessary, use the lowest possible temperature and conditioning time.[8] - Consider adding an overage of this compound to compensate for expected losses, but this must be carefully calculated and validated. |
| Degradation during Storage | - Store the feed in airtight containers in a cool, dark, and dry place.[10] - Use the feed within the recommended timeframe (ideally within 90 days).[10] |
| Inaccurate Analysis | - Validate your analytical method for the specific feed matrix. - Ensure complete extraction of this compound from the feed. - Use a suitable internal standard to account for extraction losses. |
Issue 2: Unexpected Physiological Effects in Experimental Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Re-analyze the feed for this compound concentration and homogeneity. - Observe feeding behavior to ensure all animals are consuming a consistent amount of feed. - Be aware of the clinical signs of both hypothyroidism (lethargy, weight gain) and hyperthyroidism (weight loss, hyperactivity) in your animal model.[21][22][23][24][25] |
| Interaction with Feed Ingredients | - Be aware of ingredients that can interfere with thyroxine absorption, such as soy products, high fiber, and high levels of calcium or iron.[4][5] - If possible, use a purified diet with well-defined ingredients to minimize potential interactions. |
| Animal-Specific Factors | - Consider that individual animal metabolism and health status can affect the response to this compound. - Monitor animals closely for any adverse effects. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Animal Feed
This protocol is a general guideline and must be validated for your specific feed matrix and laboratory conditions.
1. Sample Preparation and Extraction: a. Grind a representative sample of the animal feed to a fine powder. b. Accurately weigh approximately 1 gram of the powdered feed into a centrifuge tube. c. Add an appropriate internal standard. d. Add 10 mL of an extraction solvent (e.g., a mixture of methanol and an acidic buffer). e. Vortex vigorously for 1-2 minutes. f. Sonicate for 15-30 minutes. g. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. h. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions (Example): [10][15][16][17]
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 3.0) and methanol. A common starting point is a 55:45 (v/v) ratio of buffer to methanol.[15][16][17]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detector at 225 nm.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Quantification: a. Prepare a standard curve of this compound in the mobile phase. b. Analyze the extracted samples and quantify the this compound concentration based on the standard curve and the internal standard response.
Data Presentation:
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95-105% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | e.g., 0.03 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.09 µg/mL |
Note: These are target validation parameters and may vary based on the specific method and instrumentation.
Visualizations
Caption: Experimental workflow for the analysis of this compound in animal feed using HPLC.
Caption: Simplified signaling pathway of thyroid hormone action within a target cell.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of Degradation of Levothyroxine in Aqueous Solution and in Solid State | Semantic Scholar [semanticscholar.org]
- 3. Kinetics of degradation of levothyroxine in aqueous solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levothyroxine Interactions with Food and Dietary Supplements–A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medications and Food Interfering with the Bioavailability of Levothyroxine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Extrusion Temperatures, Pelleting Parameters, and Vitamin Forms on Vitamin Stability in Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Sources or Formulations of Vitamin K3 on Its Stability during Extrusion or Pelleting in Swine Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Micro open-sandwich ELISA to rapidly evaluate thyroid hormone concentration from serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of total thyroxine concentration in serum from dogs and cats by use of various methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. food.r-biopharm.com [food.r-biopharm.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.abuad.edu.ng [eprints.abuad.edu.ng]
- 23. researchgate.net [researchgate.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. Signs of thyroid issues: How do you know if you have them? | MD Anderson Cancer Center [mdanderson.org]
Improving the bioavailability of DL-Thyroxine in oral gavage studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Thyroxine in oral gavage studies. The information is designed to help improve the bioavailability and consistency of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability in plasma Thyroxine levels between subjects. | Inconsistent fasting times before dosing. Improper gavage technique leading to reflux or incomplete dosing. Formulation instability or non-homogeneity (suspension settling). | Ensure a consistent fasting period (typically overnight) for all animals before dosing. Review and standardize the oral gavage protocol among all personnel. Ensure proper restraint and correct placement of the gavage needle.[1][2] Prepare fresh formulations daily. If using a suspension, ensure it is thoroughly vortexed before each administration to ensure a uniform concentration. |
| Low overall bioavailability of this compound. | Poor dissolution of the Thyroxine formulation in the gastrointestinal tract. Co-administration with substances that interfere with absorption (e.g., certain dietary components, calcium or iron supplements in the feed).[3] Gastric pH is too high for optimal dissolution of tablet-based formulations. | Switch to a liquid oral solution or a softgel capsule formulation to bypass the dissolution step.[4][5][6] Ensure the animal diet is free of known interfering substances. If supplements are necessary, administer them several hours apart from Thyroxine dosing. Consider using a formulation with excipients that enhance solubility or an oral solution which is less dependent on gastric pH.[4] |
| Inconsistent results between different experimental days. | Degradation of the this compound stock or formulation. Variations in the experimental protocol (e.g., time of day for dosing, light exposure). | Store this compound powder and solutions protected from light and at the recommended temperature. Extemporaneously compounded oral liquids from tablets are stable for about eight days when refrigerated.[7] Standardize all experimental conditions, including the time of dosing and the light-dark cycle in the animal facility. |
| Signs of distress in animals post-gavage (e.g., coughing, respiratory difficulty). | Accidental administration into the trachea. Esophageal injury from improper gavage technique. | Immediately stop the procedure. Review and refine the gavage technique, ensuring the gavage needle is correctly sized and advanced gently without force.[1][2] Using flexible gavage tubes can reduce the risk of trauma. Ensure proper restraint to prevent animal movement during the procedure. |
Frequently Asked Questions (FAQs)
Formulation and Preparation
-
Q1: What is the best formulation to improve the bioavailability of this compound in oral gavage studies?
-
A1: Oral solutions and softgel capsules generally offer better and more consistent bioavailability compared to traditional tablet suspensions.[4][6] This is because they bypass the need for dissolution in the stomach, a step that can be highly variable and is influenced by gastric pH.[4] Liquid formulations are absorbed more rapidly and are less affected by interfering substances.[8]
-
-
Q2: How should I prepare a this compound oral solution for gavage?
-
A2: A common method involves dissolving this compound sodium salt in a vehicle of glycerol and water. The pH may need to be adjusted to ensure dissolution and stability. For example, a stable oral solution can be prepared by dissolving levothyroxine in a basic aqueous medium (pH > 8) containing a water-miscible organic solvent like glycerol, and then lowering the pH to between 3.5 and 4.9. Commercially available oral solutions often use a mixture of glycerol and ethanol.[9] Always protect the solution from light.
-
-
Q3: For how long is a prepared this compound oral solution stable?
-
A3: The stability of an extemporaneously compounded levothyroxine oral solution can be limited. One study found that a formulation made from crushed tablets was stable for up to eight days when stored in amber bottles at 4°C.[7] Commercially prepared oral solutions have a longer shelf life.[10] It is best practice to prepare fresh solutions frequently to ensure consistent potency.
-
Dosing and Administration
-
Q4: Does it matter if I use this compound versus L-Thyroxine?
-
A4: For most physiological studies, L-Thyroxine (levothyroxine) is the active isomer. The D-isomer (dextrothyroxine) has minimal hormonal activity.[11] Therefore, results from studies using L-Thyroxine are generally applicable to understanding the bioavailability of the active component of this compound. When using this compound, be aware that only about half of the administered dose is the active L-isomer.
-
-
Q5: What is the correct oral gavage procedure for mice and rats?
-
A5: Proper oral gavage technique is critical for animal welfare and data quality. Key steps include correct animal restraint, measuring the gavage needle to the correct length (from the mouth to the last rib), and passing the needle gently into the esophagus. Do not force the needle. The maximum volume administered should not exceed 10 mL/kg of body weight, though smaller volumes are recommended to prevent reflux.[1][2]
-
-
Q6: Should the animals be fasted before oral gavage of this compound?
-
A6: Yes, fasting is recommended. The presence of food can significantly decrease the absorption of thyroxine.[3] A consistent overnight fasting period helps to standardize absorption and reduce variability in your results.
-
Data on Bioavailability of Different Levothyroxine Formulations
The following table summarizes pharmacokinetic parameters from a study comparing an oral solution and a softgel capsule formulation of levothyroxine in healthy human volunteers. These findings are relevant for understanding the potential bioavailability advantages of different formulations in preclinical studies.
| Formulation | Cmax (μg/dL) | AUC0-48 (μg·h/dL) | Tmax (h) |
| Oral Solution | 7.9 ± 1.2 | 200.2 ± 44.5 | 2.3 ± 1.0 |
| Softgel Capsule | 7.7 ± 1.1 | 196.5 ± 41.8 | 2.8 ± 1.2 |
Data adapted from a comparative bioavailability study in healthy volunteers.[4] Cmax: Maximum plasma concentration, AUC0-48: Area under the plasma concentration-time curve from 0 to 48 hours, Tmax: Time to reach maximum plasma concentration. Values are presented as mean ± standard deviation. The study concluded that the oral solution and softgel capsule are bioequivalent.[4]
Experimental Protocols
Protocol for Preparation of this compound Oral Suspension (from tablets)
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Triturate the this compound tablets to a fine powder using a mortar and pestle.
-
Select a suitable vehicle, such as 0.5% methylcellulose or a mixture of glycerol and water.
-
Gradually add the vehicle to the powdered this compound while triturating to create a smooth, uniform suspension.
-
Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final desired concentration.
-
Mix thoroughly by inversion and then vortex immediately before each administration to ensure homogeneity.
-
Store the suspension in an amber bottle at 4°C for up to 8 days.[7]
Protocol for Oral Gavage Administration in Mice
-
Animal Preparation: Fast the mouse overnight with free access to water.
-
Dosage Calculation: Weigh the mouse immediately before dosing and calculate the exact volume of the this compound formulation to be administered (not to exceed 10 mL/kg).[2]
-
Gavage Needle Selection: Use a 20- to 22-gauge, 1 to 1.5-inch flexible or ball-tipped gavage needle for adult mice.[2]
-
Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus. If resistance is met, withdraw and re-insert. Do not apply force.
-
Once the needle is in place, dispense the solution slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[12]
Visualizations
Caption: Workflow for this compound Oral Gavage Studies.
Caption: Factors Influencing this compound Bioavailability.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and Comparative Bioavailability of a Levothyroxine Sodium Oral Solution and Soft Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
- 6. Comparative Bioavailability of a Novel Solution and a Tablet Formulation of Levothyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of an extemporaneously compounded levothyroxine sodium oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral liquid levothyroxine solves the problem of tablet levothyroxine malabsorption due to concomitant intake of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Liquid Formulation of Levothyroxine Is Stable in Breakfast Beverages and May Improve Thyroid Patient Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Study Confirms the Stability and Potency of a Novel Formulation of Liquid Levothyroxine - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing research-grade DL-Thyroxine
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing research-grade DL-Thyroxine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. How should I safely handle this compound powder?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[1][2] In case of a large spill, splash goggles, a full suit, boots, and gloves are recommended.[1]
-
Ventilation: Handle the powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[1][2]
-
Spills: For small spills, use appropriate tools to place the solid material into a convenient waste disposal container. For large spills, use a shovel for containment.[1] Clean the contaminated surface with water and dispose of the waste according to local and regional authority requirements.[1]
-
General Precautions: Avoid contact with skin and eyes.[2] Keep the powder away from heat and sources of ignition.[1] Ground all equipment containing the material to prevent static discharge.[1]
2. What is the best way to store this compound powder?
Store this compound powder in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[1][3] The recommended storage temperature for the crystalline solid is -20°C for long-term stability (≥4 years).[4] For shorter periods, storage at room temperature is also mentioned.
3. How do I prepare a stock solution of this compound?
The solubility of this compound is dependent on the solvent. It is sparingly soluble in aqueous buffers but soluble in some organic solvents.[4]
-
For cell culture: To prepare a 20 μg/mL stock solution, you can dissolve 1 mg of thyroxine in 50 mL of sterile culture medium.
-
Using organic solvents: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4] The solution should be purged with an inert gas.[4]
4. What are the storage conditions for this compound solutions?
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[4]
-
Stock solutions in organic solvents: For long-term storage, keep stock solutions at -20°C or -80°C in working aliquots to avoid repeated freeze-thaw cycles.[5][6] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month (protect from light).[5][6] Solutions stored at 2-8°C are stable for up to 30 days.
5. I'm seeing inconsistent results in my experiments. What could be the cause?
Inconsistent results with this compound can arise from several factors:
-
Solution Instability: this compound in solution is sensitive to light and can degrade.[7] Ensure solutions are protected from light during storage and experiments. The stability is also pH-dependent, with the drug being more stable in acidic medium.[7]
-
Adsorption to Labware: Thyroxine can adsorb to the surfaces of labware, such as pipette tips and test tubes, which can lead to a loss of analyte and affect the accuracy of your results.[8][9] Careful selection of labware can reduce this effect.[8][9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the product. It is crucial to store stock solutions in single-use aliquots.[5][6]
-
Assay Interference: Certain substances can interfere with immunoassays for thyroid hormones.[10] For example, heterophile antibodies in serum samples can lead to falsely elevated or low TSH levels.[10][11]
Quantitative Data Summary
Table 1: Solubility of L-Thyroxine
| Solvent | Concentration | Notes |
|---|---|---|
| 4 M NH₄OH in methanol | 50 mg/mL | Clear to hazy, yellow solution. |
| DMSO | ~2.5 mg/mL | - |
| Dimethyl formamide | ~0.14 mg/mL | - |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in DMSO, then dilute.[4] |
| Water (25°C) | 0.15 mg/mL |[12] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 4 years | [4] |
| Stock Solution (in organic solvent) | -80°C | 6 months | Protect from light.[5][6] |
| Stock Solution (in organic solvent) | -20°C | 1 month | Protect from light.[5][6] |
| Stock Solution | 2-8°C | Up to 30 days |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day |[4] |
Experimental Protocols
Protocol 1: Preparation of L-Thyroxine Stock Solution for Cell Culture
-
Weigh the desired amount of L-Thyroxine powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile cell culture medium to achieve the desired final concentration (e.g., for a 20 μg/mL stock solution, add 50 mL of medium per 1 mg of thyroxine).
-
Gently swirl the tube until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for up to 30 days. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of L-Thyroxine Solution for Injection (Example)
Note: This is an example for research purposes only and not for human use.
-
Reconstitute a vial of L-Thyroxine powder with the appropriate volume of a suitable sterile diluent (e.g., 0.9% Sodium Chloride).
-
Further dilute the reconstituted solution to the desired final concentration (e.g., 0.4 μg/mL or 2.0 μg/mL) in a minibag of 0.9% NaCl.[13]
-
Protect the solution from light during preparation and storage.[13]
-
The stability of the solution will depend on the concentration and storage conditions. For example, a 2.0 μg/mL solution in 0.9% NaCl stored in the dark at room temperature is expected to be stable for approximately 12.3 hours.[13]
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Troubleshooting guide for inconsistent this compound experimental results.
References
- 1. lewisu.edu [lewisu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. foodb.ca [foodb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Practical considerations for accurate determination of free thyroxine by equilibrium dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory Testing in Thyroid Conditions - Pitfalls and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Odd thyroid function tests results: interference versus non-compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental protocols involving DL-Thyroxine.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key biological roles?
This compound is a synthetic form of thyroxine (T4), a prohormone produced by the thyroid gland. In the body, T4 is converted to its active form, triiodothyronine (T3).[1] Thyroid hormones are crucial for regulating metabolism, growth, and development. They exert their effects through two main pathways: a genomic pathway, where T3 binds to nuclear receptors to regulate gene expression, and a non-genomic pathway, where T4 and T3 can act on cell surface receptors like integrin αvβ3 to initiate rapid signaling cascades.[2]
2. What are the main challenges in handling this compound in a laboratory setting?
The primary challenges with this compound are its poor solubility in aqueous solutions and its instability.[3][4] It is an amphoteric molecule with pH-dependent solubility, being least soluble between pH 4 and 5.[4] this compound is also sensitive to light, moisture, and temperature, which can lead to its degradation.[5][6]
3. How should I prepare a stock solution of this compound for cell culture experiments?
Due to its low solubility in water, it is recommended to dissolve this compound in a non-aqueous solvent or an alkaline solution. A common method is to dissolve it in 4M ammonium hydroxide in methanol to create a concentrated stock solution. For cell culture applications, some protocols suggest dissolving L-Thyroxine powder directly in sterile culture medium to make a stock solution.[7]
4. What are the recommended storage conditions for this compound powder and solutions?
This compound powder should be stored in a tightly closed container, protected from light, at room temperature.[8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage, protected from light.[1][9]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Experimental Media
Q: I am observing precipitation of this compound after adding it to my cell culture medium. How can I resolve this?
A: This is a common issue due to the pH-dependent solubility of this compound.
-
pH Adjustment: this compound has its lowest solubility between pH 4 and 5.[4] Ensure the pH of your final working solution is not in this range. Cell culture media is typically buffered to around pH 7.4, but the addition of a concentrated acidic or basic stock solution could locally alter the pH and cause precipitation.
-
Solvent Choice for Stock Solution: Prepare your stock solution in a suitable solvent where this compound is more soluble. It is soluble in solutions of alkali hydroxides.[8] A stock solution in 4M ammonium hydroxide in methanol at a concentration of 50 mg/mL can be prepared.
-
Dilution Method: When preparing your working solution, add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. This can prevent localized high concentrations that may lead to precipitation.
-
Use of Solubilizing Agents: For some applications, the use of a small amount of a biocompatible solubilizing agent, such as DMSO, could be considered, but its potential effects on the experimental system should be carefully evaluated.
Issue 2: Inconsistent or Lack of Biological Effect in Cell-Based Assays
Q: My cell-based assays with this compound are showing inconsistent results or no effect. What could be the cause?
A: Inconsistent results can arise from several factors related to compound stability, experimental setup, and cell characteristics.
-
Compound Degradation: this compound is sensitive to light and can degrade in solution.[5] Prepare fresh working solutions for each experiment from a frozen stock and protect them from light during preparation and incubation. The stability of levothyroxine in 0.9% NaCl solution is concentration-dependent and is improved when stored in the dark.[10][11]
-
Cell Seeding and Density: Ensure consistent cell seeding across all wells. Cell density can influence the cellular response to stimuli.
-
Receptor Expression: The expression levels of thyroid hormone receptors (both nuclear and cell surface integrin αvβ3) can vary between cell lines and even with passage number and cell cycle stage.[12] It is advisable to periodically check the expression of these receptors in your cell line.
-
Serum in Culture Medium: Thyroid hormones are present in fetal bovine serum (FBS), a common supplement in cell culture media. For experiments studying the effects of exogenous this compound, it is crucial to use charcoal-stripped FBS to remove endogenous hormones, which could otherwise mask the effect of the added compound.
Issue 3: High Variability in Animal Studies
Q: I am observing high variability in the responses of my experimental animals to this compound administration. How can I reduce this?
A: Variability in in vivo studies can be influenced by factors related to drug administration, absorption, and animal physiology.
-
Route and Consistency of Administration: Oral administration in drinking water is a common method.[13][14] However, water intake can vary between animals. Ensure accurate and consistent preparation of the medicated water and monitor water consumption. For more precise dosing, oral gavage or parenteral administration can be considered.
-
Absorption: The absorption of orally administered levothyroxine can be affected by food.[15] To ensure consistent absorption, it is best to administer it on an empty stomach if using oral gavage.
-
Animal Strain and Sex: Different mouse strains can exhibit varied responses to thyroid hormone modulation.[16] Sex differences in response to thyroxine have also been reported.[16] Be consistent with the strain and sex of the animals used in your study.
-
Baseline Thyroid Status: Ensure that the animals have a consistent baseline thyroid status before starting the experiment.
Data Presentation
Table 1: Solubility of this compound (Levothyroxine Sodium)
| Solvent/Condition | Solubility | Reference |
| Water | Very slightly soluble | [8] |
| Ethanol (~750 g/L) | Slightly soluble | [8] |
| Acetone, Ether | Practically insoluble | [8] |
| Solutions of alkali hydroxides | Soluble | [8] |
| 4M NH4OH in Methanol | 50 mg/mL | |
| pH < 2.2 | High | [4] |
| pH 4 - 5 | Lowest | [4] |
| pH > 10.1 | High | [4] |
Table 2: Stability of Levothyroxine Solutions
| Concentration & Condition | Stability (maintaining >90% of initial concentration) | Reference |
| 0.4 µg/mL in 0.9% NaCl, room temp, with light | 16.9 hours | [10][11] |
| 0.4 µg/mL in 0.9% NaCl, room temp, protected from light | 18.3 hours | [10] |
| 2.0 µg/mL in 0.9% NaCl, room temp, with light | 6.5 hours | [10][11] |
| 2.0 µg/mL in 0.9% NaCl, room temp, protected from light | 12.3 hours | [10] |
| 1 µg/mL in glass bottles and polyolefin bags | Stable for 24 hours | [17] |
| 1 µg/mL in PVC bags | Concentration decreased by 10% after 1 hour | [17] |
| In acidic medium | Appears to be stable | [5] |
| In solution exposed to direct sunlight | >60% decomposition in 80 minutes | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
Materials:
-
This compound (Levothyroxine Sodium) powder
-
4M Ammonium Hydroxide in Methanol
-
Sterile microcentrifuge tubes
-
Sterile, charcoal-stripped fetal bovine serum (FBS)
-
Cell culture medium
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile environment. The molecular weight of Levothyroxine Sodium is approximately 799 g/mol .
-
Dissolve the powder in 4M ammonium hydroxide in methanol to a final concentration of 10 mM. For example, dissolve 8 mg of this compound in 1 mL of 4M ammonium hydroxide in methanol.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
Procedure for Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in the appropriate cell culture medium (supplemented with charcoal-stripped FBS) to achieve the desired final concentrations.
-
It is recommended to prepare fresh dilutions for each experiment.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol provides a general guideline for analyzing the activation of the MAPK/ERK pathway in response to this compound treatment.
Materials:
-
Cell line of interest cultured in medium with charcoal-stripped FBS
-
This compound working solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Starve the cells in serum-free medium for a few hours before treatment. Treat the cells with different concentrations of this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Protocol 3: Quantification of Thyroxine in Biological Samples by LC-MS/MS
This is a generalized protocol for the extraction and analysis of thyroxine from serum or cell culture media.
Materials:
-
Serum or cell culture media samples
-
Internal standard (e.g., 13C6-labeled T4)
-
Acetonitrile
-
Ethyl Acetate
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample, add the internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate, vortex for 1 minute, and then centrifuge.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent (e.g., a mixture of water and methanol).[18]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column.
-
Quantification is performed using selective reaction monitoring (SRM) in positive or negative electrospray ionization mode.[18]
-
A calibration curve is generated using known concentrations of thyroxine to quantify the amount in the samples.
-
Mandatory Visualizations
Caption: Non-genomic signaling pathway of this compound via integrin αvβ3.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scispace.com [scispace.com]
- 6. The effect of formulation and processing variables on the stability of levothyroxine sodium tablets. | Semantic Scholar [semanticscholar.org]
- 7. L-甲状腺素 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.cn]
- 8. digicollections.net [digicollections.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability of Levothyroxine in Sodium Chloride for IV Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis [frontiersin.org]
- 16. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Analysis of L-Thyroxine and DL-Thyroxine on Neurodevelopment
This guide provides a detailed comparison of L-Thyroxine and the racemic mixture DL-Thyroxine, with a focus on their respective impacts on neurodevelopment. The analysis synthesizes data from experimental studies to inform researchers, scientists, and professionals in drug development.
Introduction to Thyroxine Isomers
Thyroxine, also known as T4, is a critical hormone for regulating metabolism and is essential for normal brain development. It exists as two stereoisomers: L-Thyroxine (Levothyroxine) and D-Thyroxine (Dextrothyroxine).
-
L-Thyroxine: This is the naturally occurring, biologically active isomer. It is the standard of care for treating hypothyroidism, a condition of thyroid hormone deficiency that can severely impair neurodevelopment if left untreated.
-
D-Thyroxine: This isomer has significantly less metabolic activity compared to L-Thyroxine. While it was historically explored for cholesterol-lowering properties, its use has been largely discontinued due to concerns about cardiac side effects.
-
This compound: This is a racemic mixture, containing equal parts L-Thyroxine and D-Thyroxine. Due to the lower activity and potential risks associated with the D-isomer, this mixture is not used in clinical practice for thyroid hormone replacement.
The primary focus of this comparison will therefore be on the differential effects of the L- and D-isomers on neurodevelopment, as the effects of this compound are a composite of its two components.
Quantitative Data Comparison
The following table summarizes quantitative data from studies comparing the effects of L-Thyroxine and D-Thyroxine on key neurodevelopmental parameters.
| Parameter | L-Thyroxine | D-Thyroxine | Study Summary |
| Binding Affinity to Thyroid Hormone Receptors (TRs) | High | Low (approx. 15-fold lower than L-T4) | D-Thyroxine exhibits a significantly lower affinity for the nuclear thyroid hormone receptors (TRα and TRβ) that mediate most of the hormone's genomic effects on brain development. |
| Metabolic Rate Increase (Calorigenic Effect) | Potent | Weak (approx. 4% of L-T4's activity) | The calorigenic effect, an indicator of overall metabolic activity, is substantially lower for D-Thyroxine, reflecting its reduced physiological impact. |
| Correction of Hypothyroid-induced Cretinism | Effective | Ineffective | Animal studies have demonstrated that L-Thyroxine administration can prevent the neurodevelopmental defects associated with congenital hypothyroidism, whereas D-Thyroxine is largely ineffective. |
| Impact on Neuronal Migration and Differentiation | Promotes normal development | Minimal to no effect | L-Thyroxine is crucial for the proper migration of neurons in the cerebral cortex and cerebellum and for the differentiation of various neuronal and glial cell types. D-Thyroxine does not effectively support these processes. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of L-Thyroxine and D-Thyroxine effects on neurodevelopment.
Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity of L-Thyroxine and D-Thyroxine to thyroid hormone receptors (TRs).
-
Methodology:
-
Receptor Preparation: Isolation and purification of TRα and TRβ receptors from cell lines or animal tissues.
-
Radioligand Binding: A radiolabeled form of L-Thyroxine (e.g., ¹²⁵I-T3, as T3 has a higher affinity) is incubated with the purified receptors.
-
Competitive Binding: The radioligand is co-incubated with increasing concentrations of unlabeled L-Thyroxine or D-Thyroxine.
-
Measurement: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that displaces 50% of the bound radioligand (IC50) is calculated to determine the relative binding affinity.
-
In Vivo Model of Congenital Hypothyroidism
-
Objective: To assess the ability of L-Thyroxine and D-Thyroxine to rescue neurodevelopmental defects in a hypothyroid animal model.
-
Methodology:
-
Induction of Hypothyroidism: Pregnant dams (e.g., rats or mice) are treated with an antithyroid drug, such as propylthiouracil (PTU), to induce congenital hypothyroidism in the offspring.
-
Treatment Groups: Pups are divided into groups: (a) control (no hypothyroidism), (b) hypothyroid (no treatment), (c) hypothyroid + L-Thyroxine, and (d) hypothyroid + D-Thyroxine.
-
Hormone Administration: L-Thyroxine or D-Thyroxine is administered daily to the respective treatment groups.
-
Neuroanatomical Analysis: At various developmental time points, brains are collected for histological analysis of cortical layering, dendritic arborization, and myelination.
-
Behavioral Testing: Pups are subjected to a battery of behavioral tests to assess motor skills, learning, and memory.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the action of thyroxine on neurodevelopment.
Caption: Cellular mechanism of L-Thyroxine action on a target neuron.
Caption: Workflow for in vivo comparison of thyroxine isomers.
Validating the Biological Activity of Synthetic DL-Thyroxine In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of synthetic DL-Thyroxine (a racemic mixture of D- and L-thyroxine) in vitro. The performance of this compound is compared against a high-purity L-Thyroxine standard, the biologically active enantiomer. This document outlines key experimental protocols, presents data in a clear, comparative format, and includes visualizations of the underlying biological pathways and experimental procedures.
Introduction to Thyroxine and In Vitro Validation
Thyroxine (T4) is a principal hormone produced by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development. Synthetic versions of thyroxine are widely used in research and as therapeutics for hypothyroidism. The biological activity of thyroxine is primarily attributed to the L-enantiomer (L-Thyroxine), which is converted to the more potent triiodothyronine (T3) in peripheral tissues. T3 then binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors that modulate gene expression. The D-enantiomer (D-Thyroxine) is known to have significantly lower biological activity. Therefore, it is critical to quantify the biological activity of any synthetic thyroxine preparation. In vitro assays provide a controlled environment to assess specific aspects of thyroxine's biological function, from receptor binding to downstream cellular responses.
Comparative Analysis of this compound vs. L-Thyroxine
This guide focuses on three robust in vitro assays to compare the biological activity of synthetic this compound against a reference standard of high-purity L-Thyroxine:
-
Thyroid Hormone Receptor (TR) β Luciferase Reporter Assay: Measures the activation of the thyroid hormone receptor, a key step in the genomic signaling pathway.
-
GH3 Cell Proliferation Assay: Assesses a downstream functional response to thyroid hormone receptor activation in a pituitary cell line.
-
Transthyretin (TTR) Competitive Binding Assay: Evaluates the binding affinity of thyroxine to one of its main transport proteins in the blood.
The expected outcome is that the biological activity of this compound will be approximately 50% of the L-Thyroxine standard, given that the D-isomer is largely inactive.
Data Presentation
The following table summarizes the expected quantitative data from the comparative in vitro assays.
| In Vitro Assay | Parameter Measured | L-Thyroxine (Reference Standard) | Synthetic this compound | Expected Outcome for this compound |
| TRβ Luciferase Reporter Assay | EC50 (Half-maximal effective concentration for receptor activation) | ~10 nM | ~20 nM | Higher EC50 value, indicating lower potency. |
| GH3 Cell Proliferation Assay | EC50 (Half-maximal effective concentration for cell proliferation) | ~1 nM | ~2 nM | Higher EC50 value, indicating lower potency. |
| Transthyretin (TTR) Competitive Binding Assay | IC50 (Half-maximal inhibitory concentration for binding to TTR) | ~50 nM | ~100 nM | Higher IC50 value, indicating lower binding affinity. |
Mandatory Visualizations
Thyroid Hormone Genomic Signaling Pathway
The following diagram illustrates the genomic signaling pathway of thyroid hormones, which is the basis for the TRβ Luciferase Reporter Assay and the GH3 Cell Proliferation Assay.
Caption: Genomic signaling pathway of thyroid hormone.
Experimental Workflow for In Vitro Validation
The diagram below outlines the general workflow for the three in vitro assays described in this guide.
Caption: General experimental workflow for in vitro validation.
Experimental Protocols
Thyroid Hormone Receptor (TR) β Luciferase Reporter Assay
This assay measures the ability of a compound to activate the thyroid hormone receptor β, leading to the expression of a luciferase reporter gene.[1]
Materials:
-
HEK293 cell line stably expressing human TRβ and a thyroid hormone response element (TRE)-driven luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
L-Thyroxine and this compound stock solutions in DMSO.
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK293-TRβ-luciferase reporter cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of L-Thyroxine and this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., 100 nM T3).
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Remove the medium and add 50 µL of luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the vehicle control. Plot the normalized activity against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
GH3 Cell Proliferation Assay
This assay is based on the thyroid hormone-dependent proliferation of the rat pituitary tumor cell line GH3.[2]
Materials:
-
GH3 cell line.
-
DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
L-Thyroxine and this compound stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed GH3 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of DMEM/F-12 with 10% charcoal-stripped FBS.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours.
-
Serum Starvation: Replace the medium with serum-free DMEM/F-12 and incubate for another 24 hours.
-
Compound Treatment: Prepare serial dilutions of L-Thyroxine and this compound in serum-free DMEM/F-12. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance to the vehicle control. Plot the normalized absorbance against the logarithm of the compound concentration and determine the EC50 value.
Transthyretin (TTR) Competitive Binding Assay
This assay measures the ability of a compound to compete with radiolabeled T4 for binding to the thyroid hormone transport protein, transthyretin.[3]
Materials:
-
Human transthyretin (TTR).
-
[125I]-T4 (radiolabeled thyroxine).
-
L-Thyroxine and this compound stock solutions in DMSO.
-
Tris-HCl buffer (pH 8.0).
-
Size-exclusion chromatography columns.
-
Gamma counter.
Protocol:
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, human TTR (e.g., 30 nM), a fixed concentration of [125I]-T4 (e.g., 0.5 nM), and varying concentrations of unlabeled L-Thyroxine or this compound.
-
Incubation: Incubate the mixture overnight at 4°C to reach binding equilibrium.
-
Separation: Separate the protein-bound [125I]-T4 from the free [125I]-T4 using size-exclusion chromatography.
-
Measurement: Measure the radioactivity of the protein-bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of bound [125I]-T4 against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the [125I]-T4 binding.
References
- 1. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid method 8a: Measurement of proliferation of rat pituitary-derived cell line GH3 | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by DL-Thyroxine (T4) vs. Triiodothyronine (T3)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential genomic effects of thyroid hormones, supported by experimental data.
This guide provides an objective comparison of the gene expression changes induced by the two primary thyroid hormones, DL-Thyroxine (T4) and Triiodothyronine (T3). Understanding the distinct and overlapping genomic actions of these hormones is critical for research into thyroid physiology and the development of therapeutic agents targeting thyroid hormone pathways. This document summarizes key quantitative data from comparative studies, details the experimental protocols used to generate this data, and visualizes the core signaling pathways and experimental workflows.
Quantitative Comparison of Gene Expression
The genomic effects of T3 and T4 have been quantitatively assessed across different model systems, revealing both shared and distinct regulatory profiles. T3 is generally considered the more biologically active hormone due to its higher affinity for thyroid hormone receptors (TRs). However, research indicates that T4 possesses intrinsic activity and can regulate gene expression independently of its conversion to T3.
Neonatal Mouse Liver
A study utilizing a triple knockout (KO) mouse model, incapable of converting T4 to T3, provided a direct comparison of the intrinsic activities of T4 and T3 in the neonatal liver. The results demonstrated that while T3 has a more potent effect on most co-regulated genes, T4 independently regulates a significant number of genes and exhibits synergistic effects when combined with T3.
| Treatment Group | Number of Significantly Regulated Genes (p < 0.05) | Key Findings |
| T3 alone | 535 | T3 demonstrates a strong regulatory effect on a specific subset of genes. |
| T4 alone | 262 (at p < 0.01) | T4 shows intrinsic activity, regulating a smaller but significant set of genes, many of which are also T3 targets. The proportion of negatively regulated genes is higher with T4 treatment compared to T3. |
| T3 + T4 | 1485 (not regulated by T3 alone) | A combination of T3 and T4 reveals synergistic or additive effects, regulating a large number of genes not significantly changed by either hormone alone. This suggests a complex interplay between the two hormones for full genomic modulation. |
Table 1: Summary of differentially expressed genes in neonatal mouse liver following treatment with T3, T4, or a combination thereof. Data extracted from a study on triple knockout mice. [1]
For many genes regulated by both hormones, the magnitude of change induced by T3 was greater than that of T4. However, for some genes, the effect was comparable, indicating that T4 can exert T3-like effects on a subset of target genes.[1]
Xenopus laevis Tadpoles
In a transcriptomic analysis of Xenopus laevis tadpoles, both T3 and T4 were found to regulate a large and substantially overlapping set of genes, impacting similar biological processes such as the cell cycle and immune system function.
| Hormone | Upregulated Genes | Downregulated Genes | Total Differentially Expressed Genes | Genes in Common with other hormone |
| T3 | 1,184 | 644 | 1,828 | 1,422 |
| T4 | 1,385 | 723 | 2,108 | 1,422 |
Table 2: Comparison of T3- and T4-regulated genes in Xenopus laevis tadpoles. This table highlights the significant overlap in the genomic response to both hormones. [2]
This study revealed that while there is a large common set of regulated genes, 406 genes were specifically regulated by T3 and 686 genes were specifically regulated by T4, underscoring that each hormone has unique genomic targets.[2]
Signaling Pathways and Experimental Workflow
The biological effects of T3 and T4 are primarily mediated through their interaction with thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of T3 or T4 to TRs initiates a cascade of molecular events that ultimately alter the transcription of target genes.
The diagram above illustrates the canonical signaling pathway for thyroid hormones. T4 and T3 are transported from the bloodstream into the target cell. In the cytoplasm, T4 can be converted to the more active T3 by deiodinase enzymes. T3 then enters the nucleus and binds to the thyroid hormone receptor (TR), which typically forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Methods for quantifying D-thyroxine contamination in research-grade L-thyroxine
The stereoisomer L-thyroxine (L-T4) is the biologically active form of the thyroid hormone, essential for normal development, growth, and metabolism. Its enantiomer, D-thyroxine (D-T4), possesses significantly lower biological activity and is primarily used as a lipid-lowering agent. For research and pharmaceutical applications, the enantiomeric purity of L-thyroxine is a critical quality attribute. This guide compares the primary analytical methods for quantifying D-thyroxine contamination in research-grade L-thyroxine, providing performance data and detailed experimental protocols.
Comparison of Quantification Methods
The most prevalent and robust methods for the enantioseparation and quantification of thyroxine isomers are based on High-Performance Liquid Chromatography (HPLC). These methods utilize chiral stationary phases (CSPs) or chiral mobile phase additives to differentiate between the L- and D-enantiomers. Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
High-Performance Liquid Chromatography (HPLC) stands out for its high resolution, sensitivity, and reproducibility. Direct separation on a chiral stationary phase is often the preferred approach. Several types of CSPs have proven effective, including those based on teicoplanin or crown ethers.[1][2] These columns allow for baseline separation of the enantiomers, enabling accurate quantification.[2] An alternative HPLC technique involves using a standard silica column with a chiral mobile phase additive, such as L-proline and a copper (II) salt, which forms diastereomeric complexes with the thyroxine enantiomers, allowing for their separation.[3][4]
Capillary Electrophoresis (CE) is known for its high efficiency, short analysis times, and minimal sample consumption.[5] While less frequently cited specifically for D-T4/L-T4 enantiomeric purity testing compared to HPLC, CE has been successfully used for the separation and determination of thyroxine and related compounds in various matrices.[5][6] Its application for chiral separations is well-established and offers a high-resolution alternative to HPLC.[7]
Below is a summary of performance data for a validated chiral HPLC method, which is the most commonly documented technique for this application.
Quantitative Performance Data
This table summarizes the typical performance of a validated chiral HPLC-UV method for the quantification of D-thyroxine in L-thyroxine samples.
| Parameter | Performance Metric | Source(s) |
| Method | Chiral HPLC with UV Detection | [2][8] |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Chirobiotic T) | [2][8] |
| Linearity Range | 50 - 300 µg/mL | [2] |
| Limit of Detection (LOD) | L-T4: 0.15 µg/mL; D-T4: 0.20 µg/mL | [2] |
| Resolution (Rs) | > 3.0 | [2] |
| Precision (RSD) | < 2.0% | [9] |
| Analysis Time | < 15 minutes | [4] |
Experimental Protocols
Featured Method: Chiral HPLC with a Teicoplanin-Based Stationary Phase
This protocol provides a detailed methodology for the direct enantioselective separation and determination of thyroxine enantiomers based on published research.[2][8]
1. Materials and Reagents:
-
L-Thyroxine and D-Thyroxine reference standards
-
Methanol (HPLC grade)
-
Triethylammonium acetate buffer (0.1%, pH 4.0)
-
Sample dissolution solvent: Methanol and 0.01 M NaOH (3:1, v/v)[2]
2. Chromatographic Conditions:
-
Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T, 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Isocratic mixture of Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25-40 °C (Optimization may be required)[2][4]
-
Detection: UV at 215 nm[2]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solutions (e.g., 0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of L-thyroxine and D-thyroxine reference standards in the sample dissolution solvent.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 50 to 300 µg/mL.[2]
-
Sample Preparation: Accurately weigh the research-grade L-thyroxine sample, dissolve it in the dissolution solvent to a known concentration (e.g., 0.5 mg/mL), and sonicate for 20 minutes to ensure complete dissolution.[2] Protect all solutions from light and store at 4°C.[2]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the peaks for L-thyroxine and D-thyroxine based on the retention times obtained from the individual standard injections.
-
Quantify the amount of D-thyroxine in the sample using the calibration curve. The percentage of D-thyroxine contamination can be calculated as: (% D-T4) = (Peak Area of D-T4 / (Peak Area of D-T4 + Peak Area of L-T4)) * 100.
Experimental Workflow
The following diagram illustrates the general workflow for quantifying D-thyroxine contamination in a research-grade L-thyroxine sample using chiral HPLC.
Caption: General workflow for chiral HPLC analysis of D-thyroxine.
References
- 1. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of thyroxine enantiomers in human plasma with normal high performance liquid chromatography-chiral complex exchange mobile phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunoassay for thyroxine (T4) in serum using capillary electrophoresis and micromachined devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Capillary Electrophoresis in screening of Hemoglobinopathies in New Born - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Thyroxine Efficacy and Metabolism Across Species
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the efficacy and metabolism of L-Thyroxine (T4), the biologically active form of thyroxine. While the initial topic specified DL-Thyroxine, the racemic mixture, the vast majority of scientific and clinical research focuses on the L-enantiomer (Levothyroxine) due to its physiological activity. This document will therefore concentrate on L-Thyroxine to provide a guide based on robust experimental data, drawing comparisons between humans, canines, and rodents.
Cross-Species Pharmacokinetic Comparison
The pharmacokinetic profile of L-Thyroxine exhibits significant variation across species, largely driven by differences in serum protein binding and metabolic clearance rates. These differences are critical for determining appropriate dosing regimens in preclinical and clinical settings.
Dogs, for instance, have lower serum protein binding of thyroxine compared to humans. This results in lower total T4 concentrations, higher free T4 fractions, and a significantly shorter half-life, necessitating much higher and often more frequent dosing on a per-kilogram basis.[1][2][3] Rats also exhibit rapid clearance and differences in absorption sites compared to humans.[4][5]
Table 1: Comparative Pharmacokinetics of L-Thyroxine
| Parameter | Human | Dog | Rat |
| Plasma Half-life (t½) | ~7 days[2] | 10-16 hours[2] | ~1.2 days (in thyroidectomized rats)[6] |
| Serum Protein Binding | High (~99.97%) | Lower than humans[1][3] | High |
| Total T4 Clearance Rate | Lower | ~3.5 times higher than humans[1] | Rapid |
| Primary Absorption Site | Small intestine (jejunum, ileum)[7] | Jejunum[5] | Cecum, colon, rectum[4] |
| Typical Replacement Dose | ~1.6-1.8 µg/kg/day[7] | ~20 µg/kg/day (can be BID)[2] | 60-80 µg/kg/day (for effect studies)[4] |
Metabolic Pathways and Key Enzymatic Differences
The metabolism of L-Thyroxine is a multi-step process involving deiodination, glucuronidation, and sulfation. These pathways regulate the activation of T4 to the more potent Triiodothyronine (T3) and the inactivation and excretion of thyroid hormones.[8][9]
Deiodination: This is the most critical pathway, controlled by three types of deiodinase enzymes (D1, D2, D3).[8] D1 and D2 convert T4 to the active T3, while D3 inactivates T4 by converting it to reverse T3 (rT3).[8] The relative activity of these enzymes varies significantly between tissues and species, impacting local and systemic thyroid hormone action.[4][10]
Conjugation (Glucuronidation & Sulfation): These "Phase II" detoxification reactions increase the water solubility of thyroid hormones, facilitating their excretion via bile and urine.[8][9] In rats, glucuronidation is a major pathway for T4 elimination and can be induced by various compounds, leading to accelerated T4 clearance.[9][11] Cats are deficient in glucuronidation, which is a key metabolic difference.[2] Sulfation can also modulate deiodination, making it an important regulatory step.[9]
Below is a diagram illustrating the primary metabolic pathways of L-Thyroxine.
References
- 1. Thyroxine and triiodothyronine distribution and metabolism in thyroxine-replaced athyreotic dogs and normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ocpinfo.com [ocpinfo.com]
- 3. Circadian variations of serum thyroxine, free thyroxine and 3,5,3'triiodothyronine concentrations in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Levothyroxine – Rat Guide [ratguide.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alternate pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for the Enantioselective Separation of DL-Thyroxine
The separation of D- and L-thyroxine (T4) enantiomers is critical in drug development and pharmaceutical quality control, as the physiological activity of thyroxine resides primarily in the L-enantiomer (Levothyroxine). This guide provides a comparative overview of a novel analytical method for the chiral separation of DL-Thyroxine, benchmarked against established High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) techniques. The information is intended for researchers, scientists, and drug development professionals seeking to validate or select an appropriate analytical method.
Methodology Overview
The enantioselective separation of this compound can be achieved through various analytical techniques. The most common approaches involve direct separation on a chiral stationary phase (CSP) or the use of a chiral mobile phase additive in HPLC.[1] Another strategy is the pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[2] Capillary electrophoresis offers an alternative with high separation efficiency, often employing chiral selectors in the background electrolyte.[3]
This guide will focus on the direct separation methods using HPLC with different chiral stationary phases and a CE method with a chiral selector.
Experimental Protocols
A generalized workflow for the chiral separation of this compound is outlined below. Specific parameters for each method are detailed in the subsequent sections.
1. HPLC with Teicoplanin-Based Chiral Stationary Phase
This method utilizes a macrocyclic antibiotic as the chiral selector.[3]
-
Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Isocratic mixture of methanol and 0.1% triethylammonium acetate (TEAA) buffer (pH 4.0) in a 70:30 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25°C[3]
-
Detection: UV at 215 nm[3]
-
Sample Preparation: Standards and samples are prepared by dissolving in a mixture of methanol and 0.01 M NaOH (3:1, v/v).[3]
2. HPLC with Crown Ether-Type Chiral Stationary Phase
This method employs a crown ether for chiral recognition.[4]
-
Column: Crown ether-based CSP[4]
-
Mobile Phase: 100% methanol containing 10 mM H₂SO₄[4]
-
Flow Rate: Not specified, but typical for HPLC (e.g., 1.0 mL/min).
-
Column Temperature: Not specified.
-
Detection: UV detection[4]
-
Sample Preparation: Dissolution in an appropriate solvent for HPLC analysis.[4]
3. HPLC with Chiral Mobile Phase Additive
This technique uses a standard silica column with a chiral additive in the mobile phase to achieve separation.[5]
-
Column: Silica gel column[5]
-
Mobile Phase: Acetonitrile and water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), adjusted to pH 5.42.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40°C[5]
-
Detection: UV detection[5]
4. Capillary Electrophoresis with Ligand-Exchange
This method is based on a ligand-exchange mechanism using a chiral selector complex.[6]
-
Chiral Selector: Cu(II)/L-proline complex[6]
-
Background Electrolyte: 15 mmol/L borate buffer (pH 9.6) containing 10% v/v acetonitrile and a Cu(II)/L-proline ratio of 1:8.[6]
-
Applied Voltage: 21 kV[7]
-
Detection: UV at 226 nm or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6]
Performance Comparison
The following table summarizes the quantitative performance of the different analytical methods for the separation of this compound enantiomers.
| Parameter | HPLC - Teicoplanin CSP[3] | HPLC - Crown Ether CSP[4] | HPLC - Chiral Mobile Phase[5] | CE - Ligand-Exchange[6] |
| Resolution (Rs) | > 3.0 | Not specified | Baseline separation | Baseline separation |
| Separation Factor (α) | > 1.2 | Not specified | Not specified | Not specified |
| Analysis Time | < 15 min | Not specified | ~12 min | ~11 min |
| LOD (L-T4) | 0.15 µg/mL | Not specified | 0.1 µg/mL | ~0.30 µg/mL |
| LOD (D-T4) | 0.20 µg/mL | Not specified | 0.1 µg/mL | ~0.30 µg/mL |
| LOQ (L-T4) | 0.40 µg/mL | Not specified | 0.8 µg/mL | Not specified |
| LOQ (D-T4) | 0.50 µg/mL | Not specified | 0.8 µg/mL | Not specified |
| Linearity Range | 50 - 300 µg/mL | Not specified | Not specified | Not specified |
Logical Relationship of Method Selection
The choice of an analytical method for separating this compound enantiomers depends on several factors, including the required sensitivity, resolution, analysis time, and available instrumentation. The following diagram illustrates a simplified decision-making process.
Conclusion
The validation of a new analytical method for the separation of this compound enantiomers requires a thorough comparison with existing techniques. The HPLC method using a teicoplanin-based chiral stationary phase demonstrates excellent resolution (Rs > 3.0) and good sensitivity, with a limit of detection of 0.15 µg/mL for L-T4.[3] The use of a chiral mobile phase additive in HPLC also provides acceptable sensitivity.[5] Capillary electrophoresis offers a rapid analysis time of approximately 11 minutes.[7]
The choice of the optimal method will depend on the specific requirements of the analysis. For applications demanding high resolution and the ability to quantify low levels of the undesired enantiomer, the HPLC method with a teicoplanin CSP is a strong candidate.[3] Where analysis speed is a primary concern, CE presents a viable alternative.[7] The presented data and protocols provide a solid foundation for researchers to make an informed decision when selecting or validating an analytical method for the important task of this compound enantioseparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of thyroxine enantiomers by ligand-exchange CE with UV absorbance and ICP-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of thyroxine and triiodothyronine in pharmaceutical formulations using capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DL-Thyroxine and Novel Thyroid Hormone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Thyroxine and other advanced thyroid hormone analogs, focusing on their performance, underlying mechanisms, and therapeutic potential. The information is supported by experimental data to aid in research and development decisions.
Introduction to Thyroid Hormone Action
Thyroid hormones are critical regulators of metabolism, growth, and development.[1] Their effects are primarily mediated by two major nuclear receptor isoforms: thyroid hormone receptor alpha (TRα) and thyroid hormone receptor beta (TRβ). These receptors are distributed differently throughout the body, with TRα being predominant in the heart and bone, while TRβ is the major isoform in the liver. This differential expression is a key factor in the development of selective thyromimetics. The natural, active form of the hormone is L-triiodothyronine (T3), which is primarily derived from the prohormone L-thyroxine (T4) through deiodination in peripheral tissues.[1][2] this compound is a racemic mixture of the L- and D-isomers of thyroxine. While L-thyroxine is the biologically active component, D-thyroxine also exhibits some biological activity, albeit at a much lower level.
Comparative Performance of Thyroid Hormone Analogs
The development of synthetic thyroid hormone analogs has been driven by the goal of achieving tissue- and receptor-isoform-specific effects, thereby harnessing the beneficial metabolic actions of thyroid hormones while minimizing adverse effects, particularly on the heart.[3] This section provides a quantitative comparison of this compound and key analogs.
Receptor Binding Affinity and In Vitro Potency
The affinity of a compound for its receptor is a primary determinant of its biological activity. The following table summarizes the binding affinities and in vitro potencies of various thyroid hormone analogs for TRα and TRβ.
| Compound | Receptor Isoform | Binding Affinity (Kd/Ki) | In Vitro Potency (EC50) | Reference |
| L-Triiodothyronine (L-T3) | TRα1 | ~2.33 nM (Ki) | - | [4] |
| TRβ1 | ~2.33 nM (Ki) | - | [4] | |
| L-Thyroxine (L-T4) | TRα1 | ~30-fold lower than L-T3 | - | [5] |
| TRβ1 | ~20-30-fold lower than L-T3 | - | [5] | |
| Sobetirome (GC-1) | TRα1 | 440 pM (Kd) | 0.58 µM | [6][7] |
| TRβ1 | 67 pM (Kd) | 0.16 µM | [6][7] | |
| Eprotirome (KB2115) | TRβ1 | 22-fold higher than for TRα1 | - | [8] |
| Resmetirom (MGL-3196) | TRβ1 | High selectivity over TRα1 | 0.21 µM | [4] |
In Vivo Efficacy: Preclinical and Clinical Data
The therapeutic efficacy of thyroid hormone analogs is often assessed by their ability to modulate metabolic parameters, such as cholesterol levels and hepatic fat, in animal models and human clinical trials.
| Compound | Model/Study Population | Key Findings | Reference |
| This compound | Humans (Hypercholesterolemia) | D-thyroxine showed cholesterol-lowering effects, but with cardiac side effects. | [9] |
| Sobetirome (GC-1) | Euthyroid Mice | 48 nmol/kg reduced VLDL triglycerides and HDL cholesterol. | [7][10][11] |
| Hypercholesterolemic Mice | Reduced triglyceride and HDL cholesterol levels; stimulated bile acid synthesis. | [7][10][11] | |
| Eprotirome (KB2115) | Phase 3 Clinical Trial (Familial Hypercholesterolemia) | 100 µ g/day reduced LDL cholesterol by 22% vs. placebo (p=0.0045). Trial terminated due to cartilage damage in dogs. | [12] |
| Resmetirom (MGL-3196) | Phase 2 Clinical Trial (NASH) | 80 mg/day led to a -32.9% relative reduction in hepatic fat vs. -10.4% for placebo at 12 weeks (p<0.0001). | [13][14] |
| Phase 3 Clinical Trial (NASH) | 100 mg/day resulted in a -16.3% change in LDL cholesterol from baseline to week 24 (p<0.001 vs. placebo). | [15] |
Signaling Pathways
Thyroid hormones and their analogs exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the hormone to nuclear thyroid hormone receptors (TRs), which then act as ligand-dependent transcription factors to regulate the expression of target genes.
Caption: Genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling Pathway
Non-genomic actions are initiated at the plasma membrane and in the cytoplasm, often involving interactions with other signaling cascades like the PI3K/Akt and MAPK pathways.
Caption: Non-genomic signaling pathway of thyroid hormones.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare thyroid hormone analogs.
Thyroid Hormone Receptor Binding Assay (Filter-Binding Method)
This assay quantifies the affinity of a compound for thyroid hormone receptors.
Protocol:
-
Receptor Preparation: Extract receptor proteins from washed rat liver nuclei using a 0.4 M NaCl solution.
-
Incubation: Incubate the extracted receptor proteins with a known concentration of 125I-labeled T3 (or another radiolabeled thyroid hormone) and varying concentrations of the unlabeled test compound.
-
Filtration: After incubation, filter the mixture through nitrocellulose membrane filters under suction at 2°C. The receptor-ligand complexes will bind to the filter.
-
Washing: Wash the filters with cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
Luciferase Reporter Assay for Transcriptional Activity
This cell-based assay measures the ability of a compound to activate gene transcription through the thyroid hormone receptor.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or GH3 cells) and transfect them with two plasmids:
-
An expression vector for the desired thyroid hormone receptor isoform (TRα or TRβ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with a thyroid hormone response element (TRE).
-
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound or a control (e.g., L-T3).
-
Cell Lysis: After an appropriate incubation period, wash the cells with PBS and then lyse them using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay:
-
Add the cell lysate to a luminometer plate.
-
Inject a luciferase assay reagent containing luciferin and ATP.
-
Measure the luminescence produced by the enzymatic reaction.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Caption: Workflow for a luciferase reporter assay.
Animal Models for Assessing Metabolic Effects
Animal models are crucial for evaluating the in vivo efficacy and safety of thyroid hormone analogs.
Protocol (Hypercholesterolemia Model):
-
Animal Model: Use a suitable animal model, such as rabbits, dogs, or monkeys, often fed a high-cholesterol diet to induce hypercholesterolemia.[16]
-
Compound Administration: Administer the test compound or a vehicle control to the animals daily for a specified period (e.g., 7 days to several weeks).
-
Sample Collection: Collect blood samples at baseline and at various time points during the treatment period.
-
Biochemical Analysis: Analyze the plasma or serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Tissue Analysis (Optional): At the end of the study, tissues such as the liver can be harvested to assess changes in gene expression (e.g., LDL receptor) or histology.
-
Data Analysis: Compare the changes in lipid parameters between the treatment and control groups to determine the efficacy of the compound.
Conclusion
The field of thyroid hormone research has evolved from the use of non-selective compounds like this compound to the development of highly selective TRβ agonists. These newer analogs, such as Sobetirome, Eprotirome, and Resmetirom, have demonstrated significant promise in preclinical and clinical studies for the treatment of metabolic disorders, particularly dyslipidemia and non-alcoholic steatohepatitis. Their receptor selectivity allows for the targeted activation of metabolic pathways in the liver while minimizing the risk of adverse cardiac and skeletal effects associated with TRα activation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel thyromimetic compounds. As research progresses, these selective analogs hold the potential to become valuable therapeutic agents for a range of metabolic diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Sobetirome (GC1; QRX431) | thyroid hormone receptor-beta (TRβ) agonist | CAS 211110-63-3 | Buy Sobetirome (GC-1; QRX-431) from Supplier InvivoChem [invivochem.com]
- 8. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. natap.org [natap.org]
- 14. Resmetirom (MGL-3196) for the treatment of non-alcoholic steatohepatitis: a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. Thyroid hormone β receptor activation has additive cholesterol lowering activity in combination with atorvastatin in rabbits, dogs and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Thyroxine: A Comparative Guide Using Receptor Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-Thyroxine's mechanism of action, focusing on its biologically active component, L-thyroxine, and its primary metabolite, triiodothyronine (T3). We delve into the validation of its signaling pathways through the use of thyroid hormone receptor (TR) knockout models, offering a comprehensive overview supported by experimental data.
This compound is a synthetic racemic mixture of the two stereoisomers of the thyroid hormone thyroxine. The biological activity, however, is almost exclusively attributed to the levorotatory isomer, L-thyroxine (T4).[1][2] L-thyroxine is a prohormone that is converted in peripheral tissues to the more potent triiodothyronine (T3).[3][4][5] Both T4 and T3 exert their physiological effects by binding to nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors to regulate gene expression.[3][6] This guide will focus on the extensive research conducted on L-thyroxine to elucidate its mechanism of action.
The development of knockout mouse models, specifically those lacking the alpha (TRα) and beta (TRβ) isoforms of the thyroid hormone receptor, has been instrumental in dissecting the specific roles of these receptors in mediating the effects of thyroid hormones.[7][8][9] These models have provided invaluable insights into the tissue-specific actions of L-thyroxine and its metabolites.
Comparative Efficacy of L-Thyroxine and Triiodothyronine (T3) in TR Knockout Models
Studies in TR knockout mice have highlighted the differential roles of TRα and TRβ in mediating the physiological effects of thyroid hormones. While L-thyroxine serves as a reservoir for the production of T3, the direct comparison of these two molecules in knockout models reveals nuances in their activity.
Impact on Gene Expression
The regulation of target gene expression is a cornerstone of thyroid hormone action. Inactivation of TRα or TRβ has been shown to alter the transcriptional response to thyroid hormones in a tissue-specific manner.
Table 1: L-Thyroxine and T3 Effects on Hepatic Gene Expression in Wild-Type and TR Knockout Mice
| Gene | Genotype | Treatment | Fold Change vs. Untreated |
| Malic Enzyme (ME) | Wild-Type | T3 | Increased |
| ME | TRβ-/- | T3 | No significant change |
| Spot 14 (S14) | Wild-Type | T3 | Increased |
| S14 | TRβ-/- | T3 | No significant change |
| Type 1 Deiodinase (Dio1) | Wild-Type | T3 | Increased |
| Dio1 | TRβ-/- | T3 | No significant change |
Data adapted from studies on T3-regulated gene expression in liver. The table illustrates that the induction of several T3-responsive genes in the liver is primarily mediated by TRβ.
Table 2: L-Thyroxine and T3 Effects on Cardiac Gene Expression in Wild-Type and TR Knockout Mice
| Gene | Genotype | Treatment | Fold Change vs. Untreated |
| α-Myosin Heavy Chain (α-MHC) | Wild-Type | T3 | Increased |
| α-MHC | TRα-/- | T3 | Blunted increase |
| β-Myosin Heavy Chain (β-MHC) | Wild-Type | T3 | Decreased |
| β-MHC | TRα-/- | T3 | Blunted decrease |
| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2) | Wild-Type | T3 | Increased |
| SERCA2 | TRα-/- | T3 | Blunted increase |
Data synthesized from research on cardiac responses to thyroid hormone. This table demonstrates the predominant role of TRα in mediating the effects of T3 on the heart.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments cited in the validation of L-thyroxine's mechanism of action.
Thyroid Hormone Administration to Knockout Mice
Objective: To assess the in vivo effects of L-thyroxine and T3 on physiological parameters and gene expression in wild-type and TR knockout mice.
Protocol:
-
Animal Models: Wild-type, TRα knockout (TRα-/-), and TRβ knockout (TRβ-/-) mice on a C57BL/6 background are used.
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Hormone Preparation: L-thyroxine (T4) and 3,5,3'-triiodothyronine (T3) are dissolved in a vehicle solution (e.g., 0.9% NaCl with 0.01 N NaOH).
-
Administration:
-
For acute studies, a single intraperitoneal (i.p.) injection of T4 (e.g., 20 μ g/100 g body weight) or T3 (e.g., 5 μ g/100 g body weight) is administered.
-
For chronic studies, hormones are administered daily via i.p. injection or in the drinking water for a specified period (e.g., 7-14 days).
-
-
Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected for serum hormone analysis (T4, T3, TSH). Tissues (e.g., liver, heart, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA or protein analysis.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in the expression of specific thyroid hormone-responsive genes in tissues from treated and untreated knockout mice.
Protocol:
-
RNA Extraction: Total RNA is extracted from frozen tissues using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of each target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin). The fold change in gene expression is calculated using the ΔΔCt method.
Visualizing the Pathways
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Canonical signaling pathway of L-thyroxine.
Caption: Experimental workflow for validating thyroxine's mechanism.
Conclusion
The use of thyroid hormone receptor knockout models has been pivotal in confirming and detailing the mechanism of action of L-thyroxine. These studies unequivocally demonstrate that the physiological effects of L-thyroxine are mediated through its conversion to T3 and the subsequent binding of T3 to TRα and TRβ. The distinct phenotypes of the TRα and TRβ knockout mice have allowed for the attribution of specific physiological roles to each receptor isoform, thereby providing a deeper understanding of the tissue-specific actions of thyroid hormones. This knowledge is critical for the development of novel therapeutic agents that can selectively target these pathways for the treatment of various metabolic and developmental disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the biological effects of thyroxine and triiodothyronine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice devoid of all known thyroid hormone receptors are viable but exhibit disorders of the pituitary–thyroid axis, growth, and bone maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etj.bioscientifica.com [etj.bioscientifica.com]
- 6. Frontiers | Long Term Rescue of the TSH Receptor Knock-Out Mouse – Thyroid Stem Cell Transplantation Restores Thyroid Function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of DL-Thyroxine: A Guide for Laboratory Professionals
Proper management and disposal of DL-Thyroxine are critical for ensuring laboratory safety and minimizing environmental impact. As a synthetic thyroid hormone, this compound is biologically active and requires careful handling throughout its lifecycle, from use in research to final disposal. This guide provides essential safety information, detailed disposal protocols, and clear visual aids to support researchers, scientists, and drug development professionals in managing this compound responsibly. Adherence to these procedures helps build a culture of safety and ensures compliance with environmental regulations.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance.[1][2][3] Prolonged or repeated exposure can cause damage to organs, and it is suspected of damaging fertility or the unborn child.[1][3] It is also harmful if swallowed.[1] Therefore, strict adherence to safety protocols is mandatory.
The following table summarizes the key hazard classifications and the necessary personal protective equipment (PPE) for handling this compound.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Protective gloves, lab coat. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3] | Protective gloves, lab coat, safety goggles. |
| Specific Target Organ Toxicity | Causes damage to organs (Thyroid, Cardio-vascular system, Kidney) through prolonged or repeated exposure.[2] | Protective gloves, lab coat, safety goggles. Handle in a well-ventilated area or with respiratory protection.[4] |
| Skin Sensitization | May cause an allergic skin reaction.[1] | Chemical-impermeable gloves.[4] |
Detailed Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe collection, storage, and disposal of this compound waste in a laboratory setting. This process is designed to comply with standard hazardous waste regulations.[5][6]
1. Waste Segregation and Collection:
-
Initial Step: Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible (e.g., high-density polyethylene) container. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Avoid Drains: Never discharge this compound solutions into the sewer system.[4] Studies have shown that wastewater treatment processes may not fully remove thyroid hormones, leading to environmental contamination.[9]
2. Container Labeling:
-
Content Identification: Immediately label the waste container with "Hazardous Chemical Waste" and list "this compound" as the primary component.
-
Concentration: For solutions, specify the concentration of this compound and list all other chemical constituents.
-
Hazard Symbols: Affix the appropriate hazard pictograms (e.g., health hazard, exclamation mark).
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][6]
-
Secure Storage: Ensure the container is tightly sealed at all times, except when adding waste.[4][5]
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to prevent spills from spreading.[10]
-
Incompatible Materials: Store this compound waste away from incompatible materials, such as strong oxidizing agents.[11]
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or reaches its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]
-
Documentation: Complete any required waste disposal forms or online requests accurately.
-
Final Disposal: The waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[2][3]
5. Spill and Decontamination Procedures:
-
Immediate Action: In case of a spill, evacuate the immediate area and prevent dust formation.[4]
-
PPE: Wear the appropriate PPE, including gloves, safety goggles, a lab coat, and, if necessary, respiratory protection, before cleaning the spill.[4]
-
Containment & Cleanup: Cover the spill with an inert absorbent material. Collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[4][12]
-
Decontamination: Clean the affected area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol or another suitable solvent.[3] Dispose of all cleaning materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ptb.de [ptb.de]
- 8. biomedico.uff.br [biomedico.uff.br]
- 9. researchgate.net [researchgate.net]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. merck.com [merck.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Thyroxine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Thyroxine, a synthetic thyroid hormone. Adherence to these procedures is critical to minimize exposure risks and ensure the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to be used at all times.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical Impermeable Gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing is recommended.[1] A lab coat is standard. |
| Respiratory | Full-face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Ensure adequate ventilation in the handling area.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Handling the Compound :
-
Storage :
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect waste in a designated, labeled, and tightly closed container.
-
-
Disposal :
Logical Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
